molecular formula C8H12N2 B3426876 2-Ethyl-3,5-dimethylpyrazine CAS No. 55031-15-7

2-Ethyl-3,5-dimethylpyrazine

Cat. No.: B3426876
CAS No.: 55031-15-7
M. Wt: 136.19 g/mol
InChI Key: JZBCTZLGKSYRSF-UHFFFAOYSA-N
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Description

2-Ethyl-3,5-dimethylpyrazine is a natural product found in Corynebacterium glutamicum, Bacteria, and Flavobacterium with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3,5-dimethylpyrazine
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InChI

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3
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InChI Key

JZBCTZLGKSYRSF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1=NC=C(N=C1C)C
Source PubChem
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Molecular Formula

C8H12N2
Source PubChem
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DSSTOX Substance ID

DTXSID7065679
Record name 2-Ethyl-3,5-dimethylpyrazine
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Molecular Weight

136.19 g/mol
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Physical Description

colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour, colourless to slightly yellow liquid
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-3,5-dimethylpyrazine
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Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Density

0.950-0.980, 0.952-0.961
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name 2-Ethyl-3,5-dimethylpyrazine
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CAS No.

13925-07-0, 27043-05-6, 55031-15-7
Record name 2-Ethyl-3,5-dimethylpyrazine
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Record name Pyrazine, 2-ethyl-3,5-dimethyl-
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Record name 2 or 3-Ethyl-3,5 or 2,5-Dimethylpyrazine
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Record name 2-ETHYL-3,5-DIMETHYLPYRAZINE
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3,5-dimethylpyrazine is a heterocyclic aromatic organic compound that plays a significant role in the fields of flavor and fragrance chemistry.[][2] As a member of the pyrazine family, it is characterized by a nitrogen-containing ring with ethyl and methyl substituents.[][3] This potent aroma compound is renowned for its strong roasted, nutty, and earthy scent profile, making it a key component in the flavor profiles of many thermally processed foods such as roasted coffee, cocoa, nuts, and grilled meats.[][4] Its natural occurrence is a result of the Maillard reaction between amino acids and reducing sugars during cooking.[][2] Industrially, it is synthesized for wide application in the food, beverage, and perfumery industries to impart or enhance roasted, nutty, and cocoa-like notes.[][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering valuable insights for professionals in research and development.

Chemical Structure and Core Properties

This compound possesses a distinct molecular architecture that dictates its unique sensory and chemical characteristics. The molecule consists of a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, substituted with one ethyl and two methyl groups.[][5]

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[3][6]
Molecular Weight 136.19 g/mol [3][6][7]
Appearance Colorless to pale yellow liquid[][6]
Odor Roasted, nutty, coffee, cocoa, caramel[][6][8]
Boiling Point 180-181 °C[8][9]
Density 0.965 g/mL at 25 °C[8][9]
Flash Point 69.4 °C[2][6]
Refractive Index (n20/D) 1.5015[8][9]
Structural Representation

The structural formula of this compound is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of this compound.

Spectroscopic Profile

The characterization of this compound is routinely confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, confirming the positions of the ethyl and methyl substituents on the pyrazine ring.[10]

  • Infrared (IR) Spectroscopy : The IR spectrum reveals the characteristic vibrational frequencies of the C-H, C=N, and C=C bonds within the molecule, aiding in its identification.[11]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, with a prominent molecular ion peak observed at m/z 136.[3][12]

Synthesis and Manufacturing

The industrial production of this compound is achieved through several synthetic routes, with the goal of high purity (typically ≥99.0%) to ensure consistent performance in its applications.[2][6]

Common Synthetic Approaches:
  • Alkylation of Dimethylpyrazines : This method involves the alkylation of 2,6-dimethylpyrazine or 2,5-dimethylpyrazine with an ethylating agent like ethyllithium.[8]

  • Condensation Reactions : A mixture of this compound and its isomers can be obtained through the condensation of 2,3-pentanedione with propylenediamine.[8]

  • Side-chain Alkylation : Another approach is the side-chain alkylation of trimethylpyrazine.[8]

  • Reaction of Ethyl Methyl Ketone with Hydrazine : A synthesis route involves the reaction of ethyl methyl ketone with hydrazine in the presence of a catalyst such as acetic acid, followed by treatment with acetaldehyde.[]

Illustrative Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Reaction Reaction 2,5-Dimethylpyrazine->Reaction n-Propionaldehyde n-Propionaldehyde n-Propionaldehyde->Reaction FeSO₄·7H₂O FeSO₄·7H₂O FeSO₄·7H₂O->Reaction H₂SO₄ H₂SO₄ H₂SO₄->Reaction H₂O₂ H₂O₂ H₂O₂->Reaction Solvent (Water) Solvent (Water) Solvent (Water)->Reaction Temperature (50-60°C) Temperature (50-60°C) Temperature (50-60°C)->Reaction Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) pH Adjustment pH Adjustment Extraction (Ethyl Acetate)->pH Adjustment Concentration Concentration pH Adjustment->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography 2-Ethyl-3,6-dimethylpyrazine (Final Product) 2-Ethyl-3,6-dimethylpyrazine (Final Product) Column Chromatography->2-Ethyl-3,6-dimethylpyrazine (Final Product) Reaction->Extraction (Ethyl Acetate)

Caption: A generalized workflow for the synthesis of an isomer of this compound, highlighting key steps and reagents.[13]

Applications in Industry and Research

The potent and desirable aroma profile of this compound makes it a valuable compound in several industries.[]

  • Food and Beverage Industry : It is widely used as a flavoring agent to impart or enhance roasted, nutty, and cocoa-like flavors in a variety of products, including coffee, chocolate, baked goods, snacks, and sauces.[][4] Its low sensory threshold means it is effective even at very low concentrations.[]

  • Fragrance and Perfumery : In perfumery, it is used to create warm, earthy, and gourmand scent profiles. It can be found in fragrances with tobacco, leather, or amber accords, providing richness and depth to the blend.[][4]

  • Analytical and Sensory Research : Researchers utilize this compound as a reference standard in flavor chemistry to characterize and quantify roasted flavor profiles in food products using techniques like gas chromatography-mass spectrometry (GC-MS).[]

Natural Occurrence

This compound is a naturally occurring compound found in a wide range of cooked and fermented foods. Its presence has been reported in:

  • Coffee and cocoa products[8]

  • Roasted nuts such as peanuts, filberts, and pecans[8]

  • Cooked meats like beef and pork[8]

  • Dairy products like Swiss cheese[8]

  • Baked goods such as wheat bread[14]

  • Various beverages including beer, rum, and whiskey[8]

  • Certain types of tobacco[8]

Safety and Toxicology

The safety of this compound for use as a food ingredient has been assessed. It is generally recognized as safe at the current levels of intake, supported by a long history of consumption through its natural occurrence in cooked foods.[15][16]

  • Acute Toxicity : The oral LD₅₀ in rats is reported to be 460 mg/kg.[15][16]

  • Irritation : It is reported to be irritating to the skin, eyes, and upper respiratory tract.[15][16]

  • Metabolism : In rats, it is primarily oxidized via its aliphatic side-chain to carboxylic acid derivatives.[15][16]

  • Genotoxicity : While no specific genotoxicity studies were found for this compound, some structurally similar pyrazine derivatives have shown clastogenic effects in mammalian cells in vitro, though they were non-mutagenic in bacterial assays.[15][16]

  • Subchronic Toxicity : Two 90-day feeding studies in rats established No-Observed-Adverse-Effect Levels (NOAELs) of 12.5 mg/kg/day and 17-18 mg/kg/day.[15][16]

Standard safety precautions, such as wearing protective gloves, safety goggles, and working in a well-ventilated area, should be observed when handling the pure compound.[4][17] It is a combustible liquid and should be stored in a cool, dry place away from ignition sources.[4][17]

Conclusion

This compound is a cornerstone of the flavor and fragrance industry, valued for its ability to impart authentic roasted and nutty aromas. Its well-defined chemical structure and properties, coupled with established synthetic methodologies, ensure its availability and consistent quality for a multitude of applications. A thorough understanding of its chemical nature, synthesis, and safety profile is essential for its effective and responsible use in both industrial and research settings. For professionals in drug development, while not a therapeutic agent itself, its study provides a valuable model for understanding heterocyclic chemistry and the structure-activity relationships of small aromatic molecules.

References

  • Vertex AI Search. (n.d.). Exploring the Chemical Profile: this compound for Industrial Applications.
  • Biosynth. (n.d.). This compound | 13925-07-0 | FE30669.
  • ResearchGate. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
  • BOC Sciences. (n.d.). CAS 13925-07-0 this compound.
  • ChemicalBook. (n.d.). This compound | 27043-05-6.
  • Chemical Bull Pvt. Ltd. (n.d.). This compound | 27043-05-6.
  • PubMed. (n.d.). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient.
  • ChemicalBook. (n.d.). This compound | 55031-15-7.
  • PubChem. (n.d.). This compound | C8H12N2 | CID 26334.
  • Sigma-Aldrich. (n.d.). 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG 27043-05-6.
  • FooDB. (2010, April 8). Showing Compound this compound (FDB020021).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Heterocyclic Compounds: The Role of this compound in Chemical Synthesis.
  • The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6.
  • Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 2-Ethyl-3,5(6)-dimethylpyrazine.
  • SpectraBase. (n.d.). 2-Ethyl-3,5-dimethyl-pyrazine - Optional[FTIR] - Spectrum.
  • SpectraBase. (n.d.). 2-Ethyl-3,5-dimethyl-pyrazine - Optional[13C NMR] - Chemical Shifts.
  • NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-.
  • Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
  • Exploring this compound: A Key Flavor and Fragrance Intermediate. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG 27043-05-6.
  • Human Metabolome Database. (2012, September 12). Showing metabocard for this compound (HMDB0040299).
  • ChemicalBook. (n.d.). This compound | 27043-05-6.

Sources

The Ubiquitous Contributor to Savory Notes: An In-depth Guide to 2-Ethyl-3,5-dimethylpyrazine in Foods

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release – This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the natural occurrence, formation, and sensory significance of 2-ethyl-3,5-dimethylpyrazine, a key flavor compound in a multitude of food products.

Introduction: The Flavorful World of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the aroma and flavor profiles of many cooked and fermented foods.[1][2][3] Their sensory impact is often described as roasted, nutty, toasty, and earthy.[2][4][5] Among the vast family of pyrazines, this compound stands out for its significant contribution to the desirable savory and roasted notes in a wide array of food items, from your morning coffee to a hearty roast beef dinner.[6][7] This guide will delve into the multifaceted nature of this potent aroma compound.

Natural Occurrence: Where to Find this compound

This compound is a naturally occurring compound, primarily formed during the thermal processing of food through the Maillard reaction and Strecker degradation.[8][9] Its presence has been identified in a diverse range of food products, contributing significantly to their characteristic flavors.

Food CategorySpecific ExamplesAssociated Flavor Notes
Beverages Coffee, Black Tea, Dark RumRoasted, Nutty, Burnt[6][7][10][11]
Baked Goods Wheat Bread, Pizza BasesBread Crust, Toasted[6][7][10]
Cocoa Products Cocoa Powder, ChocolateRoasted Cocoa, Nutty[8][9][12][13][14]
Nuts Peanuts, Almonds, HazelnutsToasted, Nutty[10]
Meats Roast Beef, Roast Chicken, BaconRoasted, Meaty[6][7][10]
Vegetables Raw Asparagus, Potato ChipsEarthy, Potato-like[4][6][7]
Fermented Products Swiss Cheese, Hydrolyzed Soy ProteinSavory, Brothy[2][6][7]

The Genesis of Flavor: Formation Mechanisms

The primary pathway for the formation of this compound in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[8][9] This reaction is responsible for the browning and the development of rich flavors in cooked foods.[4]

The formation of this specific pyrazine involves the interaction of specific precursors. The ethyl group is suggested to originate from the Strecker degradation of amino acids like alanine, while the dimethyl groups can be derived from other amino acids such as valine.[9] The reaction proceeds through the formation of α-aminoketones, which then condense and cyclize to form the pyrazine ring.

Sources

Introduction: The Aromatic Signature of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis and Biosynthesis of 2-Ethyl-3,5-dimethylpyrazine

In the vast lexicon of chemical compounds that define our sensory experience of food and beverages, pyrazines hold a position of prominence. These nitrogen-containing heterocyclic compounds are renowned for their potent roasted, nutty, and earthy aroma profiles.[1][2] Among them, this compound (EDMP) is a vital flavor chemical, imparting characteristic notes often described as broth-like, earthy, and reminiscent of roasted cocoa or nuts.[1][3][4] This compound is naturally formed during cooking processes and is also found in foods like kidney beans and coffee.[1][5]

Beyond its role in the food and fragrance industry, EDMP serves as an important chemical intermediate and has been identified as a key component of the alarm pheromone in certain ant species.[2][6] Its significance necessitates a deep understanding of its formation. This guide provides a comprehensive exploration of the two primary routes to its creation: directed chemical synthesis and microbial biosynthesis. We will delve into the underlying mechanisms, present field-proven protocols, and offer insights grounded in authoritative scientific research for professionals in chemistry and drug development.

Part 1: Chemical Synthesis Pathways

The chemical synthesis of EDMP can be broadly categorized into two approaches: its formation through thermally-driven reactions in complex matrices and its targeted synthesis in a laboratory or industrial setting.

The Maillard Reaction and Strecker Degradation: Nature's Roasting Chemistry

The quintessential aroma of baked, roasted, and fried foods is largely a product of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures.[7][8][9] The formation of alkylpyrazines is a hallmark of this complex cascade of reactions.[10][11]

The generally accepted mechanism involves the Strecker degradation of an amino acid in the presence of a dicarbonyl compound (formed from sugar degradation).[10] This reaction generates an α-aminoketone and a Strecker aldehyde. Two molecules of the α-aminoketone can then condense to form a dihydropyrazine intermediate, which subsequently oxidizes to the stable aromatic pyrazine.[12]

The specific substitution pattern of the final pyrazine is determined by the precursor amino acids and the reacting carbonyl compounds. The formation of this compound from the amino acid L-threonine has been reported in thermal reaction models.[13] Mechanistically, thermal degradation of threonine can generate the necessary α-aminocarbonyl intermediates that lead to the dimethylated pyrazine ring, while subsequent reactions involving Strecker aldehydes or other intermediates contribute the ethyl group.[13] Another identified pathway involves the reaction of 2,3-pentanedione, an α-dicarbonyl, with an amino source, which can directly lead to the formation of EDMP.[14]

Maillard_Reaction_Pyrazine_Formation cluster_0 Maillard Reaction Cascade cluster_1 Pyrazine Ring Assembly Reducing_Sugar Reducing Sugar Dicarbonyl α-Dicarbonyl Intermediates Reducing_Sugar->Dicarbonyl Degradation Amino_Acid Amino Acid Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Dicarbonyl->Strecker_Degradation Aminoketone α-Aminoketone Strecker_Degradation->Aminoketone Strecker_Aldehyde Strecker Aldehyde Strecker_Degradation->Strecker_Aldehyde Condensation Condensation (2x α-Aminoketone) Aminoketone->Condensation Dihydropyrazine Dihydropyrazine Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Alkylpyrazine Alkylpyrazine (e.g., EDMP) Oxidation->Alkylpyrazine Biosynthesis_EDMP cluster_path1 Pathway 1: Aminoacetone Formation cluster_path2 Pathway 2: 2-Aminopentan-3-one Formation cluster_final Final Assembly Threonine L-Threonine TDH TDH Threonine->TDH Aminoacetoacetate L-2-Amino-acetoacetate Spont1 Spontaneous Decarboxylation Aminoacetoacetate->Spont1 Aminoacetone Aminoacetone Condensation Non-enzymatic Condensation Aminoacetone->Condensation TDH->Aminoacetoacetate Spont1->Aminoacetone Pyruvate Pyruvate AlsS AlsS Pyruvate->AlsS Ketobutyrate 2-Ketobutyric acid Ketobutyrate->AlsS Pentanediol 2,3-Pentanedione Amination Amination (NH₄⁺) Pentanediol->Amination Aminopentanone 2-Aminopentan-3-one Aminopentanone->Condensation AlsS->Pentanediol Amination->Aminopentanone DHP Dihydropyrazine Intermediate Condensation->DHP Oxidation Spontaneous Oxidation DHP->Oxidation EDMP This compound Oxidation->EDMP Experimental_Workflow cluster_fermentation Step 1: Fermentation cluster_extraction Step 2: Extraction cluster_analysis Step 3: Analysis Media_Prep Media Preparation (YPDM + Precursors) Inoculation Inoculation (B. subtilis) Media_Prep->Inoculation Incubation Incubation (37°C, 200 rpm, 72h) Inoculation->Incubation Centrifugation Centrifugation Incubation->Centrifugation LLE Liquid-Liquid Extraction (Dichloromethane) Centrifugation->LLE Concentration Concentration LLE->Concentration GCMS GC-MS Injection Concentration->GCMS Data_Processing Data Processing (Identification & Quantification) GCMS->Data_Processing

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An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethyl-3,5-dimethylpyrazine, a heterocyclic aromatic compound of significant interest across various scientific disciplines. From its fundamental chemical identity to its nuanced applications and safety profile, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Core Identification and Chemical Properties

This compound is a key member of the pyrazine family, renowned for its potent sensory characteristics.[1] Accurate identification is paramount for any scientific application.

Chemical Abstract Service (CAS) Number and Synonyms

The primary identifier for this compound is its CAS number. However, due to isomerism and historical nomenclature, several synonyms are in use.

  • Primary CAS Number: 13925-07-0[2]

  • Synonyms: 3-Ethyl-2,6-dimethylpyrazine, 2,6-Dimethyl-3-ethylpyrazine, 3,5-Dimethyl-2-ethylpyrazine[3]

It is crucial to note that commercial preparations may exist as a mixture of isomers, including 2-Ethyl-3,6-dimethylpyrazine. The CAS number for this isomeric mixture is 27043-05-6.[4][5][6]

Molecular Structure and Physicochemical Properties

The structural arrangement of the ethyl and methyl groups on the pyrazine ring dictates its chemical behavior and sensory properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[2]
Molecular Weight 136.19 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Roasted, nutty, earthy, cocoa-like[2][7][8][]
Boiling Point 180-181 °C[7][10]
Density 0.964 - 0.965 g/mL at 25 °C[7]
Flash Point 66 - 69.4 °C[2]
Solubility Soluble in water, oils, and organic solvents[3]
Refractive Index n20/D 1.5015[7][10]

Synthesis and Mechanistic Insights

The synthesis of this compound is a subject of interest for ensuring high-purity material for research and commercial applications. While several methods exist, a common approach involves the alkylation of a pyrazine precursor. A representative, though illustrative for the 2-ethyl-3,6-dimethylpyrazine isomer, involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of an iron catalyst.[11][12]

Illustrative Synthesis Workflow

The following diagram outlines a general workflow for the synthesis of an ethyl-dimethylpyrazine isomer, highlighting the key stages and the rationale behind them.

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Initiation cluster_2 Reaction & Monitoring cluster_3 Workup & Purification A 1. Charge Reactor: 2,5-dimethylpyrazine, FeSO₄·7H₂O, Water B 2. Add Dropwise: Concentrated H₂SO₄, H₂O₂ A->B Catalyst & Acidification C 3. Add n-propionaldehyde & Heat to 50-60°C B->C Initiation D 4. Maintain Temperature & Add Remaining Aldehyde (5-6 hours) C->D Propagation E 5. Extraction with Ethyl Acetate D->E Quenching & Initial Separation F 6. pH Adjustment of Aqueous Phase E->F G 7. Further Extraction F->G H 8. Concentration & Column Chromatography G->H Purification I Final Product: 2-Ethyl-3,6-dimethylpyrazine H->I

Illustrative synthesis workflow for an ethyl-dimethylpyrazine isomer.
Step-by-Step Synthesis Protocol (Illustrative)

This protocol is based on the synthesis of the 2-ethyl-3,6-dimethylpyrazine isomer and is provided for illustrative purposes.[11][12]

  • Reaction Setup: In a suitable reaction vessel, combine 2,5-dimethylpyrazine and FeSO₄·7H₂O in water as the solvent.[11][12] The iron salt acts as a catalyst for the reaction.

  • Reagent Addition: Stir the mixture and add concentrated sulfuric acid and hydrogen peroxide dropwise.[11][12] This creates the reactive species necessary for the alkylation.

  • Initiation and Reaction: Introduce a portion of n-propionaldehyde and raise the temperature to 50-60°C to initiate the reaction. The remaining n-propionaldehyde is added over 5-6 hours while maintaining the temperature.[11][12]

  • Workup and Extraction: Upon completion, extract the reaction mixture with ethyl acetate. The aqueous phase is then separated, and its pH is adjusted to 7.9-8.1, followed by further extraction with ethyl acetate.[11][12]

  • Purification: The combined organic phases are concentrated, and the crude product is purified by column chromatography to yield the final product.[11]

Analytical Methodologies

Accurate identification and quantification of this compound are critical, particularly in complex matrices such as food products or biological samples. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.[11]

GC-MS Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of volatile compounds like this compound.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing A 1. Place Sample in Headspace Vial B 2. Incubate (e.g., 50°C) to Partition Volatiles A->B C 3. Headspace Solid-Phase Microextraction (HS-SPME) B->C Volatiles in Headspace D 4. GC-MS Injection & Separation C->D Desorption E 5. Mass Spectrometry Detection D->E Elution F 6. Library Matching & Identification E->F Mass Spectra G 7. Quantification using Reference Standard F->G H Analytical Report G->H

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Sensory characteristics of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Sensory Characteristics of 2-Ethyl-3,5-dimethylpyrazine

Introduction

This compound (2E35DMP) is a heterocyclic, nitrogen-containing aromatic compound that serves as a cornerstone in the world of flavor and fragrance chemistry.[1][][3] As a member of the pyrazine family, it is renowned for its potent and complex aroma profile, which is integral to the sensory experience of many thermally processed foods.[][4] Naturally formed during the cooking process, its characteristic nutty, roasted, and cocoa-like notes are familiar to consumers worldwide.[1][5][6] This compound is naturally present in a wide array of foods, including roasted nuts, coffee beans, cocoa, and cooked meats.[][5][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sensory characteristics of this compound. We will delve into its physicochemical properties, natural formation pathways, detailed methodologies for sensory analysis, industrial applications, and safety profile. The objective is to furnish a document that is not only scientifically rigorous but also practically insightful for professionals working with flavor and aroma compounds.

Physicochemical and Organoleptic Profile

The distinct sensory impact of 2E35DMP is intrinsically linked to its chemical structure and physical properties. A pyrazine ring substituted with one ethyl and two methyl groups gives rise to its unique and powerful organoleptic characteristics.[5] Its moderate volatility allows it to be readily perceived by the olfactory system.[][5]

A summary of its key properties is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[1][5][8]
Molecular Weight 136.19 g/mol [1][5][8]
CAS Number 13925-07-0[1][8]
Appearance Colorless to pale yellow liquid[1][5][9]
Odor Descriptors Nutty, roasted, coffee, cocoa, caramel, earthy, potato-chip like, sweet woody[1][][4][5][9][10]
Taste Descriptors Roasted, nutty[6]
Odor Threshold 2 ppb (in air), 20 ppb (in water)[]
Boiling Point 180-188.8 °C[1][5][7]
Flash Point ~69.4 °C[1][5]
Solubility Soluble in water, oils, and organic solvents[9]

Formation Pathways and Natural Occurrence

Understanding the genesis of 2E35DMP is crucial for controlling and replicating desired flavors in food products. Its formation is primarily a result of complex chemical reactions that occur during the thermal processing of food.

The Maillard Reaction

The principal pathway for the formation of 2E35DMP and other pyrazines in food is the Maillard reaction.[1][] This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures. The reaction cascade is complex, involving multiple stages that ultimately produce a rich tapestry of flavor and color compounds, including melanoidins and volatile aromatics like pyrazines.[11] Strecker degradation, a related reaction set within the broader Maillard pathway, is also a significant contributor to the formation of the aldehyde precursors necessary for pyrazine synthesis.[10]

Maillard_Reaction_Pathway cluster_start reactant reactant intermediate intermediate product product pathway_node pathway_node AminoAcid Amino Acid Amadori Amadori Product AminoAcid->Amadori + StreckerAldehyde Strecker Aldehyde AminoAcid->StreckerAldehyde + α-Dicarbonyl ReducingSugar Reducing Sugar ReducingSugar->Amadori Dicarbonyls α-Dicarbonyls (e.g., glyoxal) Amadori->Dicarbonyls Dehydration/ Fragmentation Aminoketone α-Aminoketone Amadori->Aminoketone Strecker Degradation Dihydropyrazine Dihydropyrazine Intermediate Aminoketone->Dihydropyrazine Self-condensation (2 molecules) Pyrazine This compound Dihydropyrazine->Pyrazine Oxidation GCO_Workflow start_end start_end process process analysis analysis output output A Start: Food Sample (e.g., Roasted Coffee) B Volatile Extraction (e.g., SDE, SPME) A->B C GC Injection B->C D Gas Chromatographic Separation C->D E Effluent Split D->E F Mass Spectrometer (MS) (Identification) E->F 50% G Olfactometry Sniff Port (Human Assessor) E->G 50% H Data Integration F->H Chemical Data G->H Sensory Data I Aromagram (Odor Activity Profile) H->I J End: Identification of Key Odorants I->J

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The Pivotal Role of 2-Ethyl-3,5-dimethylpyrazine in the Maillard Reaction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound generated during the Maillard reaction. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its formation, sensory characteristics, and analytical determination. We will delve into the intricate chemical pathways of its synthesis, the factors influencing its yield, and detailed protocols for its analysis and sensory evaluation. The aim is to equip researchers with the foundational knowledge and practical methodologies to understand and manipulate the formation of this potent flavor compound in various matrices.

Introduction: The Maillard Reaction and the Genesis of Flavor

The Maillard reaction, a non-enzymatic browning process, is a cornerstone of flavor chemistry, responsible for the desirable sensory attributes of a vast array of cooked foods.[1] This complex cascade of reactions between reducing sugars and amino acids generates a plethora of volatile and non-volatile compounds that contribute to the characteristic color, aroma, and taste of everything from baked bread to roasted coffee.[2] Among the myriad of compounds formed, pyrazines are a class of nitrogen-containing heterocyclic compounds that are particularly significant for their potent, low-threshold aromas, often described as nutty, roasted, and toasted.[3]

This guide focuses specifically on this compound, a tri-substituted alkylpyrazine renowned for its characteristic nutty, roasted potato, and earthy aroma.[1][4] Its presence is a hallmark of many thermally processed foods, including roasted coffee, cocoa, peanuts, and baked goods.[5][6] Understanding the nuances of its formation within the Maillard reaction is paramount for food scientists aiming to enhance desirable flavors and for researchers investigating the broader implications of Maillard reaction products in biological systems.

The Chemical Choreography: Formation Pathways of this compound

The formation of this compound is a multi-step process rooted in the Maillard reaction cascade. The primary mechanism involves the condensation of α-aminocarbonyl intermediates, which are themselves products of Strecker degradation.[7]

The Foundational Role of Strecker Degradation

The Strecker degradation is a critical sub-pathway of the Maillard reaction where α-amino acids are converted into Strecker aldehydes and α-aminoketones in the presence of a dicarbonyl compound. For the formation of this compound, the key precursors are:

  • Amino Acids: Alanine is a crucial precursor, providing the carbon backbone for the ethyl group.[7]

  • Reducing Sugars: Glucose and fructose are common reactants that, through various degradation pathways, provide the necessary dicarbonyl compounds (e.g., pyruvaldehyde, diacetyl) and other reactive intermediates.[7]

The Strecker degradation of alanine with a dicarbonyl compound yields acetaldehyde (a Strecker aldehyde) and an α-aminoketone.

The Core Synthesis: Condensation and Aromatization

The formation of the pyrazine ring proceeds through the following key steps:

  • Formation of α-aminocarbonyls: As described above, these are generated from the Strecker degradation of amino acids.

  • Self-condensation: Two molecules of an α-aminocarbonyl compound can condense to form a dihydropyrazine intermediate.

  • Aldol-type Condensation and Side-Chain Formation: A dihydropyrazine anion can then react with a Strecker aldehyde, such as acetaldehyde derived from alanine, in an aldol-type condensation.[8] This reaction is pivotal for the introduction of the ethyl group onto the pyrazine ring.

  • Oxidation/Aromatization: The resulting intermediate undergoes oxidation to form the stable, aromatic this compound.

The following diagram illustrates a plausible formation pathway:

G cluster_0 Maillard Reaction Initiation cluster_1 Strecker Degradation cluster_2 Pyrazine Ring Formation & Alkylation Reducing Sugar Reducing Sugar Amadori Product Amadori Product Reducing Sugar->Amadori Product Condensation Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine)->Amadori Product Amino Acid_c1 Amino Acid (e.g., Alanine) Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Degradation Dicarbonyls_c1 Dicarbonyls Aminocarbonyls Aminocarbonyls Dicarbonyls_c1->Aminocarbonyls Strecker Aldehyde (e.g., Acetaldehyde) Strecker Aldehyde (e.g., Acetaldehyde) Dicarbonyls_c1->Strecker Aldehyde (e.g., Acetaldehyde) Amino Acid_c1->Aminocarbonyls Reaction Amino Acid_c1->Strecker Aldehyde (e.g., Acetaldehyde) Reaction Aminocarbonyls_c2 2x Aminocarbonyls Strecker Aldehyde_c2 Strecker Aldehyde Dihydropyrazine Dihydropyrazine Aminocarbonyls_c2->Dihydropyrazine Condensation Alkylated Dihydropyrazine Alkylated Dihydropyrazine Dihydropyrazine->Alkylated Dihydropyrazine Aldol-type Condensation Strecker Aldehyde_c2->Alkylated Dihydropyrazine This compound This compound Alkylated Dihydropyrazine->this compound Oxidation G cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis Homogenize Sample Homogenize Sample Weigh into Vial Weigh into Vial Homogenize Sample->Weigh into Vial Add Internal Standard Add Internal Standard Weigh into Vial->Add Internal Standard Seal Vial Seal Vial Add Internal Standard->Seal Vial Equilibrate Headspace Equilibrate Headspace Seal Vial->Equilibrate Headspace Expose SPME Fiber Expose SPME Fiber Equilibrate Headspace->Expose SPME Fiber Desorb in GC Inlet Desorb in GC Inlet Expose SPME Fiber->Desorb in GC Inlet Separate on GC Column Separate on GC Column Desorb in GC Inlet->Separate on GC Column Detect by MS Detect by MS Separate on GC Column->Detect by MS Identify & Quantify Identify & Quantify Detect by MS->Identify & Quantify

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An In-depth Technical Guide to the Toxicological Profile of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive toxicological overview of 2-Ethyl-3,5-dimethylpyrazine (CAS No. 13925-07-0), a key flavoring agent found in a variety of food products and naturally occurring in cooked foods.[1][2] This document synthesizes available data on its acute and subchronic toxicity, genotoxicity, and metabolism. In areas where direct data for this compound is unavailable, a read-across approach utilizing data from the structurally similar compound 2,3,5-trimethylpyrazine is employed to provide a more complete safety assessment. This guide is intended to inform researchers and professionals in drug development and food science about the safety profile of this widely used pyrazine derivative.

Introduction to this compound: A Flavor Compound of Significance

This compound is a heterocyclic aromatic compound that contributes a characteristic roasted, nutty, or cocoa-like flavor and aroma to many food products.[1][3] It is a member of the alkylpyrazine family, which are typically formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[3] Its presence is integral to the flavor profile of coffee, baked goods, and other heat-processed foods.[1][3] Given its widespread use as a food additive and its natural occurrence, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring consumer safety. Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound and have not expressed safety concerns at current levels of intake when used as a flavoring agent.[4][5]

Toxicological Assessment: A Multi-faceted Approach

The safety evaluation of any chemical compound intended for human consumption relies on a battery of toxicological studies. These investigations are designed to identify potential adverse effects and to determine safe levels of exposure. The following sections detail the available toxicological data for this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single, high-dose exposure to a substance. The primary measure of acute toxicity is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population.

For this compound, the oral LD50 in rats has been reported to be approximately 460 mg/kg body weight.[1][2][3] This value suggests a moderate order of acute toxicity by the oral route. Material Safety Data Sheets (MSDS) also indicate that the compound can be irritating to the skin, eyes, and upper respiratory tract.[1][3][6]

Table 1: Acute Toxicity Data for this compound

Test SpeciesRoute of AdministrationLD50 ValueReference
RatOral460 mg/kg[1][2][3]
Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period, typically 90 days in rodents. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed. The NOAEL is a critical value used in establishing acceptable daily intakes (ADIs) for food additives.

Two 90-day oral feeding studies in rats have been conducted for this compound. One study reported a NOAEL of 12.5 mg/kg body weight/day for both male and female rats.[1][2] A second study established a NOAEL of 17 mg/kg/day for male rats and 18 mg/kg/day for female rats.[1][2]

Table 2: Subchronic Toxicity Data for this compound

Test SpeciesDurationNOAELReference
Rat90 days12.5 mg/kg/day (males and females)[1][2]
Rat90 days17 mg/kg/day (males), 18 mg/kg/day (females)[1][2]

The 90-day oral toxicity study is a cornerstone for assessing the safety of food additives. The primary objective is to characterize the toxicological profile of a substance following repeated administration and to establish a NOAEL.

G cluster_0 Pre-study Phase cluster_1 In-life Phase (90 days) cluster_2 Post-study Phase DoseRangeFinding Dose-Range Finding Studies DoseSelection Dose Selection (at least 3 levels + control) DoseRangeFinding->DoseSelection AnimalAcclimation Animal Acclimation (e.g., Sprague-Dawley rats, 5-6 weeks old) DoseSelection->AnimalAcclimation DailyDosing Daily Dosing (e.g., oral gavage) AnimalAcclimation->DailyDosing ClinicalObservations Daily Clinical Observations DailyDosing->ClinicalObservations BodyWeight Weekly Body Weight and Food Consumption DailyDosing->BodyWeight InterimAnalyses Interim Hematology and Clinical Chemistry DailyDosing->InterimAnalyses TerminalSacrifice Terminal Sacrifice InterimAnalyses->TerminalSacrifice GrossNecropsy Gross Necropsy TerminalSacrifice->GrossNecropsy OrganWeights Organ Weights GrossNecropsy->OrganWeights Histopathology Histopathology of target organs and tissues OrganWeights->Histopathology DataAnalysis Statistical Analysis and NOAEL Determination Histopathology->DataAnalysis

Caption: Workflow for a typical 90-day oral toxicity study in rodents.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of tests is typically employed to assess a compound's genotoxic potential.

This compound has been evaluated in several in vitro genotoxicity assays and has been found to be non-genotoxic. It tested negative in the Ames bacterial reverse mutation assay with Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, both with and without metabolic activation, at concentrations up to 50 mg/plate.[7] Additionally, it did not induce unscheduled DNA synthesis in rat hepatocytes at a dose of 100 µg/ml.[7] While no specific genotoxicity studies were found for this compound, structurally similar pyrazine derivatives have been reported as non-mutagenic in bacterial assays.[1][2]

Table 3: Genotoxicity Data for this compound

AssayTest SystemMetabolic ActivationConcentrationResultReference
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537, TA1538)With and withoutUp to 50 mg/plateNegative[7]
Unscheduled DNA SynthesisRat hepatocytesN/A100 µg/mlNegative[7]

The Ames test is a widely used and internationally accepted short-term bacterial assay for identifying substances that can produce gene mutations.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation and Analysis StrainSelection Select Tester Strains (e.g., S. typhimurium TA98, TA100) Mixing Mix bacteria, test compound, and S9 mix (or buffer) StrainSelection->Mixing S9Prep Prepare S9 mix for metabolic activation S9Prep->Mixing TestCompoundPrep Prepare Test Compound dilutions TestCompoundPrep->Mixing Plating Pour mixture onto minimal glucose agar plates Mixing->Plating Incubation Incubate plates at 37°C for 48-72 hours Plating->Incubation ColonyCounting Count revertant colonies Incubation->ColonyCounting DataAnalysis Compare to negative and positive controls ColonyCounting->DataAnalysis

Caption: Generalized workflow for the Ames test.

Metabolism

Understanding the metabolic fate of a compound is crucial for assessing its potential toxicity. In rats, this compound is primarily metabolized through oxidation of its aliphatic side-chains to form carboxylic acid derivatives, which are then excreted.[1][2][3] This metabolic pathway is a common detoxification route for alkylpyrazines. The primary enzymatic reactions involved are likely mediated by cytochrome P450 (CYP450) enzymes in the liver.

G cluster_0 Metabolic Pathway of this compound Parent This compound Metabolite1 Hydroxylated Intermediate Parent->Metabolite1 Phase I: Oxidation (CYP450) Metabolite2 Carboxylic Acid Derivative Metabolite1->Metabolite2 Further Oxidation Excretion Excretion (Urine) Metabolite2->Excretion Phase II: Conjugation (optional)

Caption: Proposed metabolic pathway of this compound.

Data Gaps and Read-Across Approach

While the available data for this compound provide a good foundation for its safety assessment, there is a notable lack of information regarding its carcinogenic, reproductive, and developmental toxicity. In such cases, a "read-across" approach is often employed in regulatory toxicology. This involves using data from a structurally similar and well-characterized compound to predict the toxicity of the data-poor substance. For this guide, 2,3,5-trimethylpyrazine (CAS No. 14667-55-1) is selected as a suitable analog due to its close structural resemblance and the availability of more extensive toxicological data.

Carcinogenicity (Read-Across from 2,3,5-trimethylpyrazine)

No dedicated carcinogenicity studies on this compound were identified. However, studies on the structurally similar 2,3,5-trimethylpyrazine have not indicated a carcinogenic potential. It is generally considered non-carcinogenic by regulatory agencies.

Reproductive and Developmental Toxicity (Read-Across from 2,3,5-trimethylpyrazine)

Similarly, there are no specific reproductive or developmental toxicity studies available for this compound. For 2,3,5-trimethylpyrazine, no significant reproductive or developmental effects have been reported in the available literature, and it is not classified as a reproductive or developmental toxicant. The Threshold of Toxicological Concern (TTC) approach, often used for flavoring agents, suggests that for a Cramer Class II material like 2,3,5-trimethylpyrazine, the exposure is below the level that would trigger a concern for reproductive toxicity.[8]

Conclusion and Future Directions

The available toxicological data for this compound indicate a low level of concern for its use as a flavoring agent at current consumption levels. It exhibits moderate acute oral toxicity and is not genotoxic in in vitro assays. Subchronic feeding studies in rats have established clear NOAELs. The primary metabolic pathway involves detoxification through side-chain oxidation.

For drug development professionals, this compound is unlikely to pose a significant toxicological risk if present as an impurity or excipient at low levels. However, a thorough risk assessment should always be conducted in the context of the specific drug product and its intended use.

References

  • Heck, J. D., et al. (1989). An evaluation of food flavouring ingredients in a genetic toxicity screening programme. Toxicology and Applied Pharmacology, 99(2), 227-240.
  • Joint FAO/WHO Expert Committee on Food Additives. (2001). Evaluation of certain food additives and contaminants. WHO Technical Report Series, 909, 1-131.
  • Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6)-dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303-312.
  • PubMed. (2008). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. Retrieved from [Link]

  • Synerzine. (2019). SAFETY DATA SHEET 2-ETHYL-3,(5 or 6)-DIMETHYLPYRAZINE MIXTURE, NATURAL. Retrieved from [Link]

  • European Commission. (n.d.). Food and Feed Information Portal Database | FIP. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,3,5-trimethylpyrazine, CAS registry number 14667-55-1. Food and Chemical Toxicology, 173, 113523.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • European Food Safety Authority. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04698.
  • OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • OECD. (2011). Test No. 415: One-Generation Reproduction Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • OECD. (2001). Test No. 416: Two-Generation Reproduction Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

Sources

2-Ethyl-3,5-dimethylpyrazine discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 2-Ethyl-3,5-dimethylpyrazine

Abstract

This compound, a heterocyclic aromatic compound, is a cornerstone of modern flavor and fragrance science.[][2] Characterized by its potent roasted, nutty, and cocoa-like aroma, this molecule is integral to the sensory profile of a vast array of thermally processed foods, including coffee, nuts, and baked goods.[][2][3][4] Its discovery and history are not tied to a single eureka moment but represent a convergence of advancements in organic synthesis, food chemistry, and analytical instrumentation. This guide traces the scientific journey of this compound, from the foundational synthesis of its parent ring system to its identification as a key product of the Maillard reaction and its subsequent industrial synthesis. We will explore the mechanistic underpinnings of its formation, the evolution of its analytical detection, and the synthetic strategies developed for its commercial production, providing researchers and industry professionals with a comprehensive understanding of this pivotal flavor compound.

The Dawn of Pyrazine Chemistry: A Synthetic Prologue

The story of this compound begins not in a food laboratory, but in the crucible of 19th-century organic synthesis. The parent pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, was first synthesized in 1844 by Laurent, who named his tetraphenyl derivative "amarone".[5] This early work laid the groundwork for a deeper understanding of this class of compounds.

Key foundational syntheses that defined the field include:

  • Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then self-condenses and is oxidized to yield a pyrazine.[6]

  • Gutknecht Pyrazine Synthesis (1879): A variation of the above, this approach is also based on the self-condensation of an α-ketoamine, differing primarily in the method used to synthesize this key intermediate.[6]

These pioneering efforts were driven by a fundamental interest in heterocyclic chemistry. The potential for pyrazines to serve as critical flavor and aroma compounds was not yet realized, and they remained largely within the domain of academic organic chemistry for nearly a century.

A Culinary Revelation: The Maillard Reaction and the Scent of Cooking

The pivotal shift in the scientific narrative of pyrazines occurred in the mid-20th century with the burgeoning field of flavor chemistry. Scientists sought to understand the complex chemical transformations that occur during the cooking of food, particularly the browning reactions that generate desirable colors and aromas. This led to an intense focus on the Maillard reaction , a non-enzymatic browning process first described by Louis-Camille Maillard in 1912.

The Maillard reaction is a cascade of chemical events initiated by the condensation of an amino group (from an amino acid, peptide, or protein) with a carbonyl group of a reducing sugar under thermal processing.[7][8][9] Researchers in the 1960s began to establish a definitive link between this reaction and the formation of heterocyclic compounds, including pyrazines, which were identified as being responsible for the characteristic roasted, toasted, and nutty aromas in a wide variety of foods.[4][8][9]

It was within this context that this compound was identified not as a synthetic curiosity, but as a naturally occurring, potent aroma compound. Its presence was confirmed in roasted coffee, cocoa, peanuts, and baked goods, solidifying its importance as a key flavor constituent.[][10]

The Mechanism of Alkylpyrazine Formation

The formation of this compound and other alkylpyrazines via the Maillard reaction is a complex but well-understood process. The specific substitution pattern of the final pyrazine molecule is dictated by the structures of the initial amino acid and sugar precursors.[11][12] The generally accepted mechanism proceeds through several key stages:

  • Formation of α-Aminoketones: The reaction is initiated by the degradation of Amadori products (formed from the initial sugar-amine condensation) or through the Strecker degradation of amino acids, which yields aldehydes and α-aminoketones.

  • Dihydropyrazine Intermediate Formation: Two molecules of an α-aminoketone undergo self-condensation to form a transient dihydropyrazine ring.

  • Oxidation to Pyrazine: The unstable dihydropyrazine intermediate is subsequently oxidized to the stable, aromatic pyrazine ring.

The ethyl and methyl groups on this compound arise from the specific carbonyl and amino acid precursors involved in the reaction. For instance, α-amino acids like alanine, valine, and isoleucine can serve as nitrogen sources and contribute to the alkyl side chains.

Maillard_Pathway cluster_reaction Maillard Reaction Cascade AminoAcid Amino Acid Amadori Amadori Products AminoAcid->Amadori ReducingSugar Reducing Sugar ReducingSugar->Amadori Aminoketone α-Aminoketones Amadori->Aminoketone Degradation Condensation Self-Condensation Aminoketone->Condensation x2 Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Pyrazine Alkylpyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Maillard reaction pathway for alkylpyrazine formation.

The Analytical Revolution: Isolating and Identifying Trace Aromas

The discovery of this compound in food was enabled by significant advancements in analytical chemistry. Because pyrazines are often present in trace quantities within highly complex food matrices, their isolation and identification posed a considerable challenge.[8]

The development and refinement of Gas Chromatography–Mass Spectrometry (GC-MS) was the technological breakthrough that allowed for the definitive identification of volatile and semi-volatile flavor compounds.[][13] This technique physically separates the volatile components of a sample in the gas chromatograph before bombarding them with electrons in the mass spectrometer to create unique fragmentation patterns, or mass spectra, which serve as molecular fingerprints.

Modern analytical methods have continued to evolve, with techniques like solid-phase microextraction (SPME) providing rapid and solvent-free sample preparation, and hyperpolarized NMR spectroscopy offering highly selective detection.[13][14][15]

Representative Protocol: GC-MS Analysis of Pyrazines in Roasted Coffee

The following protocol illustrates a generalized workflow for the analysis of pyrazines, reflecting the principles of methods developed during the discovery era and still in use today.

Objective: To identify and quantify this compound in a sample of roasted coffee beans.

Methodology:

  • Sample Preparation:

    • Cryogenically grind 10g of roasted coffee beans to a fine powder to maximize surface area and prevent loss of volatile compounds.

    • Transfer the powder to a headspace vial.

  • Volatile Extraction (HS-SPME):

    • Place the vial in a heated autosampler (e.g., at 60°C for 30 minutes).

    • Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample to adsorb the volatile compounds.

  • Gas Chromatography (GC) Separation:

    • Insert the SPME fiber into the heated injection port of the GC. The high temperature desorbs the analytes onto the GC column.

    • Use a non-polar capillary column (e.g., DB-5ms) to separate the compounds based on their boiling points and polarity.

    • Apply a temperature program, for example: start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/minute.

  • Mass Spectrometry (MS) Detection:

    • As compounds elute from the GC column, they enter the MS detector.

    • Operate the MS in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 35-350.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum to that of an authentic reference standard.[]

    • The mass spectrum for this compound is characterized by a molecular ion peak at m/z 136 and a base peak at m/z 121 (loss of a methyl group).

    • Quantify the compound by creating a calibration curve using known concentrations of the reference standard.

Analytical_Workflow Sample Roasted Coffee Sample Grind Cryogenic Grinding Sample->Grind SPME Headspace SPME (Extraction) Grind->SPME GC Gas Chromatography (Separation) SPME->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for GC-MS analysis of pyrazines.

Chemical Synthesis and Industrial Application

Following its identification as a key natural flavorant, significant effort was directed towards developing efficient chemical syntheses for this compound to meet industrial demand for flavor formulations.[] These synthetic routes are designed to be cost-effective and produce a high-purity product.

Common synthetic strategies include:

  • Diamine-Dicarbonyl Condensation: A prevalent method involves the condensation of an appropriate vicinal diamine with a vicinal dicarbonyl compound. For instance, a mixture containing this compound can be obtained from the condensation of 2,3-pentanedione with 1,2-propylenediamine, followed by an oxidation step.[3]

  • Alkylation of a Pyrazine Core: Another approach involves the direct alkylation of a pre-formed pyrazine ring. For example, 2,5-dimethylpyrazine can be alkylated using ethyllithium to introduce the ethyl group, yielding this compound.[3]

The industrial production of this compound allows flavorists to impart or enhance roasted, nutty notes in a wide range of products, from savory snacks and sauces to confectionery and beverages, without relying on thermal processing.[]

Physicochemical and Sensory Properties

The utility of this compound is defined by its distinct chemical and sensory characteristics.

PropertyValueReference
Chemical Formula C₈H₁₂N₂[2][16]
Molecular Weight 136.19 g/mol [2][16]
Appearance Colorless to pale yellow liquid[][2][17]
Odor Profile Roasted nut, cocoa, sweet woody[][3]
Boiling Point ~180-189 °C[2][3]
Sensory Threshold 20 ppb (in water)[]

Its exceptionally low sensory threshold means that it can have a significant impact on the overall flavor profile of a product even at parts-per-billion concentrations.[]

Conclusion

The history of this compound is a compelling example of interdisciplinary scientific discovery. It began with foundational explorations in heterocyclic synthesis, which provided the chemical grammar to understand its structure. The narrative then shifted to food science, where the compound was identified as a natural and vital component of the aromas we cherish in cooked foods, formed through the elegant chemistry of the Maillard reaction. This discovery was made possible by the advent of powerful analytical techniques like GC-MS, which could finally decode the complex volatile profiles of food. Today, driven by a deep understanding of its formation and sensory impact, this compound is synthesized on an industrial scale, serving as an indispensable tool for researchers and flavorists in the continuous pursuit of creating and enhancing the sensory experiences of food and beverages.

References

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An In-depth Technical Guide to the Physical Properties of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical physical properties of 2-Ethyl-3,5-dimethylpyrazine (CAS No: 13925-07-0), a significant heterocyclic aromatic compound widely utilized as a flavoring agent in the food and beverage industry.[1][2] Professionals in research, quality control, and drug development require a deep understanding of properties such as boiling point and density for process optimization, purity assessment, and formulation design. This document synthesizes experimental data with foundational chemical principles to offer both a practical reference and an expert perspective on the determination and interpretation of these characteristics.

Physicochemical Profile of this compound

This compound is a colorless to slightly yellow liquid known for its distinct nutty, roasted, and cocoa-like aroma.[1][3] Its molecular and physical characteristics are fundamental to its application and handling. The key identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[1][4]
Molecular Weight 136.19 g/mol [1][4]
CAS Number 13925-07-0[1][5]
Appearance Colorless to slightly yellow liquid[1][4]
Boiling Point 180-182 °C at 760 mmHg[1]
182 °C / 359.6 °F[4]
180-181 °C[3][6][7]
Density / Specific Gravity 0.950-0.980[1]
0.96 g/cm³[4]
0.965 g/mL at 25 °C[3][6][7]
Solubility Soluble in water, oils, and organic solvents[1][2]
Refractive Index 1.496-1.506 (n20/D)[1]
1.5015 (n20/D)[3][6]

Theoretical Basis for Observed Physical Properties

A molecule's physical properties are not arbitrary; they are a direct consequence of its structure. Understanding the interplay of intermolecular forces, molecular weight, and shape provides the causal framework for the observed boiling point and density of this compound.

Intermolecular Forces and Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, requiring sufficient energy to overcome the intermolecular forces (IMFs) holding the molecules together in the liquid phase.[8] The primary factors for this compound are:

  • Dipole-Dipole Interactions: The pyrazine ring contains two nitrogen atoms, which are more electronegative than carbon. This creates a molecular dipole, leading to dipole-dipole attractions between adjacent molecules. These are stronger than the forces in nonpolar analogues but weaker than hydrogen bonds.[9][10]

  • Van der Waals Forces (London Dispersion Forces): As with all molecules, transient fluctuations in electron distribution create temporary dipoles, resulting in weak London dispersion forces. The strength of these forces increases with molecular size and surface area.[10][11] With a molecular weight of 136.19 g/mol , these forces are significant.[1]

  • Molecular Structure: The ethyl and methyl substituents on the pyrazine ring increase the overall molecular weight and surface area compared to unsubstituted pyrazine (Boiling Point: 115 °C).[12] This increase in size leads to stronger Van der Waals forces, which require more energy to overcome, thus resulting in a higher boiling point.[9][11]

The combination of these forces explains why this compound has a relatively high boiling point of approximately 180-182 °C.[1]

Factors Influencing Density

Density (mass per unit volume) is determined by the mass of the molecule and how efficiently the molecules can pack together in the liquid state.[13]

  • Molecular Weight: Heavier molecules generally lead to higher densities, assuming similar packing efficiency.

  • Molecular Packing: The shape of this compound, with its planar aromatic ring and alkyl substituents, allows for reasonably close packing. The dipole-dipole interactions also contribute to pulling the molecules closer together than would be expected from Van der Waals forces alone, contributing to its density of approximately 0.965 g/mL at 25 °C.[3][6][7] Temperature is a critical variable, as increasing thermal energy causes molecules to move more vigorously, increasing the average intermolecular distance and thus decreasing density.[13]

Experimental Determination Protocols

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for accurately measuring the boiling point and density of this compound.

Protocol for Boiling Point Determination (Distillation Method)

This protocol is the gold standard for determining the boiling point of a liquid at atmospheric pressure. The choice of this method is based on its ability to provide a boiling range, which is an excellent indicator of the substance's purity.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Place approximately 15-20 mL of this compound and a few boiling chips into the round-bottom flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation and Recording: Record the temperature when the first drop of distillate collects in the receiving flask. Continue to monitor the temperature. A pure compound will exhibit a stable boiling point (a range of 1-2 °C). Record the temperature at which the last of the material vaporizes from the flask. This range is the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure using a barometer. If the pressure is not exactly 760 mmHg, a correction must be applied, as boiling point is pressure-dependent.[8]

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Assemble Distillation Apparatus B Add Sample & Boiling Chips to Flask A->B C Position Thermometer Correctly B->C D Gently Heat Sample C->D Begin Heating E Record Temperature at First Distillate D->E F Record Stable Temperature Range E->F G Record Barometric Pressure F->G H Apply Pressure Correction if Needed G->H Input Data I Report Final Boiling Point Range H->I

Caption: Workflow for Boiling Point Determination.

Protocol for Density Determination (Pycnometer Method)

The pycnometer (or specific gravity bottle) method is chosen for its high precision and accuracy in determining the density of liquids. It relies on accurately measuring the mass of a precisely known volume of liquid.[13][14]

Methodology:

  • Calibration:

    • Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).

    • Weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

    • Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C). Insert the stopper, allowing excess water to exit through the capillary.

    • Dry the exterior of the pycnometer and weigh it. Record this mass as m₂.

    • The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measured temperature: V = (m₂ - m₁) / ρ_water. This calibration step is crucial as it accounts for any minor imperfections in the flask's stated volume.

  • Sample Measurement:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with this compound, ensuring the temperature is controlled to the same temperature as the water calibration (e.g., 25.0 °C).

    • Insert the stopper, dry the exterior, and weigh the filled pycnometer. Record this mass as m₃.

  • Calculation:

    • The mass of the sample (m_sample) is m₃ - m₁.

    • The density of the sample (ρ_sample) is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.

Density_Workflow cluster_calib Pycnometer Calibration cluster_sample Sample Measurement cluster_calc Calculation A Weigh Empty, Dry Pycnometer (m₁) B Fill with DI Water at Known Temp. A->B C Weigh Water-Filled Pycnometer (m₂) B->C D Calculate Exact Volume (V) C->D E Fill Pycnometer with Sample at Same Temp. D->E Use Calibrated Pycnometer F Weigh Sample-Filled Pycnometer (m₃) E->F G Calculate Sample Mass (m₃ - m₁) F->G Input Data H Calculate Density (Mass / V) G->H

Caption: Workflow for Density Determination via Pycnometer.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires appropriate handling. It is classified as a combustible liquid and is harmful if swallowed.[4][15] It can also cause skin and serious eye irritation.[15]

  • Handling: Wear protective gloves, clothing, and eye/face protection.[4][15] Keep away from heat, sparks, open flames, and hot surfaces.[4][15] Use in a well-ventilated area.

  • Storage: Store in a cool, well-ventilated place.[4][15]

  • Disposal: Dispose of contents/container in accordance with national regulations.[15]

Conclusion

The boiling point and density of this compound are defining physical properties that stem directly from its molecular structure, weight, and the resulting intermolecular forces. The experimentally determined boiling point of approximately 180-182 °C and a density near 0.965 g/mL at 25 °C are consistent with theoretical principles governing alkyl-substituted heterocyclic compounds. Accurate determination of these values, using validated protocols such as distillation and pycnometry, is essential for ensuring material purity, designing chemical processes, and advancing research and development in fields where this compound is utilized.

References

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Methodological & Application

Application Note: High-Sensitivity Profiling of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-3,5-dimethylpyrazine is a pivotal volatile organic compound belonging to the pyrazine family.[1][2] It is renowned for its characteristic nutty, roasted, and cocoa-like aroma, making it a significant contributor to the sensory profile of a wide array of food products such as coffee, roasted nuts, and cocoa.[3][4] The formation of this compound is primarily attributed to Maillard reactions and Strecker degradation during thermal processing.[5] Its presence and concentration are critical quality indicators in the food and beverage industry.[3] Beyond flavor applications, the accurate quantification of this compound is essential in diverse scientific disciplines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated analytical methods for the detection and quantification of this compound.

Foundational Principles: Sample Preparation

The accurate analysis of this compound is critically dependent on the efficiency of its extraction and concentration from the sample matrix. Given its volatile nature, solvent-free techniques are often preferred to minimize analyte loss and reduce environmental impact.[6]

Solid-Phase Microextraction (SPME)

SPME is a versatile and sensitive sample preparation technique that involves the partitioning of analytes between the sample matrix and a coated fiber.[5] The choice of fiber coating is paramount and depends on the polarity of the target analyte. For pyrazines, which are of intermediate polarity, a combination of adsorbents is often most effective.

Causality of Method Choice: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently selected for pyrazine analysis due to its broad applicability to a wide range of volatile and semi-volatile compounds.[7][8] The different polymeric materials ensure the effective trapping of analytes with varying polarities and molecular weights. Headspace SPME (HS-SPME) is particularly advantageous for complex matrices as it minimizes the exposure of the fiber to non-volatile components, thereby extending its lifespan and improving analytical performance.[7]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a headspace vial (e.g., 20 mL).

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., 2,4,6-trimethylpyridine or a deuterated pyrazine analog) to correct for matrix effects and variations in extraction efficiency.

  • Matrix Modification (Optional but Recommended): For aqueous samples, the addition of salt (e.g., NaCl at 20-30% w/v) can enhance the release of volatile compounds into the headspace by increasing the ionic strength of the solution (salting-out effect).

  • Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation to facilitate the partitioning of analytes into the headspace.[9]

  • Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for a predetermined time (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the analytes.[8][9]

  • Desorption: Retract the fiber and immediately introduce it into the heated injection port of the gas chromatograph for thermal desorption of the analytes onto the analytical column.

Stir Bar Sorptive Extraction (SBSE)

SBSE offers a significantly higher extraction capacity compared to SPME due to its larger volume of sorptive phase, typically polydimethylsiloxane (PDMS).[10] This makes it particularly suitable for ultra-trace analysis.[11]

Causality of Method Choice: The principle of SBSE is based on the partitioning of analytes from a liquid sample into the PDMS coating of a magnetic stir bar.[10][12] The large volume of the stationary phase allows for a higher recovery of analytes, leading to lower detection limits.[11] Thermal desorption is the most common method for transferring the extracted analytes to the GC system.[10]

Experimental Protocol: Stir Bar Sorptive Extraction (SBSE)

  • Sample Preparation: Place a known volume of the liquid sample (e.g., 10-100 mL) into a suitable glass vial or beaker.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard to the sample.

  • Extraction: Place a PDMS-coated stir bar (e.g., 10-20 mm length) into the sample. Stir the sample at a constant speed (e.g., 500-1500 rpm) for a defined period (e.g., 60-180 minutes) at room temperature or a slightly elevated temperature.

  • Stir Bar Removal and Rinsing: After extraction, remove the stir bar with clean forceps, rinse it briefly with deionized water to remove any adhered matrix components, and gently dry it with a lint-free tissue.

  • Thermal Desorption: Place the stir bar into a thermal desorption tube. The tube is then placed in a thermal desorption unit connected to the GC-MS for analysis.

Core Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[3]

Gas Chromatography Parameters

The choice of the capillary column is critical for achieving good separation of the target analyte from other matrix components.

Causality of Method Choice: A non-polar or mid-polar column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is commonly used for the analysis of pyrazines.[13] These columns provide good resolution and peak shape for a wide range of volatile compounds. The temperature program is optimized to ensure a good separation of analytes within a reasonable analysis time.

Typical GC-MS Parameters for this compound Analysis

ParameterValueRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent separation for a broad range of volatile compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal for balancing separation efficiency and analysis time.
Injection Mode SplitlessMaximizes the transfer of analytes to the column for high sensitivity.
Injector Temperature 250 - 280 °CEnsures rapid and complete vaporization of the analytes.
Oven Program Initial: 40-60°C (hold 2-5 min), Ramp: 5-10°C/min to 250-280°C (hold 5-10 min)Separates compounds based on their boiling points and interactions with the stationary phase.
Mass Spectrometry Parameters

Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions.

Causality of Method Choice: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS analysis of volatile compounds, as it produces reproducible fragmentation patterns that can be compared with spectral libraries for identification.[14] For quantification, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.

Typical Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electron Ionization (EI)Standard, robust, and creates reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for generating searchable mass spectra.
Mass Range (Scan Mode) 40-350 amuCovers the expected mass range of the target analyte and potential interferences.
Selected Ions (SIM Mode) m/z 136 (Molecular Ion), 121, 108Monitoring specific ions increases sensitivity and reduces matrix interference.
Source Temperature 230 °COptimal for maintaining ion source cleanliness and performance.
Quadrupole Temperature 150 °CEnsures stable mass analysis.

Method Validation: Ensuring Trustworthiness

A robust analytical method requires thorough validation to ensure the reliability and accuracy of the results.[15][16] The key validation parameters are outlined below.

Validation ParameterAcceptance Criteria
Specificity/Selectivity No interfering peaks at the retention time of the analyte.
Linearity (r²) ≥ 0.995 over the desired concentration range.
Accuracy (% Recovery) Typically 80-120% for spiked samples.
Precision (% RSD) Intra-day: ≤ 15%, Inter-day: ≤ 20%.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10.[17]
Robustness Insensitive to small, deliberate variations in method parameters.

Visualizing the Workflow

HS-SPME-GC-MS Workflow

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample in Vial Spike Internal Standard Spiking Sample->Spike MatrixMod Matrix Modification (Salting) Spike->MatrixMod Equilibrate Equilibration (Heating & Agitation) MatrixMod->Equilibrate Transfer to Autosampler Extract Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Fiber Transfer Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis & Quantification Detect->Data

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

SBSE-GC-MS Workflow

SBSE-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction SBSE cluster_analysis GC-MS Analysis Sample Liquid Sample Spike Internal Standard Spiking Sample->Spike Extract Stirring with PDMS-coated bar Spike->Extract RinseDry Rinse & Dry Stir Bar Extract->RinseDry Desorb Thermal Desorption RinseDry->Desorb Transfer to Desorption Tube Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis & Quantification Detect->Data

Caption: Workflow for this compound analysis using SBSE-GC-MS.

Conclusion

The methodologies detailed in this application note provide a robust framework for the sensitive and accurate determination of this compound. The choice between HS-SPME and SBSE will depend on the specific sample matrix and the required detection limits. Proper method validation is imperative to ensure the generation of high-quality, defensible data. These protocols can be adapted and optimized for various research, quality control, and developmental applications.

References

  • Agilent. (n.d.). Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application.
  • BenchChem. (2025). Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis.
  • RIC technologies. (n.d.). A combination of standard (SBSE) and solvent-assisted (SA-SBSE) stir bar sorptive extraction for comprehensive analysis of flavor compounds in beverages.
  • NIH. (2021, April 26). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
  • Element Lab Solutions. (n.d.). Stir Bar Sorptive Extraction (SBSE).
  • YouTube. (2015, January 30). Versatile New Stir Bar Sorptive Extraction Techniques for Flavor, Fragrance, and Odor Analysis.
  • PubMed. (2019, July 5). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS).
  • LCGC International. (n.d.). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview.
  • HMDB. (n.d.). This compound GC-MS (Non-derivatized) - 70eV, Positive (HMDB0040299).
  • ResearchGate. (2011, April). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
  • ResearchGate. (n.d.). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction.
  • NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Application Note: Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry.
  • NIH. (2018, July 7). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
  • BIO Web of Conferences. (n.d.). Determination of methoxypyrazines in dry wines.
  • ScienceDirect. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
  • ResearchGate. (n.d.). Scheme of sampling preparation.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • FDA. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • ACS Publications. (n.d.). Selective purge-and-trap method for the analysis of volatile pyrazines.
  • ResearchGate. (2012, January). Validation of analytical methods in pharmacy.
  • Ewha Womans University. (2016, December 1). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction.
  • FooDB. (2010, April 8). Showing Compound this compound (FDB020021).
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Human Metabolome Database. (2012, September 12). Showing metabocard for this compound (HMDB0040299).
  • International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review.
  • ResearchGate. (2018, July 5). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
  • Sigma-Aldrich. (n.d.). 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG.
  • NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-.
  • PubMed. (2025, July 18). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS.

Sources

Application Note: High-Sensitivity GC-MS Method for the Analysis of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust methodology for the qualitative and quantitative analysis of 2-Ethyl-3,5-dimethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a pivotal heterocyclic aromatic compound that significantly contributes to the desirable aroma and flavor profiles of numerous thermally processed foods, such as coffee, cocoa, and roasted meats.[1][2] Its characteristic nutty, roasted aroma makes it a key target analyte for quality control in the food and beverage industry, as well as in flavor and fragrance development.[2][3] The protocol detailed herein employs a Headspace Solid-Phase Microextraction (HS-SPME) technique for sample preparation, offering a solvent-free, sensitive, and efficient extraction of the analyte from complex matrices.[4] Subsequent analysis by GC-MS provides high selectivity and sensitivity for definitive identification and accurate quantification. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the analysis of this important volatile compound.

Introduction: The Scientific Rationale

This compound (CAS No. 13925-07-0) belongs to the class of pyrazines, which are typically formed during Maillard reactions and Strecker degradation at elevated temperatures. The presence and concentration of this compound are critical indicators of the flavor profile and quality of products like coffee, bread, and roasted nuts.[1][5] Therefore, a precise and validated analytical method is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent technique for analyzing volatile and semi-volatile organic compounds like pyrazines.[6] The gas chromatograph provides excellent separation of analytes based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer offers definitive identification based on the unique mass fragmentation pattern of the molecule upon electron ionization.[7][8]

For trace-level analysis in complex sample matrices, the choice of sample preparation is paramount. Headspace Solid-Phase Microextraction (HS-SPME) is a superior choice as it is a non-exhaustive, equilibrium-based extraction technique that minimizes matrix interference by sampling the volatile compounds in the headspace above the sample.[8][9] This approach enhances sensitivity and reduces instrument contamination compared to direct liquid injection.[10] The selection of the SPME fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its broad selectivity for volatile compounds, including pyrazines.[11]

Experimental Workflow & Logic

The entire analytical process is designed to ensure maximum recovery, reproducibility, and accuracy. The workflow can be visualized as a sequential process from sample preparation to data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample (e.g., Ground Coffee, Cocoa) Vial Weigh Sample into 20 mL Headspace Vial Sample->Vial Standard Spike with Internal Standard (e.g., 2-Methylpyrazine-d6) Vial->Standard Equilibrate Equilibrate at Elevated Temp (e.g., 60°C for 15 min) Standard->Equilibrate SPME Expose DVB/CAR/PDMS Fiber to Headspace (e.g., 30 min) Equilibrate->SPME Desorption Thermal Desorption of Fiber in GC Inlet (e.g., 250°C) SPME->Desorption Transfer Separation Chromatographic Separation (DB-5ms Column) Desorption->Separation Ionization Electron Ionization (EI) 70 eV Separation->Ionization Detection Mass Detection (Scan or SIM Mode) Ionization->Detection TIC Total Ion Chromatogram (TIC) Generation Detection->TIC Acquire Integration Peak Integration & Identification (vs. NIST Library & Retention Index) TIC->Integration Quant Quantification using Internal Standard Calibration Integration->Quant Report Final Report Generation Quant->Report

Caption: GC-MS analytical workflow for this compound.

Detailed Protocols

Materials and Reagents
  • Analyte Standard: this compound (≥95% purity, Sigma-Aldrich or equivalent)

  • Internal Standard (IS): 2-Methylpyrazine-d6 or other suitable deuterated pyrazine analog.[6]

  • Solvents: GC-MS grade methanol or dichloromethane for stock solution preparation.[6][12]

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (Supelco or equivalent).[11]

  • Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Sample Preparation: Headspace SPME (HS-SPME)

The causality behind this protocol lies in creating a reproducible equilibrium between the sample matrix and the headspace, allowing the SPME fiber to consistently adsorb a representative fraction of the volatile analytes.

  • Sample Weighing: Accurately weigh 1.0 ± 0.1 g of the homogenized solid sample (e.g., finely ground roasted coffee) into a 20 mL headspace vial. For liquid samples, pipette 2.0 mL.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution of 2-Methylpyrazine-d6). The use of a deuterated internal standard is the "gold standard" as it mimics the analyte's behavior during extraction and ionization, correcting for matrix effects and variability.[6]

  • Vial Sealing: Immediately seal the vial with the magnetic screw cap.

  • Equilibration: Place the vial in a heating block or autosampler incubator set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation. This step facilitates the partitioning of volatile compounds from the sample matrix into the headspace.[13]

  • Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for 30 minutes at 60°C. The extraction time and temperature are critical parameters that must be optimized and kept consistent for reproducible results.[13][14]

  • Desorption: After extraction, immediately retract the fiber and introduce it into the GC inlet for thermal desorption.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use. The choice of a non-polar DB-5ms column is based on its excellent performance for separating a wide range of volatile and semi-volatile compounds.[15]

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentNon-polar phase provides good separation for pyrazines.[15]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas standard for GC-MS, providing good efficiency.[16]
Injector Splitless mode, 250°CEnsures complete and rapid desorption of analytes from the SPME fiber.[6]
Oven Program Initial: 40°C, hold 2 minAllows for focusing of early eluting volatiles.
Ramp 1: 5°C/min to 150°CGradual ramp for separation of a wide range of volatiles.
Ramp 2: 20°C/min to 250°C, hold 5 minFaster ramp to elute higher boiling compounds and clean the column.
MS Transfer Line 250°CPrevents condensation of analytes between the GC and MS.[16]
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard ionization energy for creating reproducible mass spectra and library matching.[6]
Quadrupole Temp. 150°CEnsures stable mass filtering.[6]
Acquisition Mode Full Scan (m/z 40-300) and/or SIMFull scan for qualitative analysis and library searching. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Data Analysis and Interpretation

Qualitative Identification

The identification of this compound is a two-factor authentication process for trustworthiness:

  • Retention Time (RT): The RT of the peak in the sample chromatogram must match that of an authentic standard analyzed under the identical GC-MS conditions.

  • Mass Spectrum: The acquired mass spectrum of the sample peak must show a high-quality match (>90%) with a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[7] The expected mass spectrum for this compound will show a prominent molecular ion (M+) at m/z 136 and a characteristic base peak at m/z 121, resulting from the loss of a methyl group (CH3).

MassSpec Compound This compound (m/z 136) EI Electron Ionization (70 eV) Compound->EI Fragment1 [M-CH3]+ m/z 121 (Base Peak) EI->Fragment1 Loss of Methyl Fragment2 [M-C2H5]+ m/z 107 EI->Fragment2 Loss of Ethyl OtherFrags Other Fragments EI->OtherFrags

Caption: Simplified fragmentation of this compound.

Quantitative Analysis

For accurate quantification, a calibration curve should be constructed using a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Peak Integration: Integrate the peak areas of the target analyte and the internal standard. For higher sensitivity and selectivity, use the area of a characteristic ion in SIM mode (e.g., m/z 121 for the analyte and a specific ion for the IS).

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Linearity: The calibration curve should demonstrate good linearity, with a coefficient of determination (R²) of ≥ 0.995.[15]

  • Quantification: Determine the concentration of this compound in the unknown sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Conclusion

The combination of Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry provides a highly sensitive, selective, and robust method for the analysis of this compound in complex matrices. The protocol detailed in this application note offers a validated starting point for researchers in food science, flavor chemistry, and quality control. The use of a deuterated internal standard ensures the highest level of accuracy for quantitative measurements, making this methodology a self-validating system suitable for rigorous scientific investigation and industrial applications.

References

Application Note: Quantification of 2-Ethyl-3,5-dimethylpyrazine in Coffee by Stable Isotope Dilution Assay (SIDA) Coupled with Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-3,5-dimethylpyrazine is a pivotal aroma compound found in roasted coffee, contributing significantly to its characteristic nutty, roasted, and cocoa-like notes[1][2]. The concentration of this and other pyrazines is intricately linked to the coffee bean's origin, the degree of roasting, and the brewing methodology employed[2][3]. Consequently, the accurate and precise quantification of this compound is paramount for quality control, flavor profile analysis, and research into the chemical transformations that occur during coffee processing.

This application note provides a comprehensive, field-proven protocol for the quantification of this compound in roasted coffee. The methodology leverages the power of a Stable Isotope Dilution Assay (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS) for exceptional accuracy and the efficiency of Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation[2][4].

Scientific Principles

The quantification of volatile and semi-volatile compounds in a complex matrix such as coffee presents significant analytical challenges, including matrix effects and analyte loss during sample preparation. The Stable Isotope Dilution Assay (SIDA) is the gold standard for overcoming these obstacles[4][5].

The Causality behind SIDA's Accuracy:

SIDA involves the addition of a known quantity of an isotopically labeled analogue of the target analyte—in this case, 2-(Ethyl-d5)-3,5-dimethylpyrazine—to the sample at the very beginning of the analytical workflow. This deuterated internal standard is chemically and physically almost identical to the native this compound. Therefore, it experiences the same partitioning, extraction efficiency, and potential for loss during sample preparation and injection as the analyte of interest. By measuring the ratio of the native analyte to its labeled internal standard using mass spectrometry, any variations in the analytical process are effectively nullified, leading to highly accurate and precise quantification[5][6][7].

Headspace Solid-Phase Microextraction (HS-SPME): A Strategic Choice for Sample Preparation:

HS-SPME is a solvent-free, rapid, and sensitive technique for extracting volatile and semi-volatile compounds from the headspace above a sample[4][8]. For coffee analysis, ground coffee is placed in a sealed vial and heated to promote the release of volatile aroma compounds into the headspace. An SPME fiber, coated with a specific stationary phase, is then exposed to this headspace. The analytes adsorb onto the fiber, which is subsequently desorbed directly into the hot inlet of a gas chromatograph for analysis. This technique minimizes sample handling and reduces the risk of contamination. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad applicability to the diverse range of volatile compounds found in coffee[9][10].

Experimental Workflow

The overall experimental workflow is a multi-step process designed for accuracy and reproducibility.

Quantification_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample_Weighing Weigh Ground Coffee Internal_Standard Spike with Deuterated Internal Standard Sample_Weighing->Internal_Standard Add precise amount Equilibration Equilibration Internal_Standard->Equilibration Vortex and incubate HS_SPME Headspace SPME Equilibration->HS_SPME Expose fiber GC_MS GC-MS Analysis HS_SPME->GC_MS Thermal desorption Data_Processing Data Processing GC_MS->Data_Processing Peak integration Quantification Quantification using Calibration Curve Data_Processing->Quantification Calculate concentration

Caption: Experimental workflow for the quantification of this compound in coffee.

Detailed Protocols

Protocol 1: Sample Preparation and HS-SPME

This protocol outlines the steps for preparing the coffee sample and extracting the volatile compounds using HS-SPME.

Materials:

  • Roasted coffee beans

  • Coffee grinder

  • Analytical balance

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Vortex mixer

  • Heating block or water bath with temperature control

  • SPME fiber holder for manual sampling or autosampler

  • 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber (Supelco or equivalent)

  • 2-(Ethyl-d5)-3,5-dimethylpyrazine internal standard solution (concentration to be determined based on expected analyte levels)

  • Deionized water

  • Sodium chloride (NaCl)

Procedure:

  • Grinding: Grind the roasted coffee beans to a uniform, fine powder immediately before analysis to minimize the loss of volatile compounds.

  • Weighing: Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a precise volume of the 2-(Ethyl-d5)-3,5-dimethylpyrazine internal standard solution to the vial. The amount should be chosen to yield a peak area ratio of analyte to internal standard close to 1.

  • Addition of Water and Salt: Add 5 mL of deionized water and 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile compounds into the headspace.

  • Vial Sealing: Immediately seal the vial with the magnetic screw cap.

  • Equilibration: Vortex the mixture for 1 minute. Place the vial in a heating block or water bath set at 60°C for 15 minutes to allow for equilibration of the volatile compounds between the sample and the headspace.

  • HS-SPME Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for 30 minutes at 60°C. It is crucial to maintain a consistent extraction time and temperature for all samples and standards.

Protocol 2: GC-MS Analysis

This protocol details the instrumental parameters for the separation and detection of this compound and its deuterated internal standard.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

ParameterSettingRationale
Injector Splitless mode, 250°CEnsures efficient thermal desorption of analytes from the SPME fiber and transfer to the GC column.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic resolution.
Oven Program Initial temp: 40°C (hold 2 min), Ramp: 5°C/min to 230°C (hold 5 min)A programmed temperature ramp allows for the separation of a wide range of volatile compounds with varying boiling points.
MS Transfer Line 240°CPrevents condensation of analytes before they enter the mass spectrometer.
Ion Source 230°COptimal temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analytes.

Selected Ion Monitoring (SIM) Parameters:

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound136121
2-(Ethyl-d5)-3,5-dimethylpyrazine141126

Note: The choice of quantifier and qualifier ions should be confirmed by analyzing the mass spectrum of each pure compound.

Data Analysis and Quantification

Calibration Curve: A calibration curve is essential for accurate quantification. Prepare a series of standards containing a fixed amount of the internal standard and varying concentrations of the native this compound in a matrix that mimics the coffee sample (e.g., a coffee matrix previously determined to have a low concentration of the analyte). Analyze these standards using the same HS-SPME-GC-MS method.

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The resulting calibration curve should be linear over the expected concentration range in the coffee samples.

Quantification of this compound in Samples:

  • Integrate the peak areas of the quantifier ions for both this compound (m/z 136) and 2-(Ethyl-d5)-3,5-dimethylpyrazine (m/z 141) in the chromatograms of the coffee samples.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the sample by interpolating the peak area ratio on the calibration curve.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to established guidelines such as those from ISO/IEC 17025[11][12][13][14]. Key validation parameters include:

  • Linearity and Range: Demonstrates that the method's response is proportional to the analyte concentration over a specific range[11].

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.

  • Precision: The degree of agreement among independent measurements under specified conditions (repeatability and reproducibility).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other compounds in the sample matrix[15].

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Illustrative Data

The following table presents example data for a calibration curve and the quantification of this compound in two different coffee samples.

Table 1: Example Calibration Data

Concentration (ng/g)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio
1050,123100,5670.498
25124,89099,8761.250
50251,456101,2342.484
100505,678100,9875.007
2001,012,345101,5679.967

Table 2: Example Quantification in Coffee Samples

Coffee SampleAnalyte Peak AreaInternal Standard Peak AreaPeak Area RatioConcentration (ng/g)
Arabica (Medium Roast)378,912100,4563.77275.4
Robusta (Dark Roast)654,32199,7896.557131.1

Troubleshooting

IssuePotential CauseSuggested Solution
Low sensitivity Inefficient extraction, low desorption temperature, MS source contaminationOptimize SPME extraction time and temperature, increase injector temperature, clean the MS ion source.
Poor peak shape Active sites in the GC system, column degradationUse a deactivated liner, trim the GC column, replace the column if necessary.
High variability in results Inconsistent sample preparation, leaks in the GC systemEnsure precise and consistent addition of internal standard and sample, check for leaks using an electronic leak detector.
Non-linear calibration curve Saturation of the SPME fiber or detectorReduce the concentration range of the calibration standards or the sample amount.

Conclusion

The Stable Isotope Dilution Assay coupled with Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry provides a robust, accurate, and sensitive method for the quantification of this compound in coffee. The detailed protocols and guidelines presented in this application note offer a reliable framework for researchers, scientists, and quality control professionals in the coffee industry to obtain high-quality, defensible data on this key aroma compound. Adherence to proper method validation procedures is crucial to ensure the integrity of the analytical results.

References

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  • Richling, E., et al. (2013, June 8). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution−Gas Chromatography−Mass Spectrometry (SIDA-GC-MS). ACS Publications. Retrieved from [Link]

  • Risticevic, S., et al. (2025, August 6). Headspace solid-phase microextraction-gas chromatographic-time-of-flight mass spectrometric methodology for geographical origin verification of coffee. ResearchGate. Retrieved from [Link]

  • Ghani, N. H. A., et al. (n.d.). The formation of alkylpyrazines in roasted coffee at different roasting speeds. ResearchGate. Retrieved from [Link]

  • mediaTUM. (2022, November 18). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

  • National Institutes of Health. (2021, July 16). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-. NIST WebBook. Retrieved from [Link]

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The Role of 2-Ethyl-3,5-dimethylpyrazine as a Gold Standard in Flavor Analytics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and quality control professionals on the application of 2-Ethyl-3,5-dimethylpyrazine as a flavor standard. This pyrazine derivative, renowned for its potent nutty, roasted, and cocoa-like aroma, is a critical component in the flavor chemist's toolkit.[1][2][3] Its natural occurrence in thermally processed foods like coffee and roasted nuts underpins its authenticity and importance in flavor replication and analysis.[1][4] This guide will detail its physicochemical properties, outline its dual application in sensory and analytical testing, provide validated, step-by-step protocols for its use, and cover essential safety and handling procedures. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results in flavor research and development, quality assurance, and sensory science.

Introduction: Understanding the Standard

This compound is a heterocyclic organic compound that belongs to the pyrazine family, a class of substances renowned for their significant contribution to the aroma of cooked and roasted foods.[4][5] These compounds are typically formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[4] The specific substitution pattern of an ethyl group and two methyl groups on the pyrazine ring gives this compound its characteristic and highly sought-after aroma profile, described as nutty, coffee, cocoa, and caramel.[1]

Its importance as a standard is twofold:

  • In Sensory Science: It serves as a universally recognized reference point for specific roasted and nutty aroma notes. Training sensory panelists with a known concentration of this compound allows for the calibration of human perception, leading to more consistent and reliable descriptive analysis of food products.

  • In Analytical Chemistry: Its chemical properties make it an ideal internal standard for quantitative analysis, particularly in gas chromatography (GC) techniques.[6][7] By adding a known amount to a sample, it corrects for variations in sample preparation and instrument response, dramatically improving the accuracy and precision of results.[8][9]

The Flavor and Extract Manufacturers Association (FEMA) has designated it as "Generally Recognized as Safe" (GRAS), further cementing its widespread use in the food industry.[10]

Physicochemical Properties & Characterization

A thorough understanding of the compound's physical and chemical properties is fundamental to its effective application as a standard. These properties dictate its behavior in different solvents, its volatility for chromatographic analysis, and its stability during storage.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[1][11]
Molecular Weight 136.19 g/mol [1][11]
Appearance Colorless to pale yellow liquid[1][12]
Odor Profile Nutty, roasted cocoa, coffee, caramel, hazelnut[1][2][13]
Boiling Point 180-181 °C (at 760 mm Hg)[2][12][14]
Density 0.965 g/mL (at 25 °C)[2][14]
Refractive Index n20/D 1.5015[2][14]
Solubility Soluble in water, oils, and organic solvents[12]
Flash Point ~69 °C (156 °F)[1]
CAS Number 13925-07-0[11][15]

Core Applications & Methodologies

The utility of this compound spans from subjective sensory evaluation to objective instrumental analysis. This section details the rationale and workflows for its primary applications.

Application in Sensory Analysis

As a sensory reference, this compound is used to train panelists to recognize a specific "roasted nutty" character. This builds a common lexicon within a sensory panel, which is crucial for reproducible descriptive analysis.[16]

The following diagram illustrates the process of using the standard to calibrate and validate a sensory panel.

SensoryWorkflow cluster_prep Phase 1: Standard Preparation cluster_training Phase 2: Panelist Training & Threshold Testing cluster_validation Phase 3: Panel Validation P1 Prepare Stock & Working Solutions (Protocol 4.1) P2 Prepare Spiked Samples (e.g., water, neutral oil) at varying concentrations P1->P2 Dilution Series T1 Present 'Reference' (Clearly labeled standard) P2->T1 T2 Present Blind Samples (Triangle or Duo-Trio Tests) T1->T2 Familiarization T3 Determine Individual Detection Thresholds T2->T3 Assessment V1 Panelists perform Descriptive Analysis on test products T3->V1 Qualified Panelists V2 Use Standard to Anchor 'Roasted Nutty' Intensity Score V1->V2 Calibration V3 Analyze Panel Performance (Repeatability & Reproducibility) V2->V3 Data Analysis

Caption: Workflow for sensory panel training using a flavor standard.

Application in Analytical Chemistry (GC-MS)

In quantitative analysis, this compound is an exemplary internal standard (IS). An IS is a known amount of a compound added to a sample to correct for analytical variability.[6][7] The core principle is that the IS and the analyte of interest will be affected similarly by sample preparation steps (e.g., extraction losses) and instrument variations (e.g., injection volume).[6][9][17] Therefore, the ratio of the analyte's response to the IS's response provides a more stable and accurate measure for quantification.[8][17]

Criteria for selecting this compound as an Internal Standard:

  • Chemical Similarity: As a pyrazine, it behaves chromatographically similar to other volatile and semi-volatile flavor compounds.[7]

  • Not Naturally Present (or low levels): It should be absent from the sample matrix or present at negligible levels to not interfere with the known amount that is added.[8]

  • Chromatographic Resolution: It must be well-separated from the target analytes in the chromatogram.[8]

  • High Purity: The standard itself must be of high and known purity.[9]

This diagram outlines the process of using an internal standard for accurate quantification of a target analyte in a sample matrix.

GCMS_Workflow cluster_cal Calibration Curve Generation cluster_sample Sample Analysis cluster_quant Quantification C1 Prepare series of Analyte standards at known concentrations C2 Spike each standard with a FIXED concentration of IS (this compound) C1->C2 C3 Analyze by GC-MS C2->C3 C4 Plot (Analyte Area / IS Area) vs. Analyte Concentration C3->C4 Q2 Determine Analyte Concentration using the Calibration Curve equation C4->Q2 Use Curve Equation S1 Take known volume/mass of unknown Sample S2 Spike with the SAME FIXED concentration of IS S1->S2 S3 Perform Sample Prep (e.g., Extraction) S2->S3 S4 Analyze by GC-MS S3->S4 Q1 Calculate (Analyte Area / IS Area) from Sample chromatogram S4->Q1 Q1->Q2

Caption: GC-MS quantification workflow using the internal standard method.

Detailed Protocols

The following protocols provide step-by-step instructions for the correct preparation and use of this compound as a flavor standard.

Protocol 4.1: Preparation of Stock and Working Standard Solutions

Rationale: Accurate preparation of stock and working solutions is the foundation of any quantitative analysis or sensory threshold determination. The choice of solvent is critical. Food-grade ethanol (≥95%) is often preferred for its ability to dissolve the pyrazine, its relatively low odor contribution at high dilutions, and its compatibility with both sensory and GC applications.

Materials:

  • This compound (≥99% purity)

  • Food-grade Ethanol (non-denatured, ≥95%) or Propylene Glycol (PG)

  • Volumetric flasks (Class A)

  • Analytical balance (readable to 0.1 mg)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare 1000 ppm Stock Solution:

    • Tare an amber glass vial on the analytical balance.

    • Carefully add approximately 10 mg of this compound to the vial and record the exact weight (e.g., 0.0102 g).

    • Calculate the required volume of solvent (Ethanol) to achieve a 1000 mg/L (ppm) concentration. Volume (L) = Mass (g) / 1 g/L. For 0.0102 g, this would be 0.0102 L or 10.2 mL.

    • Quantitatively transfer the pyrazine to a 10.0 mL volumetric flask if using exactly 10 mg, or a flask of appropriate size for the mass weighed. Use the solvent to rinse the vial and ensure all compound is transferred.

    • Bring the flask to final volume with the solvent, cap, and invert 15-20 times to ensure homogeneity.

    • Transfer the final stock solution to an amber glass vial, label clearly ("Stock A: 1000 ppm this compound in Ethanol"), and include the preparation date.

    • Store refrigerated at 2-8°C under an inert gas like nitrogen if possible.[15]

  • Prepare Working Solutions (Example: 10 ppm for GC, 1 ppm for Sensory):

    • Perform serial dilutions from the stock solution. To prepare a 10 ppm working solution, pipette 0.1 mL of the 1000 ppm stock into a 10.0 mL volumetric flask.

    • Dilute to the mark with the same solvent. Cap and mix thoroughly.

    • Label appropriately and store under the same conditions as the stock solution. Prepare fresh working solutions weekly or bi-weekly to ensure accuracy.

Protocol 4.2: Sensory Evaluation - Triangle Test

Rationale: The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[18][19] It is highly effective for validating that a panelist can detect the standard at a given concentration.

Procedure:

  • Sample Preparation:

    • Prepare a "Spiked" sample by adding a known concentration of the this compound working solution to a neutral base (e.g., deionized water, light vegetable oil). A common starting concentration is 1-5 ppm.

    • Prepare two "Blank" samples using only the neutral base.

  • Test Setup:

    • For each panelist, present three samples in identical, coded cups. Two of the samples are the "Blank" and one is the "Spiked" sample (or two spiked, one blank).

    • Randomize the presentation order for each panelist (e.g., AAB, ABA, BAA).

  • Evaluation:

    • Instruct panelists to smell (or taste, if appropriate) each sample from left to right.

    • Ask them to identify the "odd" or "different" sample.

    • Provide water and unsalted crackers for palate cleansing between evaluations.[16]

  • Data Analysis:

    • Tally the number of correct identifications.

    • Compare the result to a statistical table for triangle tests to determine if the number of correct answers is statistically significant at a chosen confidence level (typically p < 0.05). A significant result confirms the panel can detect the compound at that concentration.

Protocol 4.3: Quantification using GC-MS with Internal Standard

Rationale: This protocol details the setup for a typical GC-MS analysis for quantifying a target flavor analyte using this compound as the internal standard.

Instrument Parameters (Example): These parameters are a starting point and must be optimized for the specific analyte and instrument.

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard high-performance gas chromatograph.
MS Detector Agilent 5977 MSD or equivalentProvides mass data for identification and quantification.
Column DB-5ms (30m x 0.25mm, 0.25µm) or similarA non-polar column suitable for a wide range of volatile compounds.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Inlet Temp 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas for transporting analytes through the column.
Oven Program 40°C (2 min), ramp 10°C/min to 280°C (5 min)Temperature gradient to separate compounds based on boiling points.
MS Source Temp 230 °CStandard temperature for the ion source.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Acquisition Mode Scan (m/z 40-400) & SIMScan mode for identification, Selected Ion Monitoring (SIM) for high-sensitivity quantification.
Quantifier Ions Target Analyte Specific / IS: m/z 136, 121 The most abundant, characteristic ions are chosen for quantification to maximize sensitivity and specificity.

Procedure:

  • Calibration: Prepare a 5-point calibration curve (e.g., 1, 5, 10, 25, 50 ppb) of your target analyte. Spike each calibrant with a constant concentration of the internal standard (e.g., 20 ppb of this compound).

  • Sample Preparation: Extract a known quantity of your sample matrix (e.g., 5g of coffee) using an appropriate solvent (e.g., dichloromethane). Before extraction, spike the sample with the same constant concentration of the internal standard (20 ppb).

  • Analysis: Inject the prepared calibrants and sample extracts into the GC-MS system using the optimized method.

  • Data Processing:

    • For each calibrant, calculate the peak area ratio (Target Analyte Area / Internal Standard Area).

    • Plot this ratio against the known concentration of the target analyte to generate a linear calibration curve.

    • For your unknown sample, calculate the same peak area ratio.

    • Use the equation of the line from your calibration curve (y = mx + b) to calculate the concentration of the target analyte in the sample.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the standard.

  • Safety Precautions: this compound is harmful if swallowed and can cause skin and serious eye irritation.[20][21] Always work in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[20][23]

    • If on Skin: Wash with plenty of water. If irritation occurs, seek medical advice.[20]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[20]

  • Storage: Store the compound in a tightly sealed container, preferably in an amber vial to protect from light.[15][23] Keep in a cool, dry, and well-ventilated place away from heat and sources of ignition.[22][23] For long-term stability, especially for high-purity stock solutions, storage at 2-8°C is recommended.[15]

Conclusion

This compound is an indispensable tool in modern flavor science. Its well-defined organoleptic properties make it an authoritative reference for sensory analysis, while its physicochemical characteristics render it an excellent internal standard for enhancing the accuracy and reliability of chromatographic quantification. By implementing the robust protocols and understanding the principles outlined in this guide, researchers and industry professionals can leverage this standard to achieve greater precision and consistency in their work, from new product development to routine quality control.

References

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  • MONAD. (2024, January 17). Why Are Internal Standards Used in Gas Chromatography? Retrieved from [Link]

  • LCGC. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C8H12N2 | CID 26334. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 10). What Is An Internal Standard In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Synerzine. (2019, September 12). SAFETY DATA SHEET 2-ETHYL-3,(5 or 6)-DIMETHYLPYRAZINE MIXTURE, NATURAL. Retrieved from [Link]

  • PubMed. (n.d.). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient. Retrieved from [Link]

  • ResearchGate. (n.d.). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Savory Secret: How Pyrazine Enhances Food Flavors. Retrieved from [Link]

  • MDPI. (n.d.). Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Retrieved from [Link]

  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]

  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]

  • BevSource. (n.d.). Beverage Tasting: A Guide to Sensory Analysis & Evaluation. Retrieved from [Link]

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Applications of 2-Ethyl-3,5-dimethylpyrazine in food industry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Ethyl-3,5-dimethylpyrazine in the Food Industry

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and product development professionals on the application of this compound. It delves into the compound's sensory characteristics, natural formation, and practical integration into various food systems, supported by detailed protocols and scientific rationale.

Introduction: The Aromatic Signature of Roasting

This compound (CAS No: 13925-07-0) is a heterocyclic, nitrogen-containing aromatic compound that plays a pivotal role in the flavor profiles of many cooked and processed foods.[1][2] As a member of the pyrazine family, it is renowned for its potent and desirable aroma, which is intrinsically linked to the chemical transformations that occur during heating.[3][4] Its molecular formula is C₈H₁₂N₂, and it typically presents as a colorless to pale yellow liquid with a powerful and characteristic odor.[1][5] This compound is a key tool for flavorists aiming to create or enhance the authentic sensory experience of roasted, nutty, and savory foods.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂N₂[1][5]
Molecular Weight 136.19 g/mol [1][5]
Appearance Colorless to pale yellow liquid[1][7]
Boiling Point ~188.8 °C at 760 mmHg[1][5]
Flash Point ~69.4 °C[1][5]
Solubility Soluble in water, oils, and organic solvents like ethanol[7]

The Sensory Dimension: A Profile of Nutty and Earthy Notes

The primary value of this compound lies in its complex and potent aroma profile. It is most frequently described as having nutty, roasted, cocoa, and coffee-like notes.[1][5][8] Depending on its concentration and the food matrix, it can also impart earthy or potato-chip-like characteristics.[6][8] This makes it an exceptionally versatile ingredient for building savory and brown flavor profiles. Its natural occurrence in foods like roasted nuts, coffee, and even Swiss cheese underscores its authenticity and consumer appeal.[1]

Table 2: Comparative Sensory Profile of Common Food Pyrazines

CompoundPredominant Sensory AttributesTypical Food Applications
This compound Nutty, roasted, earthy, potato-chip like, cocoaRoasted potatoes, coffee, cocoa, savory snacks, cooked beef[1][8]
2,5-Dimethylpyrazine Nutty, roasted, cocoa, coffee-likeCoffee, cocoa products, baked goods, peanuts[8]
2,3,5-Trimethylpyrazine Roasted, nutty, musty, earthy, chocolate enhancerCoffee, cocoa, roasted nuts, meat products[8][9]
2-Acetylpyrazine Popcorn-like, roasted, nuttyPopcorn, baked goods, cereals[8]

Genesis of a Flavor Compound: Formation and Synthesis

Understanding the origin of this compound is crucial for its effective application. It is both a natural product of cooking and a high-purity synthesized ingredient.

Natural Formation via the Maillard Reaction

In food systems, this compound is primarily formed during thermal processing through the Maillard reaction and subsequent Strecker degradation.[1] The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars under heat.[10][11][12] This cascade of reactions is responsible for the desirable color, aroma, and flavor of a vast range of foods, from baked bread to roasted coffee. Pyrazines are a hallmark class of compounds generated through these pathways.[10][12] The process generally involves the reaction of α-dicarbonyl compounds (from sugar degradation) with amino acids to form α-aminoketones, which then self-condense or react with other intermediates to form the stable pyrazine ring.[13]

Maillard_Reaction_Pyrazine_Formation cluster_reactants Reactants cluster_process Maillard Reaction Cascade cluster_products Products Reducing Sugar Reducing Sugar Amino Acid Amino Acid Glycosylamine Glycosylamine Amino Acid->Glycosylamine Amadori Product Amadori Product Glycosylamine->Amadori Product Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Other Flavor Compounds Other Flavor Compounds Amadori Product->Other Flavor Compounds Melanoidins (Color) Melanoidins (Color) Amadori Product->Melanoidins (Color) Strecker Aldehydes Strecker Aldehydes Aminoketones Aminoketones Pyrazines Pyrazines Aminoketones->Pyrazines Condensation DicarbonylsAmino Acid DicarbonylsAmino Acid DicarbonylsAmino Acid->Strecker Aldehydes DicarbonylsAmino Acid->Aminoketones

Caption: Generalized pathway of the Maillard reaction leading to pyrazine formation.

Industrial Synthesis

For commercial applications in the food industry, this compound is produced through chemical synthesis to ensure high purity (typically ≥99.0%), consistency, and availability.[1][5] This allows for precise dosage and predictable flavor outcomes in final products.[5] Synthesis methods often involve the condensation of appropriate diamine and dicarbonyl precursors.[14]

Core Applications in the Food Industry

The versatility of this compound allows for its use across a wide spectrum of food and beverage products to impart, enhance, or round out "brown" and savory flavor profiles.

Table 3: Recommended Starting Use Levels of this compound

Food CategoryTypical Use Level (ppm)Rationale for Application
Baked Goods 5 - 7Enhances the "baked" and toasted crust notes.[2]
Savory Snacks (e.g., Potato Chips) 1 - 3Provides an authentic fried/roasted potato and earthy flavor.[6][15]
Roasted Meat Products & Gravies 1 - 3Contributes a rich, roasted meat character.[1][2][15]
Coffee & Cocoa Products 1 - 5Boosts the roasted bean notes and adds complexity.[1][15]
Nut-Flavored Products 2 - 5Imparts a realistic roasted nut profile, especially for peanut and hazelnut.[15]
Frozen Dairy 5 - 6Used in flavors like coffee, chocolate, or praline to provide roasted notes.[2]
Nonalcoholic Beverages ~2Adds roasted character to coffee, chocolate, or malt-based drinks.[2]
Application Notes:
  • In Savory Systems: In soups, sauces, and meat analogs, this pyrazine is invaluable for creating a foundational roasted, "cooked" flavor note that mimics traditional cooking processes.[1][6] It helps replace savory notes that may be lost or underdeveloped during high-throughput industrial processing.[16]

  • In Baked Goods and Cereals: It contributes to the perception of a freshly baked, toasted grain aroma, enhancing the overall sensory appeal.[6][9]

  • In Coffee and Chocolate: this compound is used to intensify the dark, roasted notes characteristic of coffee beans and cocoa.[1][5] It can be used to standardize profiles or to add a specific roasted nuance to a flavor blend.[15]

Experimental Protocols for Application and Evaluation

The successful application of potent flavor compounds requires rigorous and systematic methodologies.

Protocol 1: Incorporation of this compound into a Food Matrix

Objective: To accurately dose and homogeneously distribute the flavor compound within a model food system for evaluation.

Materials:

  • This compound (≥99% purity)

  • Solvent (e.g., Propylene Glycol, Ethanol, or a neutral oil, depending on the food matrix)

  • Target food base (e.g., neutral biscuit dough, vegetable oil, aqueous solution)

  • Calibrated micropipettes and analytical balance

  • High-shear mixer or homogenizer

Methodology:

  • Stock Solution Preparation: Due to its potency, it is recommended to first create a stock solution.

    • Accurately weigh 1.00 g of this compound.

    • Dissolve it in a suitable solvent to a final volume of 100 mL. For example, use propylene glycol for a versatile, food-grade solvent. This creates a 1% (10,000 ppm) solution.

    • Causality: Direct addition of the neat compound to a large batch is prone to error and poor distribution. A stock solution allows for precise, volumetric dosing.

  • Dosage Calculation: Determine the target concentration in the final product (e.g., 5 ppm).

    • For a 1000 g batch of food product, the total amount of the pyrazine needed is: 1000 g * (5 g / 1,000,000 g) = 0.005 g.

    • Using the 1% stock solution, the volume needed is: (0.005 g / 1 g) * 100 mL = 0.5 mL.

  • Incorporation:

    • Add the calculated volume of the stock solution (0.5 mL in this example) to the liquid phase of the food matrix (e.g., water, oil, or egg mixture) before it is combined with the solid ingredients.

    • Causality: Adding the flavor to the liquid phase promotes more even dispersion throughout the final product compared to adding it to a dry mix.

  • Homogenization:

    • Thoroughly mix the food matrix using a high-shear mixer or homogenizer for a duration appropriate for the specific product.

    • Causality: Uniform distribution is critical. "Hot spots" of intense flavor can result from inadequate mixing, leading to skewed sensory results and an undesirable consumer experience.

  • Control Sample: Prepare an identical food matrix sample without the addition of this compound to serve as a baseline for sensory evaluation.

Protocol 2: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation

Objective: To systematically characterize and quantify the sensory attributes of a food product containing this compound.

QDA_Workflow A Panelist Selection (Sensory Acuity Screening) B Lexicon Development (Panelists agree on descriptive terms e.g., 'roasted', 'nutty', 'earthy') A->B C Panelist Training (Calibrate on reference standards) B->C D Sample Preparation (Control vs. Test samples, coded & randomized) C->D E Sensory Evaluation (Individual booths, controlled environment) D->E F Data Collection (Panelists rate attribute intensity on a scale) E->F G Data Analysis (ANOVA, Spider Web Plots) F->G H Interpretation & Reporting G->H

Caption: Workflow for Quantitative Descriptive Analysis (QDA) of a flavor compound.

Methodology:

  • Panelist Selection and Training:

    • Select 10-12 individuals based on their sensory acuity and descriptive ability.[8]

    • Conduct training sessions (20-40 hours) to develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the product.[8]

    • Use chemical reference standards (e.g., solutions of this compound, roasted almond extract, unsweetened cocoa powder) to anchor the descriptive terms.[8]

  • Sample Presentation:

    • Prepare samples as described in Protocol 1 (both a control and the test variable).

    • Present samples to panelists in a controlled sensory lab environment (individual booths, controlled lighting and temperature).[8]

    • Label samples with random three-digit codes and randomize the presentation order for each panelist to avoid bias.[8]

  • Evaluation and Data Collection:

    • Panelists evaluate each sample and rate the intensity of each attribute from the agreed-upon lexicon (e.g., "Roasted," "Nutty," "Earthy") on a continuous line scale (e.g., 0 = not perceptible, 15 = extremely intense).

    • Instruct panelists to cleanse their palate with unsalted crackers and water between samples.[8]

  • Data Analysis:

    • Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine if significant differences exist between the control and test samples for each attribute.

    • Visualize the results using spider web plots or bar charts to easily compare the sensory profiles.

Regulatory and Safety Profile

For professionals in food science and development, understanding the regulatory and safety landscape is non-negotiable.

  • Regulatory Status: this compound is recognized as a safe flavoring agent by major international regulatory bodies.

    • FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association as "Generally Recognized as Safe" (GRAS), with FEMA number 3149.[2][17]

    • JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[7]

    • European Union: It is listed in the Union list of flavouring substances.[18]

  • Toxicological Data: Safety has been established through toxicological studies.

    • The oral LD₅₀ in rats was reported as 460 mg/kg body weight.[2]

    • 90-day feeding studies in rats established a No-Observed-Adverse-Effect Level (NOAEL) of approximately 12.5 to 18 mg/kg body weight per day.[2]

    • Given its natural occurrence in a wide variety of cooked foods, human exposure through diet is common.[2][19] The available data support its safety for use as a food flavoring at typical intake levels.[2][19]

Conclusion

This compound is a potent and indispensable compound in the modern flavorist's palette. Its ability to confer authentic roasted, nutty, and earthy notes makes it a cornerstone ingredient for developing savory and brown flavors. A thorough understanding of its sensory profile, natural formation pathways, and regulatory status, combined with systematic protocols for application and evaluation, enables food scientists and researchers to leverage its full potential in creating innovative and appealing food products.

References

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  • National Institutes of Health (NIH). (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. NIH.gov.
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  • Vertex AI Search. (n.d.). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Google Cloud.
  • Vertex AI Search. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Google Cloud.
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  • Perfumer & Flavorist. (2017). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. perfumerflavorist.com.
  • Vertex AI Search. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazines in Food Flavor: A Deep Dive into this compound. inno-pharmchem.com.
  • Sigma-Aldrich. (n.d.). 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG. sigmaaldrich.com.
  • ResearchGate. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
  • PubMed. (n.d.). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient. pubmed.ncbi.nlm.nih.gov.
  • Food and Feed Information Portal Database. (n.d.). CAS No. 13925-07-0 / this compound / Flavis No. 14.024. ec.europa.eu.
  • ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. journals.asm.org.
  • U.S. Food and Drug Administration (FDA). (n.d.). Substances Added to Food (formerly EAFUS). cfsanappsexternal.fda.gov.
  • National Institutes of Health (NIH). (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH.gov.
  • Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
  • FooDB. (2010). Showing Compound this compound (FDB020021). foodb.ca.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Heterocyclic Compounds: The Role of this compound in Chemical Synthesis. inno-pharmchem.com.
  • MedChemExpress. (n.d.). This compound,mixtureofisomers. medchemexpress.com.
  • ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. pubs.acs.org.
  • CentAUR. (n.d.).

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Application Notes and Protocols for the Sensory Analysis of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-3,5-dimethylpyrazine (CAS No. 13925-07-0) is a heterocyclic, nitrogen-containing organic compound that plays a pivotal role in the flavor and fragrance industries.[1] As a member of the pyrazine family, it is a key contributor to the desirable aromas generated during the Maillard reaction, the chemical process responsible for the browning and flavor development in cooked foods.[1] This compound is naturally present in a wide array of products, including roasted nuts, coffee, cocoa, cooked beef, and potato chips, where it imparts a characteristic and complex sensory profile.[1][2][3] The aroma is most often described as nutty, roasted, cocoa-like, and earthy.[2][4][5]

Given its potent and defining sensory characteristics, the precise and reproducible evaluation of this compound is critical for quality control, new product development, and flavor research. Its high odor activity value (OAV) in certain food systems signifies that even at low concentrations, it can have a significant impact on the overall flavor profile.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust protocols for the sensory analysis of this compound. The methodologies herein are grounded in established international standards and are designed to yield reliable, actionable data for characterizing its sensory properties.

Section 1: Compound Profile and Critical Safety Precautions

Before any sensory analysis is conducted, a thorough understanding of the compound's physicochemical properties and associated hazards is mandatory. This ensures the safety of all personnel and the integrity of the experimental setup.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.19 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1][4]
Odor Profile Nutty, coffee, cocoa, caramel, roasted, sweet woody[2][3][4]
Boiling Point ~180-188°C at 760 mmHg[1][3]
Flash Point ~69°C[1][7]
Density ~0.96 g/cm³[8]
Solubility Soluble in water, oils, and organic solvents like ethanol[4]
Safety and Handling Protocol

This compound is a hazardous chemical that requires strict handling procedures. The following protocol is based on its Safety Data Sheet (SDS) information.

Hazard Identification:

  • H227: Combustible liquid.[7]

  • H302: Harmful if swallowed.[4][7][9]

  • H315: Causes skin irritation.[7][9]

  • H319: Causes serious eye irritation.[7][9]

Mandatory Handling Procedures:

  • Engineering Controls: All work with the neat compound or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield as described in OSHA's 29 CFR 1910.133 or European Standard EN166.[8]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[7] Contaminated clothing must be removed and washed before reuse.

  • Handling Precautions:

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7][8]

    • Avoid contact with skin and eyes. Do not ingest or inhale.

    • Wash hands and any exposed skin thoroughly after handling.[7]

    • Do not eat, drink, or smoke in the work area.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

  • First Aid:

    • If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[7]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7]

Section 2: Foundational Principles of Sensory Analysis

The sensory evaluation of a potent aroma chemical like this compound relies on using human assessors as analytical instruments. To ensure precision and accuracy, this "instrument" must be calibrated and used under controlled conditions, as outlined by international standards.

  • Expertise & Causality: We adhere to standardized protocols not merely for consistency, but because they are designed to minimize the known psychological and physiological biases that can influence sensory perception. General guidance for all sensory analysis methodology is provided by ISO 6658:2017 , which serves as a foundational text.[10] The selection, training, and monitoring of the assessors themselves are critical and are rigorously defined in ISO 8586:2023 , ensuring that the panel is both sensitive and reproducible in its judgments.[11]

The following sections detail specific, validated protocols to answer key questions about the sensory properties of this compound.

Section 3: Panelist Selection and Training Workflow

The quality of sensory data is directly dependent on the quality of the sensory panel. The objective is to select individuals with high sensory acuity and to train them to become a cohesive and reliable analytical instrument. This protocol is based on the guidelines of ISO 8586:2023 .[11]

Protocol 3.1: Panelist Selection and Training
  • Recruitment: Recruit candidates from within or outside the organization. Candidates should be non-smokers, have an interest in the task, and be available for all training and evaluation sessions.

  • Screening: Administer a series of screening tests to assess basic sensory abilities. This includes:

    • Odor Recognition: Test the ability to identify common scents.

    • Taste Acuity: Test the ability to identify basic tastes (sweet, sour, salty, bitter, umami) at varying concentrations.

    • Ranking/Rating Tests: Assess the ability to rank samples by intensity.

  • Compound-Specific Training:

    • Introduction: Familiarize the selected panelists with the aroma of this compound in a neutral solvent (e.g., mineral oil or propylene glycol) at a clearly supra-threshold concentration.

    • Descriptor Generation: In a group session, have panelists smell the compound and brainstorm descriptive terms. Guide the discussion to build a consensus lexicon, referencing established descriptors (e.g., roasted peanut, cocoa, earthy, nutty). This process is detailed in ISO 11035 .[12]

    • Reference Anchoring: Provide the panel with physical reference standards for the agreed-upon descriptors. For example:

      • Roasted Peanut: Freshly roasted, unsalted peanuts.

      • Cocoa: Unsweetened cocoa powder.

      • Earthy: Freshly turned soil or a dilute solution of geosmin.

    • Intensity Scaling Practice: Prepare a series of concentrations of this compound and have panelists practice rating the intensity of the overall aroma and specific descriptors on a 15-cm line scale. This calibrates the panel to use the scale in a consistent manner.

  • Performance Monitoring: Continuously monitor panelist performance for reproducibility and consistency with the group. Provide feedback and conduct retraining sessions as necessary.

PanelistWorkflow cluster_prep Phase 1: Recruitment & Screening cluster_train Phase 2: Training cluster_validate Phase 3: Validation & Monitoring Recruit Recruitment of Candidates Screen Sensory Acuity Screening Tests Recruit->Screen Initial Pool Select Selection of Panel Trainees Screen->Select Qualified Candidates Intro Introduction to This compound Select->Intro Lexicon Lexicon Development (ISO 11035) Intro->Lexicon Scaling Intensity Scaling Practice Lexicon->Scaling Monitor Performance Monitoring Scaling->Monitor Calibration Monitor->Scaling Retraining Certified Certified Sensory Panelist Monitor->Certified Validation

Caption: Workflow for Sensory Panelist Selection and Training.

Section 4: Protocol for Odor Detection Threshold Determination

The odor detection threshold is the minimum concentration of a substance that is detectable by a certain percentage of the population. This is a fundamental measure of its sensory potency.

Protocol 4.1: Ascending Forced-Choice Method (Based on ASTM E679)
  • Solvent Selection: Choose a neutral, odorless solvent in which this compound is soluble. Purified, odor-free water or light mineral oil are common choices.

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1000 ppm).

  • Dilution Series: Create a series of dilutions from the stock solution. A base-10 or base-3 series is common. For example, 100 ppm, 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm, etc. The range should be wide enough to span from clearly undetectable to easily detectable.

  • Sample Presentation (Triangle Test Format):

    • For each concentration level, present panelists with a set of three samples (a triad) in coded, identical containers.

    • Two of the samples will contain only the blank solvent, and one will contain the this compound dilution.

    • The position of the "odd" sample must be randomized across all presentations.

  • Evaluation Procedure:

    • Instruct panelists to sniff each sample in the triad from left to right.

    • Panelists must choose which of the three samples is different from the other two, even if they are not certain (a forced choice).

    • A rest period of at least 60 seconds should be enforced between each triad to prevent olfactory fatigue.

  • Data Analysis:

    • For each panelist, the individual threshold is the lowest concentration at which they correctly identified the odd sample, and continued to do so for all higher concentrations.

    • The group's threshold is typically calculated as the geometric mean of the individual panelists' thresholds. This value represents the Best Estimate Threshold (BET).

Section 5: Protocol for Quantitative Descriptive Analysis (QDA)

QDA is a powerful method for creating a detailed sensory "fingerprint" of a substance. It quantifies the intensities of the specific aroma and flavor attributes of this compound. This protocol is based on the principles of ISO 6564 (Flavor Profile Methods).[13]

Protocol 5.1: QDA for this compound
  • Panel: Use a trained and validated sensory panel (8-12 members) as developed in Section 3.

  • Lexicon Confirmation: Before evaluation, conduct a brief refresher session with the panel to review the established lexicon and its corresponding reference standards.

  • Sample Preparation: Prepare a solution of this compound at a concentration that is clearly detectable and representative of its typical use level. The sample should be presented in a coded, lidded container (e.g., a glass snifter with a watch glass cover) at a controlled temperature. A blank solvent control must also be included.

  • Evaluation:

    • Panelists evaluate the samples individually in isolated sensory booths.

    • The order of sample presentation should be randomized for each panelist.

    • Panelists rate the intensity of each descriptor in the lexicon (e.g., "Roasted Peanut," "Cocoa," "Earthy") on a 15-cm unstructured line scale, anchored with "Low" on the left and "High" on the right.

  • Data Collection: Measure the distance from the "Low" anchor to the panelist's mark on the line scale for each attribute. This converts the graphical data into a numerical value (e.g., 0.0 to 15.0).

  • Data Analysis:

    • Calculate the mean intensity score for each attribute across all panelists.

    • Use Analysis of Variance (ANOVA) to check for significant differences between samples and to analyze panelist performance.

    • The results are typically visualized using a spider web or radar plot, which provides an easily interpretable sensory fingerprint of the compound.

QDA_Workflow cluster_setup Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis SamplePrep Prepare Samples (Compound + Control) Lexicon Confirm Lexicon with Trained Panel SamplePrep->Lexicon Presentation Randomized Sample Presentation Lexicon->Presentation Scoring Panelists Score Attribute Intensities Presentation->Scoring DataCompile Compile Numerical Intensity Data Scoring->DataCompile Stats Statistical Analysis (ANOVA) DataCompile->Stats Visualize Visualize Profile (Spider Web Plot) Stats->Visualize

Caption: Experimental Workflow for Quantitative Descriptive Analysis (QDA).

Section 6: Protocol for Difference Testing

Difference tests are used to determine if a perceptible sensory difference exists between two products. The Triangle Test is a statistically robust and widely used method for this purpose, as specified in ISO 4120:2021 .[14] This is particularly useful for assessing the impact of adding this compound to a food base.

Protocol 6.1: Triangle Test (ISO 4120:2021)
  • Objective: To determine if the addition of this compound at a specific concentration creates a noticeable sensory difference in a product matrix (e.g., a simple biscuit dough, a beverage base).

  • Sample Preparation:

    • Control (A): The base product matrix without the added compound.

    • Test (B): The base product matrix with this compound added at the desired concentration.

  • Presentation:

    • Prepare triads of samples for each panelist. Each triad consists of three coded samples.

    • There are two possible combinations: AAB and ABB.

    • Present an equal number of each combination across the panel in a randomized order to prevent bias. The six possible presentation orders are: AAB, ABA, BAA, BBA, BAB, ABB.

  • Evaluation:

    • Instruct panelists to taste or smell each of the three samples in the order presented.

    • Panelists must identify which of the three samples is the "odd one out." A choice is mandatory.

  • Data Analysis:

    • Count the total number of panelists (N) and the number of correct judgments (X).

    • Consult a statistical table for the triangle test (available in ISO 4120 or other statistical texts).

    • Compare the number of correct judgments (X) to the minimum number required for significance at a chosen probability level (e.g., p < 0.05).

Section 7: Data Interpretation and Applications

The data generated from these protocols provide a comprehensive sensory characterization of this compound, enabling its effective and informed use.

  • Threshold Data: Informs on the potency of the compound and helps establish minimum effective use levels in formulations, avoiding under- or over-dosing.

  • QDA Profiles: Provide a detailed sensory fingerprint essential for:

    • Product Development: Matching a target flavor profile or creating novel flavor combinations.

    • Quality Control: Ensuring batch-to-batch consistency of the raw material.

    • Research: Understanding structure-activity relationships by comparing the profiles of different pyrazine derivatives.[15]

  • Difference Test Results: Validate the sensory impact of the compound in a final product matrix, confirming that its addition at a given level produces a perceivable and intended effect. This is also crucial for claim substantiation.

By systematically applying these protocols, researchers and developers can harness the potent sensory properties of this compound with precision, leading to the creation of high-quality, appealing, and consistent products.

References

  • Vertex AI Search. (n.d.). Exploring the Chemical Profile: this compound for Industrial Applications.
  • Vertex AI Search. (n.d.). Exploring this compound: A Key Flavor and Fragrance Intermediate.
  • Synerzine. (2019, September 12). SAFETY DATA SHEET 2-ETHYL-3,(5 or 6)-DIMETHYLPYRAZINE MIXTURE, NATURAL.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine.
  • Perfumer & Flavorist. (2017, November 21). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine.
  • Sigma-Aldrich. (n.d.). 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG.
  • Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Ethyl-3,5(6)-dimethylpyrazine.
  • MDPI. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • ChemicalBook. (n.d.). This compound Chemical Properties, Uses, Production.
  • iTeh Standards. (n.d.). EN ISO 4120:2021 - Sensory analysis - Methodology - Triangle test.
  • Matís. (n.d.). ISO standards for sensory evaluation.
  • FooDB. (2010, April 8). This compound.
  • BenchChem. (n.d.). The Sensory Significance of 2,5-Dimethylpyrazine in Food Systems: A Comparative Guide.
  • ResearchGate. (n.d.). A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities.
  • The ANSI Blog. (2023, May 5). ISO 8586:2023—Selection And Training Of Sensory Assessors.
  • ISO. (n.d.). ISO 6658:2017 Sensory analysis — Methodology — General guidance.
  • iTeh Standards. (n.d.). SIST ISO 6564:1997 - Sensory analysis -- Methodology -- Flavour profile methods.
  • PubMed. (n.d.). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient.

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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-3,5-dimethylpyrazine is a key aroma compound found in a variety of roasted, toasted, and fermented foods, including coffee, cocoa, nuts, and baked goods.[1] Its characteristic nutty, earthy, and cocoa-like aroma makes it a significant contributor to the overall flavor profile of these products.[2][3] Accurate and robust analytical methods are therefore essential for the quality control of raw materials, monitoring of manufacturing processes, and in research and development of new food products and pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and its high-resolution counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), offer the precision, sensitivity, and selectivity required for the quantitative and qualitative analysis of this compound in complex matrices.

This application note presents two distinct HPLC methodologies for the analysis of this compound, tailored for different analytical objectives:

  • Method 1: High-Throughput Screening for Quality Control: A rapid and efficient isocratic HPLC method for routine quantification of this compound in multiple samples.

  • Method 2: High-Resolution Analysis for Impurity Profiling: A gradient UHPLC method designed for the separation and detection of closely related impurities and degradation products, crucial for stability studies and drug development.

Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Chemical Formula C₈H₁₂N₂[4][5]
Molecular Weight 136.19 g/mol [4]
Boiling Point 180-181 °C[3][6]
Density 0.964 g/cm³[4]
Solubility Soluble in water, oils, and organic solvents.[5]
UV Absorbance Pyrazine derivatives typically exhibit UV absorbance around 270-280 nm due to the n→π* transitions of the pyrazine ring. A common monitoring wavelength is 278 nm.[7]

Expertise & Experience: The Rationale Behind Method Design

The choice of chromatographic conditions is dictated by the analytical goal. For high-throughput screening, speed and efficiency are paramount. Therefore, an isocratic method with a shorter column and a mobile phase that provides adequate but rapid elution is ideal. The selection of a C18 stationary phase is based on the moderately nonpolar nature of this compound, which allows for good retention and separation from polar matrix components via reversed-phase chromatography.[7]

For impurity profiling, the priority shifts to achieving the highest possible resolution to separate structurally similar compounds. This necessitates a longer column with a smaller particle size (UHPLC), which increases the number of theoretical plates and enhances separation efficiency. A gradient elution is employed to effectively resolve compounds with a wider range of polarities. The gradient starts with a higher aqueous content to retain and separate more polar impurities and gradually increases the organic solvent concentration to elute the main analyte and any less polar impurities. The use of formic acid as a mobile phase modifier is a strategic choice for its compatibility with mass spectrometry (MS), should further identification of unknown impurities be required.[2]

Method 1: High-Throughput Screening for Quality Control

This method is optimized for the rapid and reliable quantification of this compound in a large number of samples, making it suitable for routine quality control in a production environment.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • For liquid samples (e.g., beverages), take a 10 mL aliquot. For solid samples (e.g., ground coffee), weigh 1 g and add 10 mL of deionized water.

  • Add 10 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the organic (bottom) layer using a Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis at 278 nm
Run Time 10 minutes

3. System Suitability

Before sample analysis, perform five replicate injections of a standard solution (e.g., 10 µg/mL). The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[8]

4. Quantification

Prepare a calibration curve using standard solutions of this compound at a minimum of five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL). The concentration of the analyte in the samples is determined by interpolating their peak areas against the calibration curve.

Method 2: High-Resolution Analysis for Impurity Profiling

This UHPLC method is designed to provide maximum separation efficiency for the detection and quantification of potential impurities and degradation products of this compound.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • Dissolve or dilute the sample in 10 mL of water.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and potential impurities with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into a UHPLC vial.

2. UHPLC Conditions

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-15 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Detector Diode Array Detector (DAD) scanning from 200-400 nm, extraction at 278 nm. Optional: Mass Spectrometer (MS) for identification.
Run Time 15 minutes

3. Method Validation (as per ICH Guidelines)

This high-resolution method should be validated for its intended purpose according to the International Council for Harmonisation (ICH) guidelines.[9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: A linear relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value, determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements, assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Raw Sample (e.g., Coffee, Drug Substance) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Filtration Filtration (0.45 or 0.22 µm) Concentration->Filtration Injection Injection into HPLC/UHPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV-Vis/DAD/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

Trustworthiness: A Self-Validating System

The reliability of any analytical method hinges on a robust system of checks and balances. The protocols described herein are designed to be self-validating through the incorporation of system suitability tests and adherence to established validation guidelines.[8] System suitability ensures that the chromatographic system is performing adequately on a day-to-day basis, while full method validation provides documented evidence that the method is fit for its intended purpose. By following these principles, researchers and drug development professionals can have high confidence in the accuracy and precision of their results.

Conclusion

The HPLC and UHPLC methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The high-throughput screening method is well-suited for routine quality control, while the high-resolution impurity profiling method is indispensable for in-depth analysis in research and development and for ensuring the safety and efficacy of pharmaceutical products. The choice of method should be guided by the specific analytical requirements, and both methods should be properly validated to ensure data of the highest quality and integrity.

References

  • Hu, D., Chen, L., & Li, J. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1673. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Aiyi Instrument Co., Ltd. (2025). Method Validation and Efficiency in Food Additive Testing Using HPLC. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB020021). Retrieved from [Link]

  • ResearchGate. (2018). (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Method Validation Approaches for Analysis of Constituents in ENDS. Retrieved from [Link]

  • mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks. Retrieved from [Link]

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Unambiguous Structural Elucidation and Characterization of 2-Ethyl-3,5-dimethylpyrazine using NMR Spectroscopy: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Signature of a Key Flavor Compound

2-Ethyl-3,5-dimethylpyrazine is a vital organoleptic compound, lending its characteristic nutty, roasted, and cocoa-like aroma to a wide array of food products, including coffee, baked goods, and roasted nuts.[1][2] As a member of the pyrazine family, its presence and concentration are critical to the flavor profile of these consumer goods.[3][4][5][6] For researchers in the flavor and fragrance industry, as well as drug development professionals studying related heterocyclic compounds, a robust and reliable method for the unambiguous identification and structural confirmation of this molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into the molecular architecture through the analysis of nuclear spin behavior in a magnetic field.

This comprehensive guide provides a detailed set of application notes and protocols for the complete NMR spectroscopic characterization of this compound. We will delve into the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments, ensuring a self-validating and scientifically rigorous approach.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is fundamental to the interpretation of NMR data. The IUPAC name for the target analyte is this compound.[7] The numbering of the pyrazine ring and its substituents is illustrated below.

Caption: Molecular structure and atom numbering of this compound.

I. Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR data is intrinsically linked to the integrity of the sample. For a volatile compound like this compound, meticulous sample preparation is crucial to prevent concentration changes and contamination.

A. Solvent Selection: A Critical Choice

The choice of a deuterated solvent is the first and one of the most important decisions in preparing an NMR sample. The ideal solvent should:

  • Completely dissolve the analyte to ensure a homogeneous solution.

  • Be chemically inert to the analyte.

  • Have a low viscosity for sharp NMR signals.

  • Possess a residual solvent peak that does not overlap with analyte signals.

For this compound, Chloroform-d (CDCl₃) is an excellent first choice. It is a versatile solvent for a wide range of organic molecules, has a low boiling point for easy sample recovery if needed, and its residual peak at ~7.26 ppm is unlikely to interfere with the signals of the analyte.[4]

B. Protocol for Sample Preparation

This protocol is designed for the preparation of a sample suitable for a comprehensive suite of 1D and 2D NMR experiments on a 400-600 MHz spectrometer.

Materials:

  • This compound (≥95% purity)

  • Chloroform-d (CDCl₃, 99.8% D)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • Glass Pasteur pipette

  • Small plug of glass wool

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Analyte: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial. For ¹³C NMR, a higher concentration is beneficial due to the lower natural abundance of the ¹³C isotope.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the vial. This volume is optimal for most standard 5 mm NMR tubes, ensuring the sample fills the active volume of the NMR probe.

  • Dissolution: Gently vortex the vial to ensure the complete dissolution of the analyte. The solution should be clear and free of any particulate matter.

  • Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution into the NMR tube.

    • Firmly pack a small plug of glass wool into the constriction of a Pasteur pipette.

    • Using the pipette, transfer the analyte solution through the glass wool filter into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation, which is particularly important for the volatile analyte and solvent. Label the tube clearly with the sample identity.

II. NMR Data Acquisition: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous structural elucidation of this compound. The following protocols are based on a 500 MHz NMR spectrometer and can be adapted for other field strengths.

A. 1D NMR Spectroscopy: The Initial Overview

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and their electronic environment.

Parameter ¹H NMR ¹³C NMR Rationale
Spectrometer Frequency500 MHz125 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse Programzg30zgpg30Standard pulse programs for simple 1D acquisition.
Number of Scans (NS)161024Sufficient for good signal-to-noise for ¹H; more scans needed for ¹³C due to its low natural abundance.
Relaxation Delay (D1)2 s2 sAllows for adequate relaxation of nuclei between pulses, ensuring quantitative signal intensities are more reliable.
Acquisition Time (AQ)~3 s~1 sDetermines the resolution of the spectrum.
Spectral Width (SW)12 ppm220 ppmEncompasses the expected chemical shift range for the protons and carbons in the molecule.
B. 2D NMR Spectroscopy: Unraveling the Connectivity

2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule, resolving any signal overlap, and confirming the structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing long-range connectivity information.

Parameter COSY HSQC HMBC Rationale
Pulse ProgramcosygpqfhsqcedetgpsphmbcgplpndqfStandard and robust pulse sequences for these experiments.
Number of Scans (NS)248Increased scans for heteronuclear experiments to improve signal-to-noise.
Increments in F1256256512Determines the resolution in the indirect dimension.
Relaxation Delay (D1)1.5 s1.5 s1.5 sStandard delay for these correlation experiments.
Spectral Width (F2)12 ppm12 ppm12 ppmCorresponds to the proton spectral width.
Spectral Width (F1)12 ppm165 ppm220 ppmCorresponds to the proton (COSY) or carbon (HSQC/HMBC) spectral width.

III. Spectral Data and Interpretation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, based on the analysis of publicly available spectral data.[8]

Position Group ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
6-CH (ring)~8.15s-~142
--CH₂- (ethyl)~2.75q~7.5~28
--CH₃ (ethyl)~1.30t~7.5~12
3-CH₃ (ring)~2.50s-~21
5-CH₃ (ring)~2.45s-~20

Note: Chemical shifts are approximate and may vary slightly depending on the exact sample concentration and spectrometer conditions. Coupling constants (J) are estimated from typical values for similar fragments.

Interpretation of Spectra:
  • ¹H NMR: The spectrum is expected to show a singlet for the lone aromatic proton (H-6), a quartet for the methylene protons of the ethyl group coupled to the adjacent methyl protons, and a triplet for the methyl protons of the ethyl group. The two methyl groups on the pyrazine ring will appear as singlets.

  • ¹³C NMR: The spectrum will display five distinct carbon signals corresponding to the five unique carbon environments in the molecule.

  • COSY: A cross-peak will be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

  • HSQC: This experiment will show correlations between each proton and its directly attached carbon. For example, the singlet at ~8.15 ppm will correlate with the aromatic CH carbon at ~142 ppm.

  • HMBC: This is key for confirming the substitution pattern. For instance, the methylene protons of the ethyl group (~2.75 ppm) should show correlations to the C-2 and C-3 carbons of the pyrazine ring. The aromatic proton (H-6) should show correlations to C-2 and C-5.

Caption: Key expected HMBC correlations for this compound.

IV. Conclusion: A Robust Framework for Analysis

The protocols and guidelines presented in this application note provide a comprehensive framework for the detailed NMR spectroscopic analysis of this compound. By employing a combination of 1D and 2D NMR techniques, researchers can achieve unambiguous structural confirmation and characterization of this important flavor and fragrance compound. The principles and methodologies outlined herein are also broadly applicable to the study of other substituted pyrazines and related heterocyclic systems, making this guide a valuable resource for scientists in diverse fields of chemical research.

References

  • SpectraBase. (n.d.). 2-Ethyl-3,5-dimethyl-pyrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase: [Link]

  • SpectraBase. (n.d.). 2-Ethyl-3,5-dimethyl-pyrazine - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase: [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem: [Link]

  • ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Retrieved from ACS Publications: [Link]

  • PubMed Central (PMC). (n.d.). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Retrieved from PMC: [Link]

  • ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from ACS Publications: [Link]

  • SpectraBase. (n.d.). 2-Ethyl-3,5-dimethyl-pyrazine - Optional[15N NMR] - Chemical Shifts. Retrieved from SpectraBase: [Link]

  • NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-. Retrieved from NIST WebBook: [Link]

  • ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from ACS Publications: [Link]

  • Morressier. (2013). Flavor chemistry of pyrazines. Retrieved from Morressier: [Link]

  • Semantic Scholar. (2020). Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications. Retrieved from Semantic Scholar: [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6. Retrieved from The Good Scents Company: [Link]

  • FooDB. (2010). Showing Compound this compound (FDB020021). Retrieved from FooDB: [Link]

  • PubChem. (n.d.). 2-Ethyl-3,5-dimethyl-pyrazine. Retrieved from PubChem: [Link]

  • ScienceDirect. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Retrieved from ScienceDirect: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0040299). Retrieved from HMDB: [Link]

Sources

Application Notes and Protocols for the Use of 2-Ethyl-3,5-dimethylpyrazine in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the effective use of 2-Ethyl-3,5-dimethylpyrazine in fragrance compositions. This document outlines the compound's key physicochemical and olfactory properties, provides detailed protocols for its incorporation and stability testing in various fragrance matrices, and discusses critical quality control and safety considerations. The causality behind experimental choices is explained to ensure a deep understanding of the formulation process. All protocols are designed as self-validating systems, and key claims are supported by authoritative sources.

Introduction: The Role of Pyrazines in Modern Perfumery

Pyrazines are a class of heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions.[1] While extensively utilized in the flavor industry to impart roasted, nutty, and savory notes, select pyrazines are invaluable in perfumery for their ability to add unique character and depth to a fragrance.[2][3][4] Even at minute dosages, these high-impact aroma chemicals can dramatically influence a composition, introducing complex and often difficult-to-replicate notes.[2][5] Their stability, particularly in high pH conditions, makes them suitable for a wide range of applications, including fine fragrances, air care products, soaps, and detergents.[2][5]

This compound (CAS No. 13925-07-0) is a prominent member of this class, renowned for its potent and distinctive aroma profile.[6][7] It is a key contributor to the desirable sensory experiences of roasted and nutty scents, making it a valuable tool for creating gourmand and specialty fragrances.[6][8][9][10]

Physicochemical and Olfactory Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in fragrance formulations.

PropertyValueSource(s)
Chemical Name This compound[7]
Synonyms 3-Ethyl-2,6-dimethylpyrazine, FEMA 3150[7][11]
CAS Number 13925-07-0[7][12]
Molecular Formula C₈H₁₂N₂[6][7]
Molecular Weight 136.19 g/mol [6][7][13]
Appearance Colorless to pale yellow liquid[6][9][12]
Odor Profile Roasted nut, sweet woody, roasted cocoa, earthy[6][8][14]
Boiling Point 180-182 °C at 760 mmHg[12][13][14]
Density Approximately 0.965 g/mL at 25 °C[14][15]
Flash Point Approximately 66-69.4 °C[6][13]
Solubility Soluble in water, oils, and organic solvents like ethanol[12]

Applications in Fragrance Formulations

This compound is primarily used as a powerful modifier in fragrance compositions. Its warm, earthy, and nutty notes can add a unique dimension to a variety of scent profiles.[6][8]

  • Gourmand Fragrances: This is the most direct application, where it enhances notes of coffee, chocolate, caramel, and toasted nuts.[8][9] It provides a realistic and rich roasted character that is often difficult to achieve with other ingredients.

  • Woody and Oriental Accords: In trace amounts, it can add warmth and complexity to woody and oriental fragrances, complementing notes of sandalwood, patchouli, and vanilla.[2]

  • Floral and Fruity Compositions: Judicious use can introduce an unexpected twist to floral and fruity scents, adding depth and a sophisticated, slightly savory undertone.

  • Tobacco and Leather Scents: Its roasted character makes it an excellent component in creating realistic tobacco and leather accords.

Protocol 3.1: Preparation of a 1% Stock Solution in Ethanol

Due to its high odor impact, this compound is typically used at very low concentrations.[2] Preparing a stock solution is a standard industry practice to ensure accurate dosing and avoid overpowering the fragrance blend.

Materials:

  • This compound (≥98% purity)

  • Perfumer's grade ethanol (95% or absolute)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 100 mL)

  • Glass pipette or syringe

  • Amber glass storage bottle with a tightly sealing cap

Procedure:

  • Tare the Balance: Place the empty volumetric flask on the analytical balance and tare it.

  • Weigh the Pyrazine: Carefully weigh 1.00 g of this compound directly into the volumetric flask.

  • Dissolution: Add approximately 50 mL of ethanol to the flask. Swirl gently to dissolve the pyrazine completely.

  • Dilute to Volume: Once dissolved, carefully add ethanol to the 100 mL mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the 1% stock solution to a labeled amber glass bottle and store in a cool, dark place.

Causality: Using a stock solution minimizes weighing errors of a potent material. Ethanol is the preferred solvent as it is the base for most fine fragrances and is an excellent solvent for this pyrazine.[12] Amber glass protects the solution from potential photodegradation.

Experimental Protocols for Formulation and Evaluation

The following protocols outline the steps for incorporating this compound into a fragrance concentrate and evaluating its performance.

Protocol 4.1: Incorporation into a Fragrance Concentrate

This protocol describes the addition of the pyrazine stock solution to a pre-existing fragrance base.

Materials:

  • 1% stock solution of this compound in ethanol (from Protocol 3.1)

  • Fragrance concentrate (e.g., a simple woody accord)

  • Calibrated micropipettes

  • Glass beakers or vials

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Preparation: Weigh 10.0 g of the fragrance concentrate into a glass beaker.

  • Dosing Calculation: Determine the desired final concentration of this compound in the concentrate. For initial trials, a concentration of 0.01% to 0.1% of the final concentrate is recommended.

    • Example: For a 0.01% final concentration in 10 g of concentrate, you need 1 mg of the pure pyrazine. This equates to 100 mg (or approximately 0.1 mL) of the 1% stock solution.

  • Addition: Using a calibrated micropipette, add the calculated amount of the 1% stock solution to the fragrance concentrate.

  • Mixing: Gently swirl the mixture or use a magnetic stirrer at a low speed for 5-10 minutes to ensure thorough mixing.

  • Maturation: Allow the modified concentrate to mature for at least 24-48 hours in a sealed container before evaluation. This allows the new ingredient to fully integrate with the other components.

Self-Validation: Prepare a control sample of the original fragrance concentrate without the added pyrazine. Olfactory evaluation should be conducted side-by-side with the modified sample to accurately assess the impact of the this compound.

Workflow for Fragrance Formulation and Evaluation

Fragrance_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_eval Evaluation A Source High-Purity This compound B Prepare 1% Stock Solution (Protocol 3.1) A->B Purity ≥98% D Calculate Pyrazine Dosage B->D C Define Fragrance Accord (e.g., Woody, Gourmand) C->D E Incorporate into Concentrate (Protocol 4.1) D->E F Olfactory Evaluation (Blotter & Skin) E->F After Maturation G Stability Testing (Protocol 5.1) E->G Accelerated Conditions H Final Formulation Decision F->H G->H

Caption: Workflow for incorporating this compound into fragrance formulations.

Stability and Quality Control

Ensuring the stability and purity of this compound is crucial for the final fragrance quality.

Protocol 5.1: Accelerated Stability Testing

This protocol is designed to assess the stability of the fragrance concentrate containing this compound under accelerated conditions, which can help predict its long-term stability.

Materials:

  • Modified fragrance concentrate (from Protocol 4.1)

  • Control fragrance concentrate

  • Sealed, airtight glass vials

  • Oven capable of maintaining a constant temperature (e.g., 40°C)

  • Dark storage area at room temperature

Procedure:

  • Sample Aliquoting: Prepare multiple aliquots of both the modified and control fragrance concentrates in sealed glass vials.

  • Storage Conditions:

    • Place one set of vials (modified and control) in an oven at 40°C.

    • Place a second set in a dark location at room temperature (as a reference).

  • Evaluation Schedule: Evaluate the samples (olfactory and visual) at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Assessment:

    • Olfactory: Compare the scent of the aged samples to the room temperature reference samples. Note any changes in the pyrazine's characteristic aroma or the overall fragrance profile.

    • Visual: Observe any changes in color or clarity of the concentrate.

  • Analysis: Significant divergence in scent or appearance between the modified and control samples under accelerated conditions may indicate a stability issue.

Causality: Elevated temperature accelerates the rate of chemical reactions, providing an indication of long-term stability in a shorter timeframe. Comparing to a control helps isolate any instability caused specifically by the addition of the pyrazine.

Quality Control Parameters

For incoming raw materials, the following should be verified:

  • Purity: Typically assessed by Gas Chromatography (GC). A purity of ≥98% is common for fragrance applications.[9][16]

  • Identity: Confirmed by comparing the GC retention time and mass spectrum (MS) with a known standard.

  • Organoleptic Evaluation: The aroma should be consistent with the expected nutty, roasted profile and free from off-notes.

Safety and Regulatory Considerations

Handling Precautions:

  • This compound is a combustible liquid and should be kept away from heat and open flames.[8][17][18]

  • It is classified as harmful if swallowed and can cause skin and eye irritation.[18][19][20]

  • Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling.[8]

  • Work in a well-ventilated area to avoid inhalation of vapors.[8][20]

Regulatory Status:

  • This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) under numbers 3149 and 3150.[7][11][12]

  • It is recognized as a fragrance ingredient by the International Fragrance Association (IFRA).[12]

  • Users should always consult the latest IFRA standards for any concentration restrictions in specific product categories.

Safety Assessment Workflow

Safety_Assessment Start Start: New Formulation with this compound Check_SDS Review Safety Data Sheet (SDS) - H302: Harmful if swallowed - H315/H319: Skin/Eye Irritant - H227: Combustible liquid Start->Check_SDS PPE_Handling Implement Handling Procedures: - Use in ventilated area - Wear gloves & safety goggles - Store away from ignition sources Check_SDS->PPE_Handling IFRA_Check Consult IFRA Standards PPE_Handling->IFRA_Check Concentration_Limit Determine Max Concentration for Product Category (e.g., Fine Fragrance, Soap) IFRA_Check->Concentration_Limit Final_Concentration Set Final Concentration in Formulation ≤ Limit Concentration_Limit->Final_Concentration Documentation Document Safety & Regulatory Compliance Final_Concentration->Documentation End End: Safe & Compliant Formulation Documentation->End

Caption: A workflow for ensuring the safe and compliant use of this compound.

Conclusion

This compound is a potent and versatile aroma chemical that can significantly enhance the creative palette of the modern perfumer. Its characteristic nutty and roasted notes provide depth and realism to a wide range of fragrance types. By understanding its properties and adhering to the detailed protocols for incorporation, evaluation, and safety outlined in these notes, formulation scientists can effectively harness its unique olfactory character to create innovative and compelling fragrances.

References

  • Burdock, G. A. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 52(1), 83-88.
  • GIRACT. (n.d.). Exploring this compound: A Key Flavor and Fragrance Intermediate. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. Retrieved from [Link]

  • GIRACT. (n.d.). The Power of Pyrazines: Enhancing Flavors with 2,3,5-Trimethylpyrazine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. Retrieved from [Link]

  • GIRACT. (n.d.). Exploring the Chemical Profile: this compound for Industrial Applications. Retrieved from [Link]

  • Zviely, M. (2010). Pyrazines for Fragrances. Perfumer & Flavorist. [Link]

  • Synerzine. (2019). SAFETY DATA SHEET 2-ETHYL-3,(5 or 6)-DIMETHYLPYRAZINE MIXTURE, NATURAL. Retrieved from [Link]

  • Mortzfeld, F. B., Hashem, C., Vranková, K., Winkler, M., & Rudroff, F. (2020). Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications. Catalysis Today, 354, 29-42. [Link]

  • precisionFDA. (n.d.). 2-ETHYL-3,(5 OR 6)-DIMETHYLPYRAZINE. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Zviely, M. (2010). Pyrazines for Fragrances. Perfumer & Flavorist. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Nutty Aromas: Exploring this compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Heterocyclic Compounds: The Role of this compound in Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
  • Molbase. (n.d.). Pyrazines. Retrieved from [Link]

  • Scent Journer. (n.d.). The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound this compound (FDB020021). Retrieved from [Link]

  • ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]

  • PubMed. (n.d.). Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0040299). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving 2-Ethyl-3,5-dimethylpyrazine Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-3,5-dimethylpyrazine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered in the laboratory. As a key flavor and fragrance compound found in roasted foods like coffee and nuts, and a valuable heterocyclic building block, achieving high yield and purity of this specific isomer is paramount.[][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges of its synthesis.

Overview of Core Synthesis Strategies

The synthesis of this compound can be approached through several pathways, each with distinct advantages and challenges. The most common routes include the condensation of α-dicarbonyls with diamines, alkylation of an existing pyrazine core, and bio-inspired Maillard or chemoenzymatic reactions.[4][5][6] The choice of method often depends on the desired purity, scale, and available starting materials. A classical and regioselective method involves the condensation of 2,3-pentanedione with 1,2-diaminopropane. Alternative methods, such as the side-chain alkylation of trimethylpyrazine or direct alkylation of dimethylpyrazine, can also be employed, though they may yield isomeric mixtures.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis of this compound. Each answer is grounded in chemical principles to explain the causality behind the recommended actions.

Q1: My overall yield of this compound is consistently low. What are the primary factors to investigate?

A1: Consistently low yields are often multifactorial. The investigation should be systematic, starting from reactants and conditions and moving toward workup and purification.

  • Suboptimal Reaction Conditions: The Maillard reaction and related chemical syntheses are highly sensitive to temperature, pH, and reaction time.[7] For condensation reactions, temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions and polymerization, leading to tar formation. The optimal temperature for the condensation of 2,3-pentanedione with propylenediamine is typically maintained under reflux, but careful monitoring is essential.

  • Reactant Stoichiometry and Purity: Ensure that the molar ratios of your reactants are correct. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification. Crucially, verify the purity of your starting materials. Impurities in the diamine or dicarbonyl can introduce competing side reactions.

  • Atmosphere Control: The final step in many pyrazine syntheses is an oxidation of a dihydropyrazine intermediate to the aromatic pyrazine.[8] If this step is not efficient, the yield will be low. Some protocols may benefit from bubbling air or oxygen through the reaction mixture or using a mild chemical oxidant. Conversely, unwanted oxidative degradation can occur at high temperatures, so conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) until the oxidation step can be beneficial.

  • Inefficient Workup and Isolation: Significant product loss can occur during extraction and purification. This compound has moderate water solubility, which can lead to poor recovery during aqueous workups.[9] Ensure the pH of the aqueous phase is adjusted appropriately (typically basic, pH 7.9-8.1) to ensure the pyrazine is in its free base form for efficient extraction into an organic solvent like ethyl acetate.[10][11]

Q2: I am observing a mixture of isomers, primarily 2-Ethyl-3,6-dimethylpyrazine, along with my target this compound. How can I improve regioselectivity?

A2: The formation of isomers is a common challenge, especially in alkylation reactions. The key to controlling regioselectivity lies in your choice of synthetic strategy.

  • Synthesis Strategy: Methods like the alkylation of 2,5-dimethylpyrazine can lead to a mixture of this compound and 2-ethyl-3,6-dimethylpyrazine because both the 3- and 6- positions are available for substitution.[4] To guarantee the formation of the 2,3,5-isomer, the most reliable method is the directed condensation of 2,3-pentanedione with 1,2-diaminopropane . This approach unambiguously defines the substitution pattern on the final pyrazine ring.

  • Purification Challenges: If your synthesis inherently produces a mixture, separation can be difficult due to the similar boiling points and polarities of the isomers.[2] Careful fractional distillation or preparative gas chromatography (Prep-GC) may be required, though these methods can be costly and time-consuming. Therefore, choosing a regioselective synthesis from the outset is the most effective strategy.

Q3: My reaction mixture is turning dark and forming a significant amount of tar-like byproduct. What is causing this and how can it be prevented?

A3: Tar formation is a frequent issue in heterocyclic synthesis, often stemming from polymerization or decomposition reactions, particularly in Maillard-type reactions.[12]

  • Cause - Polymerization: The reactive intermediates, such as α-aminoketones and dicarbonyls, can self-condense or polymerize under harsh conditions (high temperature or incorrect pH).

  • Prevention:

    • Temperature Control: Maintain the lowest effective reaction temperature. Use an oil bath and a temperature controller for precise heating.

    • Controlled Addition: Add one of the reactants slowly to the other to keep its instantaneous concentration low, thereby minimizing self-condensation.

    • Solvent Choice: Use a solvent that effectively dissolves the reactants and intermediates, preventing localized high concentrations. For condensation reactions, ethanol or methanol are common choices.

    • pH Management: For reactions involving amino acids or other pH-sensitive materials, buffering the reaction medium can prevent unwanted side reactions catalyzed by acid or base.

Q4: The reaction seems to stall before all the starting material is consumed. What are the likely causes?

A4: A stalled reaction can be frustrating. The cause is often related to catalyst deactivation, reactant instability, or reaching an unfavorable equilibrium.

  • Catalyst Deactivation: In reactions that use a catalyst (e.g., an acid or base catalyst for condensation, or a metal catalyst for alkylation), the catalyst may be poisoned by impurities or consumed by side reactions. If using a heterogeneous catalyst, ensure it is properly activated and that the reaction mixture is being stirred effectively.

  • Reactant Degradation: One or more of your starting materials might be degrading under the reaction conditions. For example, α-aminoketones, which are key intermediates in some pyrazine syntheses, can be unstable.[13] If you suspect this, consider generating the unstable intermediate in situ.

  • Reversible Reaction: The reaction may be reaching a point of equilibrium. To drive it forward, consider removing a byproduct as it is formed. For condensation reactions, this is often water. Using a Dean-Stark apparatus to remove water can significantly improve the yield.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues during synthesis.

G start Low Yield of this compound check_purity Verify Purity & Stoichiometry of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, pH, Atmosphere) check_purity->check_conditions Reactants OK resolve_purity Purify/Replace Reactants check_purity->resolve_purity Impurities Found check_workup Analyze Workup & Purification for Product Loss check_conditions->check_workup Conditions Optimal resolve_conditions Optimize Temp/Time/pH Use Inert Atmosphere check_conditions->resolve_conditions Deviation Found final_analysis Consider Alternative Synthetic Route check_workup->final_analysis Workup Efficient resolve_workup Adjust pH, Use Different Solvent, Optimize Distillation/Chromatography check_workup->resolve_workup Loss Detected resolve_purity->start Re-run Synthesis resolve_conditions->start Re-run Synthesis resolve_workup->start Re-run Synthesis

Caption: Troubleshooting workflow for low synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is a reliable laboratory-scale protocol for synthesizing high-purity this compound?

A1: The condensation of 2,3-pentanedione with 1,2-diaminopropane followed by in-situ oxidation is a robust and regioselective method.

Experimental Protocol: Condensation Synthesis

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-diaminopropane (10.0 g, 0.135 mol) and ethanol (100 mL).

  • Reactant Addition: Begin stirring and slowly add 2,3-pentanedione (13.5 g, 0.135 mol) dropwise to the solution over 30 minutes. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Oxidation: After cooling to room temperature, slowly bubble air through the reaction mixture for 4-6 hours to oxidize the dihydropyrazine intermediate to the desired pyrazine. Alternatively, a mild oxidant can be used.

  • Workup: Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of brine.

  • Extraction: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[14][15]

Q2: How can I effectively purify the crude product if distillation is not an option?

A2: If vacuum distillation is not feasible due to equipment limitations or thermal sensitivity, column chromatography is an excellent alternative.

  • Stationary Phase: Use silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is effective. Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., progressing from 2% to 5% to 10% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q3: Which analytical techniques are best for characterizing the final product and confirming its isomer?

A3: A combination of techniques is ideal for unambiguous characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this application. It confirms the molecular weight (136.19 g/mol ) and provides a characteristic fragmentation pattern.[10][16] It is also used to determine the purity and identify any isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the exact structure and substitution pattern, allowing you to definitively distinguish between the 2,3,5- and 2,3,6- isomers based on the chemical shifts and coupling patterns of the protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as C=N and C-H bonds within the aromatic pyrazine ring.

Analytical Technique Purpose Expected Result for this compound
GC-MS Purity Assessment & MW ConfirmationSingle major peak with a molecular ion (M+) at m/z = 136.[16]
¹H NMR Structural ElucidationSignals corresponding to one ethyl group, two distinct methyl groups, and one aromatic proton.
¹³C NMR Carbon Skeleton ConfirmationEight distinct carbon signals corresponding to the unique carbons in the molecule.
FTIR Functional Group IdentificationCharacteristic peaks for aromatic C-H and C=N stretching.

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety practices are required. Pay special attention to the following:

  • Flammability: this compound is a combustible liquid with a flash point of approximately 69°C.[2] Handle it away from open flames and ignition sources.

  • Irritation: The compound can be irritating to the skin, eyes, and respiratory tract.[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reagent Hazards: The starting materials, such as diamines and dicarbonyls, may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Kuo, M. C., & Ho, C. T. (1992). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Journal of Agricultural and Food Chemistry, 40(7), 1195-1198.

  • Hwang, H. I., Hartman, T. G., & Rosen, R. T. (1993). Formation of Pyrazines from the Maillard Reaction of Glucose and Glutamine-amide-15N. Journal of Agricultural and Food Chemistry, 41(11), 2112-2115.

  • Le-Thi-Thanh, N., & Ho, C. T. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. ACS Symposium Series, 1225, 15-26.

  • Van Lancker, F., Adams, A., & De Kimpe, N. (2010). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry, 58(6), 3738-3744.

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2020). The Biosynthesis Mechanism Involving 2,3-Pentanedione and Aminoacetone Describes the Production of this compound and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis. Journal of Agricultural and Food Chemistry, 68(8), 2618-2627.

  • Zhang, C., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(14), e00559-19.

  • Balaraman, E., et al. (2015). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 17(23), 5966-5969.

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Heterocyclic Compounds: The Role of this compound in Chemical Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazines and Related Ring Structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Chichibabin Reaction. Retrieved from [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

  • ResearchGate. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Burdock, G. A. (2005). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 43(4), 517-523.

  • Google Patents. (2016). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (2012). This compound (HMDB0040299). Retrieved from [Link]

  • MDPI. (2022). Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds. Foods, 11(15), 2289.

  • CentAUR. (n.d.). Targeted precursor addition to increase baked flavour in a low acrylamide potato- based matrix. Retrieved from [Link]

  • Nature. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Communications Biology, 4(1), 882.

  • The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. Molecules, 27(19), 6543.

Sources

Technical Support Center: Purity Issues in Synthetic 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Ethyl-3,5-dimethylpyrazine. This document is designed to provide in-depth troubleshooting assistance and practical guidance for researchers encountering purity challenges during the synthesis, purification, and analysis of this important heterocyclic compound. As a key flavor and aroma agent found in numerous food products and a valuable building block in chemical synthesis, achieving high purity is critical for reliable experimental outcomes.[][2] This guide moves beyond standard protocols to explain the causality behind common purity issues and offers validated strategies to overcome them.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues that may arise during your experimental workflow, presented in a practical question-and-answer format.

Category 1: Synthesis & Reaction Monitoring

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer: Low yields in pyrazine synthesis are a common issue that can often be traced back to several key factors:

  • Purity of Starting Materials: The Chichibabin pyrazine synthesis and related condensation reactions are highly sensitive to the quality of the initial aldehydes, ketones, and ammonia sources.[3][4] Impurities in these reagents can initiate competing side reactions, consuming your starting materials and generating a complex mixture of byproducts. Always verify the purity of your starting materials by an appropriate analytical method (e.g., GC-MS or NMR) before beginning the synthesis.

  • Suboptimal Reaction Conditions: Pyrazine formation often involves a complex series of condensations, cyclizations, and oxidations.[5][6] Temperature control is critical; excessive heat can lead to polymerization or the formation of undesired pyridine byproducts, while insufficient heat may result in an incomplete reaction.[7][8] It is crucial to carefully optimize the reaction temperature and time for your specific substrates.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed via a dihydropyrazine intermediate, which must be oxidized to form the final aromatic pyrazine.[5] If the oxidation step is inefficient (e.g., insufficient oxidant or poor air sparging in aerobic oxidations), the final product will be contaminated with the dihydropyrazine, reducing the yield of the desired compound.[4]

Question 2: I'm observing several unexpected peaks in my crude GC-MS analysis. What are the most probable side products?

Answer: The formation of multiple alkylpyrazine isomers and related heterocyclic compounds is a well-documented challenge. The most common impurities include:

  • Positional Isomers: The primary impurity is often the positional isomer, 2-Ethyl-3,6-dimethylpyrazine .[9] This isomer can form concurrently depending on the specific synthetic route, particularly in reactions involving asymmetrical starting materials. Its mass spectrum is nearly identical to the target compound, making differentiation by MS alone difficult. Identification must be confirmed by comparing retention times with a known standard.

  • Other Alkylpyrazines: Depending on the precursors, you may form other pyrazines. For example, self-condensation of reactants can lead to simpler pyrazines like 2,5-dimethylpyrazine or 2,3,5-trimethylpyrazine .[10][11][12]

  • Pyridine Derivatives: Under certain high-temperature conditions, the reaction can favor the formation of substituted pyridines, which are common byproducts in Chichibabin-type reactions.[7][13]

Category 2: Product Isolation & Purification

Question 3: My isolated product is a dark brown or yellow oil, but literature suggests it should be a pale yellow liquid. What causes this discoloration?

Answer: Discoloration is typically indicative of high molecular weight byproducts or degradation products.

  • Polymeric Materials: The conditions used in Maillard-type or Chichibabin reactions can lead to the formation of complex, colored polymers.[14][15] These are often non-volatile and can be removed during distillation.

  • Oxidation/Degradation: Pyrazines can be sensitive to air and light over time, leading to the formation of colored degradation products.[16] It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

Question 4: I've performed a standard aqueous workup, but my product is still contaminated with water-soluble impurities. How can I improve the extraction?

Answer: While this compound has low water solubility, its basic nitrogen atoms can lead to some partitioning into the aqueous phase, especially if the pH is acidic.

  • pH Adjustment: Before extraction with an organic solvent (like ethyl acetate or dichloromethane), ensure the aqueous phase is adjusted to a basic pH (typically pH 8-9).[9][17] This neutralizes any protonated pyrazine, maximizing its partitioning into the organic layer.

  • Salting Out: Adding a saturated brine (NaCl solution) to the aqueous layer before extraction can decrease the solubility of the pyrazine in the aqueous phase and improve extraction efficiency.

Question 5: Fractional distillation is not effectively separating my target compound from a persistent impurity. What should I do?

Answer: This is a classic sign of an impurity with a very close boiling point, most likely a positional isomer.

  • Increase Column Efficiency: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates. This enhances the separation of compounds with close boiling points.

  • Slow Distillation Rate: Perform the distillation at a very slow rate to allow the vapor-liquid equilibrium to be established at each stage of the column.

  • Alternative Purification: If distillation fails, silica gel column chromatography is the recommended next step. The slight difference in polarity between isomers can often be exploited for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common isomeric impurity I should be aware of? A1: The most common and difficult-to-separate impurity is 2-Ethyl-3,6-dimethylpyrazine .[9] Its physical properties are very similar to this compound, and it often co-elutes in standard GC conditions. High-resolution capillary GC columns are required for baseline separation.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques is essential for unambiguous confirmation:

  • GC-MS: Provides information on the retention time and mass fragmentation pattern. It is the primary tool for assessing purity and identifying volatile impurities.[17][18] The expected molecular ion peak (M+) for this compound is at m/z 136.[19][20]

  • ¹H NMR: Confirms the chemical structure and substitution pattern. The proton NMR spectrum will show distinct signals for the ethyl and methyl groups, as well as the lone proton on the pyrazine ring.[21]

  • GC-FID with a Standard: For accurate quantification, gas chromatography with a flame ionization detector (GC-FID) calibrated with a certified reference standard is recommended.

Q3: What are the ideal storage conditions for synthesized this compound? A3: To prevent degradation and maintain purity, the compound should be stored in an amber vial under an inert atmosphere (nitrogen or argon).[16] For long-term storage, refrigeration (<4°C) in a dark place is recommended.

Data Presentation & Summary Tables

Table 1: Common Impurities in this compound Synthesis

Impurity NameIUPAC NameMolecular WeightBoiling Point (°C)Potential Source
Target Product This compound136.20~189-
Isomeric Impurity2-Ethyl-3,6-dimethylpyrazine136.20~188-190Isomeric byproduct of synthesis[9]
Precursor Impurity2,5-Dimethylpyrazine108.14~155Unreacted starting material or side reaction[12]
Side Product2,3,5-Trimethylpyrazine122.17~171-172Side reaction from precursors[11]

Boiling points are approximate and can vary with pressure.[22][23]

Table 2: GC-MS Troubleshooting for Purity Analysis

Observed IssuePossible Cause(s)Suggested Action
Peak splitting or broad tailingColumn overload; active sites on the liner or column.Dilute the sample; use a fresh, deactivated inlet liner; trim the front of the GC column.
Two peaks with nearly identical mass spectraPresence of positional isomers (e.g., 2-Ethyl-3,6-dimethylpyrazine).Use a high-resolution capillary column (e.g., DB-WAX or HP-5MS) and optimize the temperature program for better separation.[24] Analyze a certified standard of the suspected isomer to confirm retention time.
Extraneous low MW peaksResidual solvent (e.g., ethyl acetate, hexane); starting material contamination.Ensure the sample is completely dry before injection; check the purity of starting materials.
Baseline noise or "ghost" peaksContamination in the GC system; septum bleed.Bake out the column; replace the septum and inlet liner.
Visualized Workflows & Diagrams

The following diagrams illustrate logical workflows for troubleshooting common issues in synthesis and purification.

SynthesisTroubleshooting start Low Yield or Impure Product in Crude Reaction Mixture check_reagents 1. Verify Purity of Starting Materials (GC/NMR) start->check_reagents reagents_ok Purity Confirmed check_reagents->reagents_ok Yes reagents_bad Impure check_reagents->reagents_bad No check_conditions 2. Review Reaction Conditions reagents_ok->check_conditions purify_reagents Purify Reagents (Distillation/Recrystallization) and Repeat Synthesis reagents_bad->purify_reagents conditions_ok Conditions Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal check_conditions->conditions_bad No check_oxidation 3. Assess Oxidation Step (if applicable) conditions_ok->check_oxidation optimize_conditions Optimize Temperature, Time, and Stoichiometry conditions_bad->optimize_conditions oxidation_ok Complete check_oxidation->oxidation_ok Yes oxidation_bad Incomplete check_oxidation->oxidation_bad No proceed Proceed to Purification oxidation_ok->proceed improve_oxidation Increase Oxidant Concentration or Improve Aeration oxidation_bad->improve_oxidation

Caption: A decision tree for troubleshooting low yield in pyrazine synthesis.

PurificationStrategy start Impurity Detected by GC-MS after Initial Workup check_bp Are Boiling Points of Impurity and Product Significantly Different (>10-15°C)? start->check_bp bp_yes Yes check_bp->bp_yes bp_no No / Unknown check_bp->bp_no distill Perform High-Efficiency Fractional Distillation bp_yes->distill chromatography Perform Silica Gel Column Chromatography bp_no->chromatography distill_success Purity Acceptable? distill->distill_success distill_success->chromatography No final_product High-Purity Product distill_success->final_product Yes chrom_success Purity Acceptable? chromatography->chrom_success chrom_success->distill No, try distillation on purified fractions chrom_success->final_product Yes

Sources

Stability of 2-Ethyl-3,5-dimethylpyrazine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: T-EDP-STB-001

Welcome to the technical support guide for 2-Ethyl-3,5-dimethylpyrazine (CAS: 13925-07-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability-related issues encountered during experimentation and formulation. Our goal is to move beyond simple procedural lists and explain the causality behind the protocols, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs) on General Handling & Stability

This section addresses the most common initial questions regarding the storage and inherent stability of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, well-ventilated place, away from sources of ignition.[1] The recommended temperature is room temperature, in a tightly sealed container to prevent exposure to atmospheric oxygen and moisture.[2] For analytical standards or reference materials, storage in amber glass vials under an inert atmosphere (e.g., argon or nitrogen) is best practice to minimize oxidative and photodegradation.

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, the compound is considered stable under normal, ambient conditions.[1] It is a combustible liquid with a flash point of approximately 66-69°C, so it should be kept away from open flames, sparks, and hot surfaces.[1][3] Its general robustness is highlighted by its formation and stability during high-temperature food processing, such as roasting coffee or baking.[]

Q3: The material safety data sheet (MSDS) lists "strong oxidizing agents" as incompatible. What specific reagents should I be concerned about?

A3: The primary concern is with reagents that can initiate oxidation of the alkyl side chains. This includes, but is not limited to, hydrogen peroxide, permanganates, dichromates, and nitric acid.[1] In a research context, even prolonged exposure to atmospheric oxygen can be a factor, especially if the sample is heated or exposed to light. The metabolic pathway in vivo involves oxidation of the aliphatic side-chains to carboxylic acid derivatives, which indicates these positions are the most susceptible to chemical oxidation as well.[5][6]

Q4: My sample of this compound has developed a pale yellow color over time. Is it degraded?

A4: A slight color change to pale yellow is not uncommon for this compound upon prolonged storage, especially if not stored under an inert atmosphere.[3] While it may not indicate significant degradation, it does suggest the onset of minor oxidative processes. For highly sensitive applications, we recommend re-analyzing the purity of the material via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use. If new peaks are detected, degradation has likely occurred.

Part 2: Troubleshooting Guide for Stability-Related Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems that may arise during your experiments.

Q5: I'm observing new, smaller peaks in my GC-MS analysis after incorporating the pyrazine into an acidic or basic formulation. What is happening?

A5: While this compound is noted for its stability under varying pH conditions in beverage applications, extreme pH values can pose a risk.[] The pyrazine ring itself is relatively stable, but highly acidic or basic conditions, especially when combined with heat, can potentially catalyze the slow oxidation of the ethyl and methyl groups if dissolved oxygen is present. The nitrogen atoms in the pyrazine ring have a basic character (pKa ≈ 2.0-2.7), meaning they can be protonated under strongly acidic conditions, which could alter the molecule's reactivity.[2][7]

  • Troubleshooting Steps:

    • Run a Control: Prepare your formulation without the pyrazine and run a blank to ensure the new peaks are not from other components.

    • Deoxygenate: Prepare your acidic or basic formulation using de-gassed solvents and maintain an inert atmosphere during the experiment to minimize oxidation.

    • Conduct a Forced Degradation Study: To confirm the cause, perform the acid/base hydrolysis protocol outlined in Part 3 of this guide. This will help you identify the specific degradation products.

Q6: My experiment involves heating the compound in solution, and I'm seeing a loss of the parent compound in my analysis. Is this expected?

A6: This compound has a high boiling point (approx. 182-189°C) and is known to be thermally stable, which is why it's a key aroma in cooked foods.[1][8] However, "thermally stable" does not mean it is impervious to degradation under all conditions.

  • Causality & Troubleshooting:

    • Oxidation Co-factor: Heat accelerates chemical reactions. If your solvent contains dissolved oxygen, you are likely observing thermally-accelerated oxidation, not direct thermal decomposition. The solution is to rigorously deoxygenate your solvents and run the experiment under an inert (N2 or Ar) blanket.

    • Volatility: this compound is volatile.[] If your experimental setup is not a closed system, you may be losing the compound to evaporation, which can be mistaken for degradation. Ensure your vessel is properly sealed or equipped with a condenser.

Q7: I am conducting a photostability study, and the compound appears to be degrading when exposed to UV light. What is the degradation pathway?

A7: Aromatic heterocyclic compounds can be susceptible to photodegradation. The pyrazine ring can absorb UV radiation, leading to the formation of excited-state species. These can then react with oxygen to form reactive oxygen species (ROS), which in turn attack the vulnerable alkyl side chains. The expected degradation products would be similar to those from chemical oxidation: hydroxylated intermediates followed by conversion to carboxylic acids.

  • Preventative Measures:

    • Always handle and store the pure compound and its solutions in amber or light-blocking containers.

    • When performing experiments, shield the reaction vessel from direct light unless photochemistry is the intended goal.

Part 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your work, we provide the following validated protocols for stress testing. These protocols form a self-validating system to understand the compound's stability under your specific experimental conditions.

Workflow for a Forced Degradation Study

The following diagram illustrates the logical flow for conducting a comprehensive stability assessment.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_samples Aliquot into Vials for Each Stress Condition prep_stock->prep_samples thermal Thermal Stress (e.g., 80°C) prep_samples->thermal acid Acid Hydrolysis (e.g., 0.1M HCl) prep_samples->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep_samples->base oxidative Oxidative Stress (e.g., 3% H2O2) prep_samples->oxidative photo Photolytic Stress (UV/Vis Light) prep_samples->photo neutralize Neutralize Acid/Base Samples thermal->neutralize After exposure acid->neutralize After exposure base->neutralize After exposure oxidative->neutralize After exposure analyze Analyze All Samples by GC-MS (Including T=0 Control) photo->analyze After exposure neutralize->analyze quantify Quantify Parent Peak Area & Identify Degradants analyze->quantify

Caption: Workflow for a forced degradation (stress testing) study.

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Sample Preparation: For each condition below, place 1 mL of the stock solution into a clear glass HPLC vial (or an amber vial for the thermal and control samples).

  • Acid Hydrolysis: Add 100 µL of 1.0 M HCl. Cap the vial and keep it at 60°C for 24 hours.

  • Base Hydrolysis: Add 100 µL of 1.0 M NaOH. Cap the vial and keep it at 60°C for 24 hours.

  • Oxidative Degradation: Add 100 µL of 30% hydrogen peroxide (H₂O₂). Cap the vial and keep it at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Cap the vial containing only the stock solution and keep it in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Place an uncapped vial (covered with a breathable seal) in a photostability chamber under ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Analyze an untreated T=0 sample and all stressed samples by a validated stability-indicating GC-MS method (see Protocol 2).

    • Calculate the percentage degradation by comparing the parent peak area to the T=0 control.

Protocol 2: Stability-Indicating GC-MS Method
  • Instrument: Standard Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Split ratio 50:1).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Scan Range: 40-400 m/z.

This method is a starting point and should be validated for your specific application. It is effective for separating the parent compound from potential more polar degradation products.[9]

Part 4: Data Summary & Potential Degradation Pathways

The following table summarizes the expected stability profile based on the compound's chemistry. This should be used as a guide and confirmed with your own experimental data.

Stress ConditionReagent/ParameterExpected StabilityPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CGenerally StableMinimal degradation expected.
Base Hydrolysis 0.1 M NaOH, 60°CGenerally StableMinimal degradation expected.
Oxidation 3% H₂O₂, RTSusceptible Hydroxylated pyrazines, Carboxylic acid derivatives.
Thermal 80°C, DryStableNegligible degradation.
Photochemical UV/Vis LightModerately SusceptibleProducts of photo-oxidation.
Visualizing the Primary Degradation Pathway

The most probable degradation pathway under oxidative stress involves the oxidation of the alkyl side chains.

Degradation cluster_main Oxidative Degradation Pathway parent This compound intermediate Hydroxylated Intermediate (e.g., (3,5-dimethylpyrazin-2-yl)ethanol) parent->intermediate [O] product Carboxylic Acid Product (e.g., (3,5-dimethylpyrazin-2-yl)acetic acid) intermediate->product [O]

Caption: Likely oxidative degradation pathway of the ethyl side chain.

References

  • Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Ethyl-3,5(6)-dimethylpyrazine.
  • Synerzine. (2019, September 12). SAFETY DATA SHEET: 2-ETHYL-3,(5 or 6)
  • Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(2), 433-442. Available from: [Link]

  • Autech Industry Co.,Ltd. (n.d.). Exploring this compound: A Key Flavor and Fragrance Intermediate. Retrieved from [Link]

  • CPAChem. (2024, January 15).
  • Aurochemicals. (2022, August 3). 2-ETHYL-3(5-6)
  • Hofmann, T., & Schieberle, P. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14857–14865. Available from: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Guan, Z., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1649. Available from: [Link]

  • Gbel, M., et al. (2007). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. Applied Microbiology and Biotechnology, 76(4), 931-939. Available from: [Link]

  • Human Metabolome Database. (2012, September 12). Showing metabocard for this compound (HMDB0040299).
  • FooDB. (2010, April 8). Showing Compound this compound (FDB020021).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26334, this compound. Retrieved from [Link].

  • Autech Industry Co.,Ltd. (n.d.).
  • Burdock, G. A., & Carabin, I. G. (2008). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient. PubMed. Available from: [Link]

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Technical Support Center: Quantification of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the accurate quantification of 2-Ethyl-3,5-dimethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this potent aroma compound in various sample types. This compound is a key flavor component in many roasted, fermented, and heat-processed foods like coffee, nuts, and baked goods, and its accurate measurement is often complicated by the sample matrix itself.[1][2][3]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and build robust, self-validating analytical methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the analysis of this compound. Each solution is grounded in established analytical principles to ensure scientific integrity.

Question 1: My analyte recovery is highly variable and often exceeds 120% in my GC-MS analysis of a roasted nut matrix. What is causing this overestimation?

Answer:

This issue is a classic presentation of matrix-induced signal enhancement , a phenomenon frequently observed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[4]

Causality Explained: The "matrix" refers to all components in your sample extract other than the analyte of interest. In a complex food matrix like roasted nuts, co-extracted non-volatile compounds (e.g., lipids, sugars) can coat active sites within the GC inlet liner and the front of the analytical column. These active sites, often silanol groups, can otherwise adsorb polar or active analytes, leading to peak tailing and reduced signal response. When matrix components "mask" these sites, more of your target analyte can pass through the system unimpeded, resulting in a higher signal compared to a clean solvent standard.[4][5] This enhancement leads to an inaccurate overestimation of the analyte's concentration.

Troubleshooting Protocol:

  • Confirm the Matrix Effect: First, you must quantitatively assess the extent of the matrix effect. This is a critical step in method validation.[6][7]

    • Prepare a standard of this compound in a pure solvent (e.g., methanol or dichloromethane) at a known concentration (e.g., 50 ng/mL).

    • Prepare a second standard at the exact same concentration, but this time, spike it into a blank matrix extract (an extract of your nut sample that is known to not contain the analyte).

    • Analyze both samples under identical GC-MS conditions.

    • Calculate the matrix effect (ME) using the following formula: ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100

    • A value greater than +20% indicates significant signal enhancement that must be addressed.[4]

  • Implement Matrix-Matched Calibration (Recommended Solution): This is the most direct way to compensate for predictable matrix effects.

    • Step 1: Obtain or prepare a "blank" matrix that is free of this compound. This may involve using an unroasted version of your sample or sourcing a certified blank material.

    • Step 2: Process this blank matrix using your established extraction procedure.

    • Step 3: Create your entire calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL) by diluting your stock standard solution directly into aliquots of the blank matrix extract.

    • Step 4: Use this matrix-matched calibration curve to quantify your unknown samples. The matrix components in your standards and samples will produce a similar signal response, effectively nullifying the enhancement effect and leading to more accurate results.[4][8]

  • Use Analyte Protectants (Alternative GC-Specific Solution): Adding "analyte protectants" to both your solvent-based standards and your sample extracts can help equalize the response. These are compounds (e.g., sorbitol, gulonolactone) that have a strong affinity for active sites in the GC system. By masking these sites in all injections, they mimic the protective effect of the matrix, reducing the signal difference between solvent and matrix injections.[4]

Question 2: I am using LC-MS/MS for quantification in a coffee extract and observe significant signal suppression (apparent recovery < 60%). Why is my signal decreasing?

Answer:

Signal suppression is the most common matrix effect encountered in Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using Electrospray Ionization (ESI).[9]

Causality Explained: ESI is a process of creating gas-phase ions from a liquid spray in the presence of a strong electric field. Co-eluting matrix components from your coffee extract (e.g., lipids, salts, chlorogenic acids) can interfere with the ionization of this compound in two primary ways:

  • Competition for Charge: The matrix components may be more easily ionized than your analyte, consuming the available charge in the ESI source and leaving fewer ions for your target compound.[5]

  • Droplet Formation Interference: They can alter the physical properties of the ESI droplets (e.g., surface tension, viscosity), hindering the efficient release of analyte ions into the gas phase.[10]

The result is a lower ion signal for your analyte compared to what would be observed in a clean solvent, leading to underestimation of its concentration.[7]

Troubleshooting Workflow Diagram:

Caption: Workflow for troubleshooting signal suppression in LC-MS.

Recommended Solution: Stable Isotope Dilution Analysis (SIDA)

SIDA is the most robust and reliable method for overcoming matrix effects in both GC-MS and LC-MS.[11]

  • Principle: A stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of the analyte is used as an internal standard (IS).[12][13] For your analysis, this would be a compound like 2-(Ethyl-d5)-3,5-dimethylpyrazine.[11]

  • Why it Works: The labeled IS is chemically and physically almost identical to the native analyte. It co-elutes chromatographically and experiences the exact same ionization suppression (or enhancement) and extraction inefficiencies.

  • Protocol:

    • Add a known, fixed amount of the labeled IS to every sample, calibrant, and QC before any sample preparation steps.

    • Perform your extraction and analysis.

    • Instead of relying on the absolute peak area of the analyte, you will quantify using the ratio of the native analyte's peak area to the labeled IS's peak area.

    • Since both signals are suppressed proportionally, their ratio remains constant and directly correlates with the analyte's concentration, providing highly accurate and precise results.[14]

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" and how is it formally evaluated? A "matrix effect" is the influence of any component within a sample, other than the analyte itself, on the measurement of the analyte's concentration.[6] It can manifest as signal suppression or enhancement. It is formally evaluated by comparing the analytical response of an analyte in a pure solvent standard to its response in a post-extraction spiked matrix sample (a blank matrix extract to which the analyte has been added). A deviation of more than ±20% is generally considered significant and requires mitigation.[4]

Q2: Can I use a different pyrazine compound as an internal standard instead of an expensive isotopically labeled one? While using a structurally similar compound (analog internal standard) is better than no internal standard, it is not a reliable substitute for a stable isotope-labeled IS for correcting matrix effects. An analog IS may have different chromatographic retention, ionization efficiency, and extraction recovery, meaning it will not experience the matrix effect in the same way as your target analyte. This can lead to inaccurate correction and quantification errors. SIDA is the preferred method for ultimate accuracy.[4]

Q3: My lab analyzes many different food products. Do I need to perform a matrix effect validation for every single one? Ideally, yes. Different matrices can have vastly different compositions, leading to different degrees of matrix effects.[15][16] For routine analysis, laboratories often group commodities with similar properties (e.g., "high-fat," "high-sugar," "high-acid") and validate a representative matrix for each group to reduce the workload.[16] However, if high accuracy is paramount, a matrix-specific validation is always recommended.[6]

Q4: How can I design an experiment to evaluate matrix effects? A well-designed experiment is crucial for understanding and validating your method.

Experimental Workflow for Matrix Effect Evaluation:

Matrix_Effect_Workflow A Prepare Analyte Stock Solution B Set A: Prepare Calibration Standards in Pure Solvent A->B C Set B: Prepare Blank Matrix Extract (Analyte-Free) A->C E Analyze Both Sets (A and B) using Identical Instrument Method B->E D Spike Blank Extract with Stock Solution to Create Matrix-Matched Standards C->D D->E F Compare Slopes of Calibration Curves (Solvent vs. Matrix) E->F G Calculate Matrix Effect (%ME) %ME = [(Slope_matrix / Slope_solvent) - 1] * 100 F->G H Result Interpretation F->H

Sources

Troubleshooting sensory panel inconsistencies for 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sensory Analysis of 2-Ethyl-3,5-dimethylpyrazine

Welcome to the technical support center for troubleshooting sensory panel inconsistencies related to this compound (EDMP). This guide is designed for researchers, scientists, and flavor development professionals to diagnose and resolve common issues encountered during the sensory evaluation of this potent aroma compound.

This compound (CAS RN: 13925-07-0) is a critical heterocyclic compound responsible for desirable roasted, nutty, and cocoa-like notes in a vast array of food products.[1][2] Its formation is primarily attributed to the Maillard reaction during thermal processing.[2][3] Given its extremely low odor detection threshold of approximately 1 part per billion in water, even minor inconsistencies in sensory methodology can lead to significant variability in results.[4] This guide provides a structured, question-and-answer approach to identifying and mitigating these inconsistencies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Panelist & Training Issues: Why are our panel's intensity ratings for EDMP so variable?

Q: Our sensory panel is providing highly variable and inconsistent intensity ratings for the "nutty" and "roasted" characteristics of this compound. What is the root cause of this variability?

A: This is a common and critical issue in sensory science, often stemming from a lack of panel alignment and calibration. The core reasons for such inconsistencies typically fall into four categories: subjective interpretation, physiological differences, lack of stable references, and improper scale usage.

  • Causality Explained:

    • Subjective Lexicon: Without rigorous training, terms like "nutty" or "roasted" are subjective. One panelist's "roasted" might be another's "burnt." A consensus-driven, standardized lexicon is essential for objective communication.[5][6]

    • Sensory Acuity: There are natural variations in individuals' abilities to detect and perceive specific aroma compounds. Some panelists may be inherently more or less sensitive to pyrazines.[7][8] Regular screening and performance monitoring are necessary to ensure the panel's acuity meets the project's requirements.

    • Drifting Internal References: In the absence of physical reference standards, panelists must rely on their memory of an aroma, which can drift over time and be influenced by recent exposures. Providing stable, physical anchors is crucial for consistent ratings.[6][9]

    • Scale Anchoring Issues: Panelists may interpret and use an intensity scale differently. One assessor might use the full range of a 15-point scale, while another might confine their ratings to a narrow portion. This leads to significant data variability.[10]

  • Troubleshooting Protocol: Panel Calibration & Alignment

    • Lexicon Development & Reinforcement:

      • Objective: To establish and reinforce a common descriptive language for EDMP.

      • Procedure:

        • Present the panel with a moderate concentration of EDMP in a neutral base (e.g., water or deodorized oil).

        • In an open discussion led by a panel leader, have panelists generate descriptive terms.

        • Group similar terms and, through consensus, select the most appropriate primary descriptors (e.g., "roasted peanut," "cocoa powder," "earthy").[5]

        • Define each term clearly and pair it with a physical reference standard.

    • Reference Standard Training:

      • Objective: To provide stable anchors for the agreed-upon lexicon.

      • Procedure:

        • Prepare reference standards for each descriptor. (See table below).

        • Have panelists smell the EDMP sample and the reference standards side-by-side to solidify the association.

        • This training should be repeated periodically to prevent reference drift.

AttributeRecommended Reference Standard
Roasted NuttyFreshly roasted, unsalted peanuts or hazelnuts
Cocoa / ChocolateUnsweetened cocoa powder
EarthyFresh, damp soil or a solution of this compound at a low concentration
Toasted / Cereal-likeToasted bread crumbs or plain corn chips
Sample & Environmental Issues: Why are we seeing inconsistencies between identical samples or different sessions?

Q: Our results for EDMP are inconsistent across different testing sessions, and sometimes even between replicates that should be identical. What experimental factors could be causing this?

A: This type of variability typically points to a lack of control over the sample itself or the environment in which it is being evaluated. The perception of a volatile compound like EDMP is highly sensitive to its physical state and the surrounding conditions.

  • Causality Explained:

    • Matrix Effects: The base in which EDMP is presented (the "matrix") is not neutral. Fats, proteins, and carbohydrates can bind with the aroma molecule, altering its volatility and therefore its perceived intensity. Other aroma compounds in the matrix can also mask or enhance its perception.[11]

    • Thermal Variation: Pyrazines are volatile, and their concentration in the headspace above a sample is directly related to temperature. Inconsistent sample temperatures will lead to inconsistent aroma release and, consequently, inconsistent sensory ratings.[11]

    • Environmental Contamination: The human olfactory system is highly sensitive. Competing odors in the testing environment (e.g., coffee brewing, cleaning supplies, perfume) can lead to sensory adaptation, making it harder to detect the target compound or causing confusion.[12] Sensory testing should be conducted in a controlled environment as specified by standards like ISO 8589.[13]

    • Panelist Fatigue and Carryover: The sensory system fatigues with repeated exposure. If panelists evaluate too many samples, or if the samples are too intense, their ability to discriminate will decrease. Furthermore, the aroma from one sample can linger (carryover), influencing the perception of the next.[14]

  • Troubleshooting Workflow: Standardizing Experimental Conditions

    This workflow helps diagnose the source of experimental error.

    Caption: Troubleshooting workflow for experimental inconsistencies.

Data Analysis & Interpretation: How can we statistically validate our panel's performance?
  • Causality Explained:

    • Noise vs. Signal: Sensory data contains inherent variability ("noise") due to the use of human instruments. Statistical methods help to separate this random noise from the true "signal" (i.e., actual differences between samples or consistent panel ratings).

    • Identifying Outliers: Not all panelists perform equally. Some may be unable to discriminate between samples, while others may use the scale idiosyncratically. Statistical analysis is the only objective way to identify these performance issues.[16]

  • Recommended Statistical Analysis Protocol

    • Data Aggregation and Cleaning:

      • Compile the data from all panelists and sessions into a single spreadsheet.

      • Check for data entry errors (e.g., values outside the scale range).

    • Analysis of Variance (ANOVA):

      • Objective: To determine if there are significant differences between samples and to evaluate panel performance.

      • Application: Use a two-way ANOVA with "Sample" and "Panelist" as the main factors.[15]

      • Interpretation:

        • Significant Sample Effect: Congratulations, your panel detected a difference among the samples.

        • Significant Panelist Effect: This is common and expected. It simply means that some panelists tend to give higher or lower scores overall.

        • Significant Panelist * Sample Interaction: This is a red flag for inconsistency. It means panelists are not in agreement on how the samples differ. For example, some panelists might rate Sample A as more roasted than B, while others rate B as more roasted than A. This points to a need for retraining.

    • Post-Hoc Tests (e.g., Tukey's HSD):

      • Objective: To find out which specific samples are different from each other.

      • Application: If the ANOVA shows a significant Sample effect, run a post-hoc test to perform pairwise comparisons (e.g., A vs. B, A vs. C, B vs. C).

    • Principal Component Analysis (PCA):

      • Objective: To visualize panel agreement and the relationships between samples and attributes.

      • Application: PCA creates a map of the data.[5][17]

      • Interpretation:

        • Samples that are perceived similarly will cluster together on the plot.

        • Panelists who agree with each other will be positioned close together. An outlier panelist will be far from the main group.

        • Attribute vectors (e.g., "roasted," "nutty") will point in the direction of the samples that are highest in those attributes.

    Caption: Statistical analysis workflow for sensory data.

Detailed Experimental Protocol: Quantitative Descriptive Analysis (QDA)

This protocol outlines a self-validating system for quantifying the sensory attributes of this compound.

Objective: To quantitatively describe and compare the sensory profiles of samples containing EDMP.

Materials:

  • Trained and calibrated sensory panel (8-12 members) meeting ISO 8586 standards.[18][19]

  • Test samples with varying concentrations of EDMP in a consistent, neutral base.

  • Reference standards for all key aroma attributes.[9]

  • Odor-free sensory evaluation booths compliant with ISO 8589.[13]

  • Palate cleansers (unsalted crackers, deionized room-temperature water).

  • Data collection software.

Procedure:

  • Panelist Orientation (15 min):

    • Seat panelists in individual booths.

    • Briefly review the procedure and the lexicon for the session.

    • Present the key reference standards for a brief "warm-up" to re-calibrate the panel.

  • Sample Preparation and Presentation:

    • Prepare all samples from the same batch of base matrix to ensure consistency.

    • Equilibrate all samples to a standardized temperature (e.g., 35°C) in a water bath.

    • Code samples with random three-digit numbers.

    • Present samples monadically in a randomized and counterbalanced order to each panelist.[6]

  • Evaluation:

    • Panelists evaluate the aroma of the first sample.

    • They rate the intensity of each agreed-upon attribute (e.g., "roasted peanut," "cocoa") on a 15-cm line scale anchored with "low" and "high."[6]

    • Instruct panelists to take a mandatory 2-minute break between samples, using palate cleansers to minimize carryover.

  • Data Collection:

    • Panelists record their scores directly into the data collection software.

    • Include a blind replicate of one or more samples for each panelist to assess individual repeatability.

  • Data Analysis:

    • Analyze the collected data using the statistical workflow described in the FAQ above (ANOVA, Post-Hoc tests, PCA).

    • Use the results from the blind replicates to calculate individual panelist performance metrics.

References

Technical Support Center: Analysis of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Ethyl-3,5-dimethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during the analytical workflow. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of this compound, a key aroma and flavor compound found in many food and pharmaceutical products.[1][2]

Q1: I am seeing unexpected peaks (ghost peaks) in my chromatogram when analyzing this compound. What are the likely sources and how can I eliminate them?

A1: Ghost peaks are extraneous peaks in a chromatogram that do not originate from the injected sample.[3][4] Their presence can interfere with the identification and quantification of this compound. The most common causes include:

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from non-GC grade tubing can accumulate on the column and elute as peaks.[5]

  • Injector Contamination: Residue from previous injections, septum bleed, or contaminated liners can all introduce ghost peaks.[5][6] This is especially prevalent with high-concentration samples.[6]

  • Sample Carryover: Strongly retained compounds from a previous analysis may elute in a subsequent run, appearing as ghost peaks.[6][7]

  • Mobile Phase Contamination: For LC-based methods, impurities in solvents or additives can be a significant source of ghost peaks.[6]

To troubleshoot, a systematic approach is necessary. Start by running a blank gradient to see if the ghost peaks are still present. If they are, the issue likely lies with the system itself rather than the sample.

Q2: My this compound peak is showing significant tailing. What are the primary causes and how can I improve the peak shape?

A2: Peak tailing, an asymmetry where the latter half of the peak is broader than the front, can compromise peak integration and reduce resolution.[8] The primary causes can be categorized as either flow path disruptions or chemical interactions.[9]

  • Active Sites in the GC System: Polar analytes like pyrazines can interact with active sites (e.g., exposed silanols) in the inlet liner, at the head of the column, or in the detector.[10] This is a common cause of peak tailing for polar compounds.[10]

  • Poor Column Installation: An improperly cut column or incorrect installation depth in the inlet can disrupt the sample flow path and cause peak distortion.[8][9]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing.[11]

  • Inappropriate Solvent or Initial Oven Temperature: In splitless injections, a mismatch between the solvent polarity and the stationary phase, or an initial oven temperature that is too high, can cause poor analyte focusing and result in peak tailing or splitting.[8]

If all peaks in the chromatogram are tailing, it's likely a flow path issue. If only polar compounds like this compound are tailing, it points towards active sites in the system.[9]

Q3: I'm having trouble with the quantitative reproducibility of my this compound analysis. What are the key factors affecting quantification?

A3: Quantitative reproducibility is critical for accurate analysis. Several factors can introduce variability:

  • Matrix Effects: Complex sample matrices can enhance or suppress the analyte signal, leading to inaccurate quantification. This is a significant challenge in food and biological samples.[12]

  • Sample Preparation Variability: Inconsistent extraction efficiency during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can lead to variable results.[13]

  • Instrumental Drift: Changes in detector response or injector performance over time can affect reproducibility.

  • Calibration Issues: An improperly constructed calibration curve or the absence of an appropriate internal standard can lead to significant quantitative errors.

The most robust solution to mitigate these issues is the use of a stable isotope-labeled internal standard in a technique called Stable Isotope Dilution Assay (SIDA).[14][15][16]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve common analytical problems.

Guide 2.1: Diagnosing and Eliminating Ghost Peaks

This workflow will help you systematically identify and eliminate the source of ghost peaks in your analysis of this compound.

G A Observe Ghost Peak in Chromatogram B Run a Blank Injection (No Sample) A->B C Is Ghost Peak Present? B->C D Yes: System Contamination C->D Yes E No: Sample/Solvent Contamination C->E No F Check Carrier Gas Purity & Gas Lines D->F I Check Solvents & Reagents for Purity E->I G Perform Inlet Maintenance: - Replace Septum & Liner - Clean Injector Port F->G H Bake Out Column G->H K Re-analyze Sample H->K J Clean Syringe & Vials I->J J->K L Problem Resolved K->L

Caption: Troubleshooting workflow for ghost peaks.

Step-by-Step Protocol:

  • Run a Blank Injection: Inject only the solvent used for your samples. If the ghost peak is present, the contamination is within the GC system. If not, the issue is with your sample or sample preparation.[7]

  • System Contamination:

    • Check Carrier Gas: Ensure high-purity carrier gas is used and that gas lines are GC-grade.[5]

    • Inlet Maintenance: Replace the septum and inlet liner. These are common sources of contamination.[5][17]

    • Column Bake-out: Disconnect the column from the detector and bake it at a high temperature (as per manufacturer's instructions) to remove contaminants.

  • Sample/Solvent Contamination:

    • Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., HPLC or GC grade).[6]

    • Clean Glassware and Vials: Thoroughly clean all glassware and use fresh autosampler vials and caps.

    • Analyze a Standard: Prepare a fresh standard of this compound in a clean solvent to confirm the integrity of your standard.

Guide 2.2: Improving Peak Shape for this compound

This guide provides a systematic approach to resolving peak tailing issues.

G A Observe Peak Tailing for this compound B Are other non-polar compounds tailing? A->B C Yes: Likely Flow Path Issue B->C Yes D No: Likely Chemical Interaction (Active Sites) B->D No E Check & Re-install Column: - Ensure clean, 90° cut - Correct installation depth C->E F Perform Inlet Maintenance: - Use a new, deactivated liner - Replace septum and O-ring D->F I Re-evaluate Peak Shape E->I G Trim Column Inlet (10-20 cm) F->G H Consider Derivatization G->H H->I J Problem Solved I->J

Caption: Logical workflow for troubleshooting peak tailing.

Step-by-Step Protocol:

  • Inspect the Chromatogram: Determine if only polar compounds like this compound are tailing or if all peaks are affected.[9]

  • Address Flow Path Issues (All Peaks Tailing):

    • Column Installation: Remove the column, re-cut the ends ensuring a clean, square cut, and reinstall it at the correct depth in the inlet and detector.[8][17]

  • Address Chemical Interactions (Polar Peaks Tailing):

    • Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. This is often the primary source of active sites.[10]

    • Column Trimming: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[10]

    • Derivatization: For highly polar analytes that continue to tail, consider derivatization to create a less polar, more volatile compound.[18][19][20] Common methods include silylation.[19]

Section 3: Advanced Protocols for Robust Analysis

For the highest level of accuracy and precision, especially in complex matrices, the following advanced protocols are recommended.

Protocol 3.1: Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation

HS-SPME is a solvent-free technique ideal for extracting volatile compounds like this compound from complex samples, minimizing matrix interference.[21][22]

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[23]

  • 20 mL headspace vials with magnetic screw caps

  • Heating block or water bath with agitation

Procedure:

  • Sample Preparation: Place a known amount of your sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a 20 mL headspace vial.[24]

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., this compound-d7) to the vial.

  • Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.[24]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to extract the analytes.[24]

  • Desorption: Immediately transfer the SPME fiber to the GC injection port for thermal desorption.[21]

Table 1: Typical HS-SPME Parameters for Pyrazine Analysis

ParameterRecommended SettingRationale
SPME Fiber DVB/CAR/PDMSBroad-range polarity for various pyrazines and other volatiles.[23]
Equilibration Temp. 60-80 °CIncreases volatility of pyrazines, enhancing partitioning into the headspace.[24]
Equilibration Time 15-30 minAllows the sample to reach thermal equilibrium before extraction.[24]
Extraction Time 20-40 minSufficient time for analyte adsorption onto the fiber to approach equilibrium.[24]
Desorption Temp. 250-270 °CEnsures complete and rapid transfer of analytes from the fiber to the GC column.[12][25]
Protocol 3.2: GC-MS with Stable Isotope Dilution Assay (SIDA) for Quantification

SIDA is the gold standard for accurate quantification of analytes in complex matrices.[12][14][15] It uses a stable isotope-labeled version of the analyte as an internal standard, which co-elutes with the native compound and corrects for matrix effects and variations in sample preparation.[15][16]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Mass Spectrometer: Capable of Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS).

  • GC Column: A mid-polarity column such as a DB-5ms or equivalent is often suitable.[26]

GC-MS Parameters:

  • Injector: Splitless mode at 250-270°C.[12][25]

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[12]

  • Oven Program:

    • Initial Temperature: 40-60°C, hold for 2 minutes.[12][26]

    • Ramp: 5-10°C/min to 240-250°C.[12][26]

    • Final Hold: 5 minutes.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.[12]

    • Acquisition Mode: Selected Ion Monitoring (SIM).[12]

      • For this compound (C8H12N2, MW: 136.19): Monitor quantifier ion (e.g., m/z 136) and qualifier ion (e.g., m/z 121).

      • For a deuterated standard (e.g., -d7): Monitor the corresponding molecular and fragment ions.

Quantification Workflow:

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of native this compound and a constant concentration of the deuterated internal standard.[26]

  • Analysis: Analyze the calibration standards and samples using the optimized GC-MS method.

  • Data Processing: Calculate the peak area ratio of the native analyte to the internal standard for each standard and sample.

  • Concentration Calculation: Plot the peak area ratio against the concentration of the standards to generate a calibration curve. Use the equation of the line to determine the concentration of this compound in the samples.

References

  • Restek. (2017, December 31). GC Troubleshooting: Origins of Ghost Peaks. Restek. [Link]

  • Blank, I. STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Imre Blank's. [Link]

  • MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]

  • Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I. Instrument Solutions. [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Welch Materials. (2025, October 31). [Readers Insight] Why Do Ghost Peaks Appear? Welch Materials. [Link]

  • Roberts, D. D., Pollien, P., & Milo, C. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of agricultural and food chemistry, 48(6), 2430–2437. [Link]

  • Restek. (2018, January 13). GC Troubleshooting—Tailing Peaks. Restek Resource Hub. [Link]

  • Pharmaffiliates. (n.d.). Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them. Pharmaffiliates. [Link]

  • Phenomenex. (2015, October 8). Ghost Peaks Technical Tip: (BOO!) How to Spot Them & Scare Them Away. Phenomenex. [Link]

  • Agilent. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • LCGC. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. LCGC. [Link]

  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]

  • Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of. Journal of analytical & bioanalytical techniques, 6(5), 1000276. [Link]

  • Rocha, S., Ramalheira, V., Barros, A., Delgadillo, I., & Coimbra, M. A. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry, 49(11), 5142-5151. [Link]

  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]

  • Velavan, S., et al. (2023). Toward High-Throughput Analysis of Aroma Compounds Using Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry: Screening of Key Food Odorants in Various Foods. Journal of Agricultural and Food Chemistry, 71(22), 8565–8575. [Link]

  • Blank, I. (2002). Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues. Developments in Food Science, 40, 1-12. [Link]

  • Tian, H., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 957. [Link]

  • Misnawi, J., & Teguh, P. (2010). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. International Food Research Journal, 17, 379-390. [Link]

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  • Human Metabolome Database. (2012, September 12). Showing metabocard for this compound (HMDB0040299). Human Metabolome Database. [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]

  • Lojzova, L., et al. (n.d.). Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta. [Link]

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Technical Support Center: Enhancing Extraction Efficiency of 2-Ethyl-3,5-dimethylpyrazine from Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

This guide is designed for researchers, scientists, and development professionals to navigate the complexities of extracting 2-Ethyl-3,5-dimethylpyrazine from various food matrices. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your analytical methods effectively.

Introduction to this compound

This compound is a key aroma compound belonging to the pyrazine family, highly valued for imparting desirable roasted, nutty, earthy, and cocoa-like notes to a wide array of food products.[1][2] It is primarily formed during thermal processing, such as roasting and baking, through the Maillard reaction.[3][4][5] Its presence and concentration are critical to the flavor profile of foods like coffee, cocoa, nuts, and baked goods.[1][6]

However, its semi-volatile nature and the complexity of food matrices present significant analytical challenges. Achieving accurate and reproducible quantification requires robust extraction methods tailored to both the analyte's properties and the sample matrix. This guide provides solutions to common issues encountered during its extraction.

Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₈H₁₂N₂[7][8]
Molecular Weight 136.19 g/mol [1][7]
Boiling Point 180-182 °C[2][7][9]
Appearance Colorless to slightly yellow liquid[8]
Odor Profile Toasted nut, sweet woody, roasted cocoa[1][2][8]
Solubility Soluble in water, oils, and organic solvents[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound?

The main challenges stem from three areas:

  • Matrix Complexity: Food matrices are intricate mixtures of fats, proteins, carbohydrates, and other compounds that can interfere with extraction, either by binding the analyte or by co-extracting and complicating analysis.[10][11]

  • Analyte Volatility: As a semi-volatile compound, losses can occur during sample preparation if conditions like temperature are not carefully controlled.

  • Low Concentrations: In many products, this compound is present at trace levels, requiring highly sensitive and efficient extraction techniques to pre-concentrate the analyte before detection.[12]

Q2: Which extraction technique is the best choice for my samples?

There is no single "best" technique; the optimal choice depends on your specific objectives and resources.

  • Headspace Solid-Phase Microextraction (HS-SPME) is excellent for rapid, solvent-free analysis of volatile and semi-volatile compounds in complex matrices like coffee.[12][13] It is ideal for screening and relative quantification.

  • Stir Bar Sorptive Extraction (SBSE) offers superior sensitivity due to a larger volume of the extraction phase, making it suitable for trace-level quantification in aqueous samples.[14][15]

  • Liquid-Liquid Extraction (LLE) is a classic, robust method. While it can be labor-intensive and use significant solvent volumes, it is highly effective and can be scaled up for isolating larger quantities of the analyte.[16]

Q3: Why is method validation essential for my extraction protocol?

Method validation is the process of formally demonstrating that your analytical method is suitable for its intended purpose.[17][18] It is a cornerstone of scientific integrity, ensuring that your results are accurate, reliable, and reproducible. Key validation parameters include accuracy, precision, selectivity, linearity, and the limits of detection (LOD) and quantitation (LOQ).[19][20] Without validation, data cannot be trusted for critical decisions in quality control or research.

Troubleshooting Guide: Solid-Phase Microextraction (SPME)

HS-SPME is a powerful but delicate technique. Success hinges on the careful optimization of several interacting parameters.

Q: My recovery of this compound is consistently low. What are the likely causes?

A: Low recovery in HS-SPME is a common issue that can typically be traced back to suboptimal extraction conditions. The underlying cause is an unfavorable equilibrium where the analyte does not sufficiently partition from the sample matrix into the headspace and then onto the SPME fiber.

  • Cause 1: Incorrect Fiber Choice. The polarity of the fiber coating must be compatible with the analyte. For semi-polar pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is often a superior choice over a non-polar PDMS-only fiber. The PDMS/DVB fiber, in particular, has shown high overall sensitivity for flavor compounds in coffee.[13]

  • Cause 2: Suboptimal Temperature. The incubation temperature directly affects the vapor pressure of the analyte. For semi-volatiles, a temperature between 50-70°C is a good starting point. Too low, and the analyte won't enter the headspace efficiently. Too high, and you may degrade the sample or alter the flavor profile.[21]

  • Cause 3: Insufficient Extraction Time. The system needs time to reach equilibrium. A typical extraction time is 20-40 minutes. Verify that you have allowed sufficient time by running a time-course experiment to find the point at which analyte adsorption plateaus.

  • Cause 4: Matrix Effects. High concentrations of salt (e.g., 20-30% w/v NaCl) can be added to aqueous samples to increase the ionic strength of the solution.[22] This "salting-out" effect reduces the solubility of organic analytes like pyrazines in the aqueous phase, driving them into the headspace and increasing extraction efficiency.

Q: I'm observing poor reproducibility and high relative standard deviations (RSDs) between my replicates. What should I check?

A: Poor reproducibility points to inconsistent experimental conditions.

  • Inconsistent Sample Volume and Headspace: Ensure the sample volume in each vial is identical. The ratio of headspace volume to sample volume is a critical parameter that must be kept constant.

  • Fiber Conditioning and Cleaning: Improperly conditioned or cleaned fibers will lead to variable results. Condition new fibers according to the manufacturer's instructions. After each injection, ensure the fiber is thoroughly cleaned in the GC inlet at a high temperature (e.g., 250-270°C) for a sufficient time (5-10 min) to prevent carryover.

  • Automated vs. Manual Injection: Manual SPME is notoriously variable. If possible, use an autosampler to ensure consistent fiber placement depth and timing for both extraction and desorption.

Q: My calibration curve is non-linear at higher concentrations. Why is this happening?

A: This is a classic sign of fiber saturation or competitive adsorption . The sorbent coating on an SPME fiber has a finite number of active sites. At high analyte concentrations, these sites can become saturated, and the amount of analyte adsorbed is no longer proportional to its concentration in the sample.[13] Other volatile compounds in the matrix can also compete for these sites, further complicating quantification.

  • Solution 1: Reduce Sample Volume or Dilute the Sample. This will lower the overall analyte concentration, bringing it back into the linear range of the fiber.

  • Solution 2: Shorten Extraction Time. By reducing the extraction time, you can operate in a pre-equilibrium state where adsorption is still kinetically controlled and often more linear. However, this requires extremely precise timing.[13]

  • Solution 3: Use Isotope Dilution. The most robust solution is to use a stable isotope-labeled internal standard (e.g., d3-2-ethyl-3,5-dimethylpyrazine). This standard will behave identically to the native analyte with respect to matrix effects and fiber competition, providing highly accurate quantification.[13]

Troubleshooting Workflow for Low SPME Recovery

spme_troubleshooting start Low Recovery Observed check_fiber Is the SPME Fiber Appropriate? (e.g., PDMS/DVB) start->check_fiber check_params Are Extraction Parameters Optimized? check_fiber->check_params Yes solution_fiber Action: Switch to a more polar fiber (e.g., PDMS/DVB) check_fiber->solution_fiber No check_matrix Are Matrix Effects Significant? check_params->check_matrix Yes solution_params Action: Optimize Temp (50-70°C) & Time (20-40 min) check_params->solution_params No solution_matrix Action: Add Salt (20-30% w/v) or Use Isotope Dilution check_matrix->solution_matrix Yes end_goal Improved Recovery check_matrix->end_goal No solution_fiber->check_params solution_params->check_matrix solution_matrix->end_goal

Caption: Decision tree for diagnosing low SPME recovery.

Troubleshooting Guide: Stir Bar Sorptive Extraction (SBSE)

SBSE provides higher sensitivity than SPME by using a much larger volume of the sorptive phase (PDMS).[15]

Q: My analyte recovery is poor with a standard PDMS-coated stir bar. What are my options?

A: While this compound is moderately nonpolar, standard PDMS stir bars can sometimes show low affinity for certain pyrazines.[14]

  • Cause & Solution: Phase Mismatch. The issue is a low partition coefficient (K_o/w) between the aqueous sample and the PDMS phase. You can overcome this by using alternative stir bars with more polar coatings, such as those with ethylene glycol (EG) silicone, which can complement the PDMS bar for broader analyte coverage.[14]

  • Advanced Technique: Solvent-Assisted SBSE (SA-SBSE). For more polar analytes, the PDMS stir bar can be swollen with a small amount of an appropriate solvent before extraction. This modifies the polarity of the extraction phase, enhancing recoveries for compounds that are typically difficult to extract with PDMS alone.[23]

Q: Is direct immersion (DI-SBSE) or headspace (HSSE) better for this compound?

A: For many alkylpyrazines, direct immersion (DI-SBSE) has been found to be more efficient than headspace sorptive extraction (HSSE).[24] This is because the direct contact between the sorptive phase and the liquid sample facilitates more effective partitioning, especially for semi-volatile compounds that may not readily transfer into the headspace. For aqueous samples like coffee brews or liquid flavorings, DI-SBSE is the recommended starting point.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is a foundational technique but requires careful execution to avoid common pitfalls.

Q: I'm constantly getting emulsions when extracting from high-fat matrices like nuts or cocoa. How can I prevent or break them?

A: Emulsions are a frequent problem in LLE, caused by surfactant-like molecules (e.g., phospholipids, proteins) that stabilize the interface between the aqueous and organic layers.[25]

  • Prevention is Key: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This minimizes the agitation that creates emulsions while still providing sufficient surface area for extraction.[25]

  • Breaking Emulsions:

    • "Salting Out": Add a saturated sodium chloride (brine) solution. This increases the polarity of the aqueous phase, forcing the emulsion-stabilizing compounds into one of the layers and facilitating phase separation.[25]

    • Centrifugation: If the volume is manageable, centrifuging the sample can provide the physical force needed to break the emulsion.

    • Filtration: Passing the emulsified mixture through a bed of glass wool or a phase separator paper can also be effective.

Q: Which solvent is best for selectively extracting this compound?

A: Solvent selection is a trade-off between extraction efficiency and selectivity.

  • High Selectivity: Hexane has been shown to effectively extract pyrazines from aqueous reaction mixtures while leaving behind more polar, undesirable impurities like imidazoles.[16][26][27]

  • Higher Efficiency (with Cleanup): More polar solvents like ethyl acetate or methyl-tert-butyl ether (MTBE) can also be used and may offer higher recovery in a single extraction. However, they are more likely to co-extract interfering compounds, necessitating a subsequent cleanup step, such as passing the extract through a small column of silica gel.[16][26]

Validated Experimental Protocols

These protocols serve as a validated starting point. Remember to perform your own method validation for your specific matrix and instrumentation.[18][28]

Protocol 1: HS-SPME-GC-MS Analysis of Coffee Beans
  • Sample Preparation: Weigh 1.0 g of finely ground roasted coffee into a 20 mL headspace vial. Add 5 mL of deionized water and 1.5 g of NaCl. Add your internal standard if using one. Immediately seal the vial with a magnetic crimp cap.

  • Incubation & Extraction: Place the vial in the autosampler tray. Incubate at 60°C for 15 minutes with agitation. Following incubation, expose a 2 cm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption & Analysis: Immediately transfer the fiber to the GC inlet, heated to 250°C. Desorb for 5 minutes in splitless mode.

  • GC-MS Conditions:

    • Column: DB-FFAP or similar polar column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C, hold for 2 min, ramp to 230°C at 5 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS: Scan range of m/z 40-300.

  • Validation: Analyze a blank matrix and a matrix spiked with a known concentration of this compound to determine selectivity and recovery.

Protocol 2: DI-SBSE-GC-MS Analysis of a Liquid Food Matrix
  • Stir Bar Conditioning: Before first use, condition the PDMS stir bar (e.g., 20 mm length, 0.5 mm film thickness) by immersing it in a 50:50 (v/v) methanol/chloroform solution in an ultrasonic bath for 30 minutes, then drying with a lint-free tissue.[29] Thermally condition in a dedicated tube at a high temperature (e.g., 280°C) under helium flow.

  • Sample Preparation: Place 10 mL of the liquid sample (e.g., filtered coffee brew, non-alcoholic beer) into a 15 mL glass vial. Add 3 g of NaCl and an internal standard.

  • Extraction: Add the conditioned PDMS stir bar to the vial. Stir at 750 rpm for 60 minutes at room temperature.

  • Desorption & Analysis: After extraction, remove the stir bar with clean forceps, briefly rinse with deionized water to remove matrix components, and gently dry with a lint-free wipe. Place the stir bar in a thermal desorption tube and analyze using a thermal desorption unit (TDU) coupled to a GC-MS.

  • TDU-GC-MS Conditions:

    • TDU Program: Start at 40°C, ramp at 60 °C/min to 250°C, hold for 5 min.

    • GC-MS: Use conditions similar to the SPME method.

References

  • Roberts, D. D., Pollien, P., & Milo, C. (2003). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 51(5), 1309-1317. [Link]

  • Ferreira, A. C. S., Barbeira, P. J. S., & Graça, A. (2000). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry, 48(8), 3567-3574*. [Link]

  • Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories. [Link]

  • Mustafa, A. (2018). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. IntechOpen. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2005). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. [Link]

  • Crowley, L. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. [Link]

  • Ferreira, A. C., et al. (2000). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Journal of Agricultural and Food Chemistry, 48(8), 3567-3574*. [Link]

  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • Yang, X., & Peppard, T. (1994). Solid-Phase Microextraction for Flavor Analysis. Journal of Agricultural and Food Chemistry, 42(9), 1925-1930*. [Link]

  • Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. [Link]

  • Scharfenberger-Schmeer, M., et al. (2020). Application of a direct immersion—stir bar sorptive extraction (DI-SBSE) combined GC–MS method for fingerprinting alkylpyrazines in tea and tea-like infusions. Food Chemistry, 315, 126244. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26334, this compound. [Link]

  • Ochiai, N., & Sandra, P. (2023). Stir Bar Sorptive Extraction: A Versatile, Sensitive and Robust Technique for Targeted and Untargeted Analyses. In Evolution of Solid Phase Microextraction Technology. Royal Society of Chemistry. [Link]

  • Prieto, A., et al. (2018). Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. Journal of Agricultural and Food Chemistry, 66(29), 7587-7598*. [Link]

  • Moreau, R. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 845-852*. [Link]

  • Moreau, R. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Request PDF. [Link]

  • Ferrara, F., et al. (2022). Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water. Molecules, 27(19), 6549*. [Link]

  • Moreau, R. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • David, F., & Sandra, P. (2007). Stir bar sorptive extraction for trace analysis. Journal of Chromatography A, 1152(1-2), 54-69*. [Link]

  • Granvogl, M., & Schieberle, P. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6834-6840*. [Link]

  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Feng, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]

  • Guclu, G., & Selli, S. (2022). Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. Journal of Raw Materials to Processed Foods, 1, 1-8. [Link]

  • Jordi Labs. (2023). GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping. [Link]

  • Reddit. (2020). 4:6 method explanation / Extracting flavor compounds at different rates. [Link]

  • Guclu, G., & Selli, S. (2022). Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. Journal of Raw Materials to Processed Foods. [Link]

  • Malczewska-Toboła, U., et al. (2022). Impact of Coffee Bean Roasting on the Content of Pyridines Determined by Analysis of Volatile Organic Compounds. Molecules, 27(5), 1534*. [Link]

  • Campari Academy. (n.d.). Techniques: The Basics of Flavor Extraction. [Link]

  • Lang, R., et al. (2021). Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments. Journal of Agricultural and Food Chemistry, 69(23), 6636-6649*. [Link]

  • Reddit. (2022). Best ways to extract flavor other than just boiling. [Link]

  • Staroń, P., et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Molecules, 26(22), 7013*. [Link]

  • Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
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Technical Support Center: Calibration Curve Challenges for 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-Ethyl-3,5-dimethylpyrazine. As a Senior Application Scientist, I understand that robust and reliable quantification is the cornerstone of any research, particularly when dealing with potent aroma compounds. This guide is structured to provide direct, actionable solutions to common challenges encountered when generating calibration curves for this analyte, moving beyond simple procedural lists to explain the underlying scientific principles.

Section 1: Foundational Knowledge - Understanding the Analyte

Before troubleshooting, it's crucial to understand the inherent properties of this compound that influence its analysis.

Question: What are the key physicochemical properties of this compound that I must consider for quantitative analysis?

Answer: Understanding the compound's nature is the first step to a successful calibration. Three properties are paramount:

  • Volatility: this compound is a volatile organic compound (VOC) with a boiling point between 180-189°C.[1][2][3] This high volatility means it can be easily lost from solution during sample and standard preparation. This necessitates the use of gas-tight vials, minimal headspace when preparing solutions, and maintaining cool temperatures to prevent evaporative loss. It also makes it an ideal candidate for headspace sampling techniques like Headspace Solid-Phase Microextraction (HS-SPME) for Gas Chromatography (GC) analysis.[4][5]

  • Solubility: It is soluble in organic solvents but only slightly soluble in water.[1][6] When preparing stock solutions, using a high-purity solvent like methanol or ethanol is recommended. For aqueous samples, this limited solubility can affect partitioning and extraction efficiency.

  • Stability: The compound is stable under normal storage conditions but can darken upon standing and is best protected from light.[7][8] Stock solutions should be stored in amber vials at low temperatures (e.g., 4°C) and should be freshly prepared on a regular basis to ensure concentration accuracy.

Question: My analytical standard is labeled "2-Ethyl-3,5(or 6)-dimethylpyrazine." Why is it a mixture, and how does this affect my calibration?

Answer: This is a critical and common challenge. Synthetic routes for this compound often produce a mixture of isomers, primarily this compound and 2-ethyl-3,6-dimethylpyrazine.[9][10] These isomers have very similar mass spectra and can be difficult to separate chromatographically, often co-eluting.[11][12]

This poses a significant problem for calibration:

  • Inaccurate Quantification: If your calibration standard is a 55/45 mixture of the 3,5- and 3,6- isomers, respectively, and you are integrating the entire co-eluting peak, you are not quantifying the 3,5- isomer alone.[10]

  • Actionable Advice: You must verify the composition of your standard, either from the Certificate of Analysis (CoA) or by optimizing your GC method (e.g., using a long, polar column like a DB-WAX) to attempt separation.[13] If separation is not possible, your reported concentration should be for the total of the isomers, and this must be clearly stated in your methodology.

Section 2: Troubleshooting Guide - Common Calibration Curve Problems

This section addresses the most frequent issues encountered during calibration curve generation in a direct, problem-solution format.

Question 1: My calibration curve has poor linearity (R² value < 0.99). What are the potential causes and how do I fix it?

Answer: A low coefficient of determination (R²) is a clear sign that the instrument's response is not directly proportional to the concentration, a fundamental assumption of most calibration models.[14] This can stem from issues in standard preparation, instrument performance, or data processing. Follow this systematic troubleshooting workflow.

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// Nodes A [label="Poor Linearity (R² < 0.99)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Verify Standard Preparation", fillcolor="#FBBC05"]; C [label="Step 2: Assess Instrument Performance", fillcolor="#FBBC05"]; D [label="Step 3: Review Data Processing", fillcolor="#FBBC05"]; E [label="Recalculate concentrations.\nCheck for dilution errors.", fillcolor="#FFFFFF"]; F [label="Prepare fresh standards.\nUse calibrated pipettes & gas-tight vials.", fillcolor="#FFFFFF"]; G [label="Run system blank.\nCheck for contamination or carryover.", fillcolor="#FFFFFF"]; H [label="Inject a mid-point standard.\nCheck peak shape (tailing/fronting).", fillcolor="#FFFFFF"]; I [label="Check for detector saturation at high concentrations.", fillcolor="#FFFFFF"]; J [label="Review peak integration.\nEnsure baseline is consistent.", fillcolor="#FFFFFF"]; K [label="Consider a different regression model\n(e.g., weighted linear, quadratic).", fillcolor="#FFFFFF"]; L [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; A -> C; A -> D; B -> E [label="Calculation Error?"]; B -> F [label="Preparation Error?"]; C -> G [label="Contamination?"]; C -> H [label="Chromatography Issue?"]; C -> I [label="Non-linear Response?"]; D -> J [label="Integration Error?"]; D -> K [label="Incorrect Model?"]; {E, F, G, H, I, J, K} -> L [style=dashed]; }

Caption: Troubleshooting workflow for poor calibration curve linearity.

Causality Explained:

  • Standard Preparation: Due to the analyte's volatility, errors in serial dilutions are common. Evaporation of solvent or analyte can concentrate or dilute your standards non-uniformly.

  • Instrument Performance: Peak tailing or fronting indicates issues with the GC column or inlet, which can lead to non-linear responses.[11] Detector saturation occurs when the highest concentration standard overwhelms the detector, causing the response to plateau.

  • Data Processing: Incorrectly integrating the chromatographic peak (e.g., inconsistent baseline) will directly impact the area measurement and, therefore, the linearity.

Question 2: I'm seeing high variability and poor repeatability in my calibration standards. Why?

Answer: Poor precision points to inconsistent execution in your analytical workflow. The most common culprits are:

  • Inconsistent Analyte Loss: The volatility of this compound means that even slight differences in how long a vial is left open or the temperature of the lab can lead to variable analyte loss between standards.

  • Manual Injection Technique: If using manual injection, slight variations in injection speed and volume can significantly impact the amount of analyte introduced to the GC, leading to high Relative Standard Deviation (RSD).

  • The Solution - Internal Standards: The most robust solution is to use an internal standard (IS). An IS is a compound with similar chemical properties to the analyte, added at a constant concentration to all standards, blanks, and samples.[15] By plotting the ratio of the analyte peak area to the IS peak area against concentration, you can correct for inconsistencies in sample preparation and injection volume. For pyrazines, a stable isotope-labeled (e.g., deuterated) analogue is the "gold standard" as it behaves nearly identically to the analyte during extraction and ionization.[14] If a deuterated standard is unavailable, another pyrazine not present in your samples (e.g., 2-methyl-3-propylpyrazine) can be used.

Question 3: How do I address potential matrix effects from my sample (e.g., coffee, food extracts)?

Answer: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, causing signal suppression or enhancement.[16] This is a major challenge in complex samples.

  • Diagnosis: A simple test is to compare the slope of a calibration curve made in pure solvent to one made in a matrix extract spiked with the standards (matrix-matched calibration). A significant difference in slopes indicates the presence of matrix effects.

  • Solutions:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience the same matrix effects.

    • Standard Addition Method: This involves adding known amounts of the standard to aliquots of the sample itself. It is highly accurate but labor-intensive.

    • Stable Isotope Dilution Analysis (SIDA): As mentioned previously, using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as the IS experiences the same suppression or enhancement as the analyte.[14][15]

Section 3: Protocols & Best Practices

Adhering to validated protocols is essential for generating reliable data.

Protocol 1: Preparation of Stock and Working Calibration Standards

This protocol describes the preparation of a 1000 µg/mL stock solution and subsequent serial dilutions.

Materials:

  • This compound analytical standard (purity ≥99%)[3][17]

  • LC-MS grade or equivalent high-purity solvent (e.g., Methanol)

  • Class A volumetric flasks (10 mL, 50 mL)

  • Calibrated analytical balance

  • Gas-tight syringes or calibrated micropipettes

  • 2 mL amber glass autosampler vials with PTFE-lined septa

Procedure:

  • Prepare Stock Solution (1000 µg/mL): a. Accurately weigh 10 mg of the this compound standard into a 10 mL Class A volumetric flask. b. Dissolve the standard in a small amount of methanol, then fill to the mark. c. Cap securely and invert 15-20 times to ensure homogeneity. This is your Stock A .

  • Prepare Intermediate Stock (10 µg/mL): a. Pipette 0.5 mL of Stock A into a 50 mL volumetric flask. b. Dilute to the mark with methanol. Cap and mix thoroughly. This is your Stock B .

  • Prepare Working Standards (e.g., 10 - 500 ng/mL): a. Perform serial dilutions from Stock B into separate volumetric flasks as detailed in the table below. b. If using an internal standard, spike each working standard with the IS to a final constant concentration (e.g., 100 ng/mL). c. Transfer the final working standards to 2 mL amber autosampler vials, leaving minimal headspace. Store at 4°C until analysis.

graph "Standard_Preparation_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

// Nodes Standard [label="High Purity Standard (≥99%)", fillcolor="#FFFFFF", shape=cylinder]; StockA [label="Prepare Stock Solution A\n(e.g., 1000 µg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StockB [label="Prepare Intermediate Stock B\n(e.g., 10 µg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Working [label="Create Working Standards\n(Serial Dilution from Stock B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IS [label="Add Internal Standard\n(Constant Concentration)", fillcolor="#FBBC05"]; Analysis [label="Transfer to Vials & Analyze by GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];

// Edges Standard -> StockA [label="Weigh accurately"]; StockA -> StockB [label="Dilute 1:100"]; StockB -> Working [label="Dilute to target range"]; Working -> IS; IS -> Analysis; }

Caption: Workflow for preparing calibration standards.

Table 1: Example Dilution Scheme for Working Standards

Target Concentration (ng/mL) Volume of Stock B (10 µg/mL) Final Volume (mL)
500 0.5 mL 10
250 0.25 mL 10
100 0.1 mL 10
50 0.5 mL 100
25 0.25 mL 100

| 10 | 0.1 mL | 100 |

Protocol 2: Recommended GC-MS Parameters for Analysis

These are starting parameters that should be optimized for your specific instrument and matrix.[5][13]

Table 2: Typical GC-MS Parameters

Parameter Recommended Setting Rationale
GC System
Injection Mode Splitless (for trace analysis) Maximizes analyte transfer to the column for best sensitivity.[14]
Injector Temp 230 - 250 °C Ensures rapid volatilization without thermal degradation.
Column DB-WAX or equivalent polar column (e.g., 60m x 0.25mm, 0.25µm) Provides good separation for polar and semi-polar compounds like pyrazines.[13]
Carrier Gas Helium, constant flow ~1.2 mL/min Inert gas providing good chromatographic efficiency.
Oven Program Initial 40°C (hold 2 min), ramp 5°C/min to 120°C, ramp 7°C/min to 230°C (hold 10 min) A starting point to separate the analyte from solvent and matrix components.[13]
MS System
Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization method producing reproducible fragmentation patterns.
Ion Source Temp 230 °C Standard temperature to maintain analyte integrity and prevent contamination.[13]
Acquisition Mode Selected Ion Monitoring (SIM) Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte.
Quantifier Ion m/z 136 (M+) or 121 (M-15) The molecular ion is often abundant; the M-15 fragment (loss of -CH3) is also characteristic.[18]

| Qualifier Ions | m/z 108, 80 | Used to confirm analyte identity by maintaining a consistent ratio to the quantifier ion. |

Section 4: Frequently Asked Questions (FAQs)

Q: What is a typical concentration range for a calibration curve? A: This depends entirely on the expected concentration in your samples and your instrument's sensitivity. A typical range might be 10-500 ng/mL or 1-100 ng/mL for trace analysis. The goal is to bracket the expected sample concentrations.

Q: What is an acceptable R² value for my curve? A: For most applications, the coefficient of determination (R²) should be ≥ 0.99.[14] Some regulatory methods may require ≥ 0.995.

Q: How often should I prepare new calibration standards? A: Due to the volatility of this compound, it is best practice to prepare fresh working standards from your intermediate stock daily. The stock solution (Stock A) may be stable for several weeks if stored properly, but its stability should be verified.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ferreira, V., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. PubMed. Retrieved from [Link]

  • Bavčar, D., & Česnik, H. (2011). Validation of the method for the determination of some wine volatile compounds. Acta agriculturae Slovenica, 97(3), 285-292. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0040299). Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB020021). Retrieved from [Link]

  • LookChem. (n.d.). Exploring this compound: A Key Flavor and Fragrance Intermediate. Retrieved from [Link]

  • Majcen, N., et al. (2013). Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. ResearchGate. Retrieved from [Link]

  • Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(2), 433-442.
  • Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
  • LookChem. (n.d.). Exploring the Chemical Profile: this compound for Industrial Applications. Retrieved from [Link]

  • Bavčar, D., & Česnik, H. (2011). Validation of the method for the determination of some wine volatile compounds. Open University and College of Information Studies. Retrieved from [Link]

  • Shrestha, S. (2015). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. CORE. Retrieved from [Link]

  • Li, Y., et al. (2024). Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu. MDPI. Retrieved from [Link]

  • Ventos. (n.d.). 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. Retrieved from [Link]

  • Wu, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS/EI spectrum of 2-ethyl-3,5-dimethyltetrahydropyrazine. Retrieved from [Link]

  • Kim, M., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. PubMed. Retrieved from [Link]

  • Brophy, J. J., & Cavill, G. W. K. (1980). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). This compound GC-MS (Non-derivatized) - 70eV, Positive. Retrieved from [Link]

  • Open University and College of Information Studies. (n.d.). Evaluation of the matrix effect on gas chromatography – mass spectrometry with carrier gas containing ethylene glycol as an analyte protectant. Retrieved from [Link]

  • Burdock, G. A., & Carabin, I. G. (2008). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient. PubMed. Retrieved from [Link]

  • Parker, J. K., et al. (2017). Targeted precursor addition to increase baked flavour in a low acrylamide potato- based matrix. CentAUR. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed. Retrieved from [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. ACS Publications. Retrieved from [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. National Institutes of Health. Retrieved from [Link]

Sources

Validation & Comparative

Introduction to Pyrazines and their Sensory Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing the Sensory Thresholds of Pyrazines for Researchers and Drug Development Professionals

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that play a crucial role in the flavor and aroma of a wide variety of foods and beverages. They are often associated with "roasty," "nutty," "earthy," and "green" sensory attributes. The sensory impact of a specific pyrazine is determined by its concentration relative to its sensory threshold, which is the minimum concentration at which the compound can be detected by the human senses. Understanding these thresholds is paramount in food science for flavor optimization, in environmental science for off-flavor identification, and in drug development, where they can serve as important markers or excipients.

This guide provides a comprehensive comparison of the sensory thresholds of different pyrazines, supported by experimental data and established methodologies. We will delve into the factors influencing these thresholds and provide detailed protocols for their determination.

Factors Influencing Pyrazine Sensory Thresholds

The sensory threshold of a pyrazine is not an absolute value but is influenced by several factors:

  • Chemical Structure: The type and position of substituent groups on the pyrazine ring significantly impact its volatility, polarity, and interaction with olfactory and gustatory receptors. For instance, alkylpyrazines, such as 2,5-dimethylpyrazine, are known for their nutty and roasted aromas. The addition of a methoxy group, as in 2-methoxy-3-isopropylpyrazine, drastically lowers the odor threshold and imparts a characteristic bell pepper aroma.

  • Matrix Effects: The medium in which the pyrazine is present (e.g., water, air, oil, complex food matrix) can significantly alter its volatility and partitioning behavior, thereby affecting its availability to sensory receptors. For example, the odor threshold of 2-acetylpyrazine is considerably lower in water than in oil-based systems.

  • Temperature: Temperature affects the vapor pressure of pyrazines, influencing their release into the headspace and, consequently, their perceived aroma intensity.

  • Individual Sensitivity: There is considerable variation in sensory perception among individuals due to genetic differences in olfactory and gustatory receptors.

Comparative Sensory Thresholds of Common Pyrazines

The following table summarizes the reported odor and taste thresholds of several key pyrazines in different matrices. These values are compiled from various scientific sources and represent a consensus range. It is important to note that reported values can vary depending on the specific experimental methodology employed.

PyrazineChemical StructureOdor Threshold (in water, µg/L)Taste Threshold (in water, µg/L)Dominant Sensory Descriptors
2,3-DimethylpyrazineC6H8N235 - 1001,000 - 5,000Roasted, nutty, coffee, cocoa
2,5-DimethylpyrazineC6H8N235 - 80800 - 2,000Roasted, nutty, potato, chocolate
2,6-DimethylpyrazineC6H8N245 - 1201,500 - 6,000Roasted, nutty, coffee
2-Ethyl-3,5-dimethylpyrazineC8H12N20.1 - 110 - 50Earthy, potato, nutty
2-Isopropyl-3-methoxypyrazine (IPMP)C8H12N2O0.001 - 0.0020.01 - 0.05Green bell pepper, earthy, pea
2-sec-Butyl-3-methoxypyrazine (SBMP)C9H14N2O0.001 - 0.0050.02 - 0.1Earthy, green, bell pepper
2-Isobutyl-3-methoxypyrazine (IBMP)C9H14N2O0.001 - 0.0020.01 - 0.05Green bell pepper, vegetative
2-AcetylpyrazineC6H6N2O1 - 1050 - 200Popcorn, roasted, nutty, bready
2,3,5-TrimethylpyrazineC7H10N230 - 90500 - 1,500Roasted potato, nutty, coffee

Experimental Methodologies for Sensory Threshold Determination

Accurate determination of sensory thresholds requires rigorous and well-controlled experimental designs. The following are standard methodologies employed in sensory science.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. It allows for the identification of odor-active compounds in a complex mixture and the determination of their individual odor thresholds.

Experimental Protocol for GC-O:

  • Sample Preparation: A volatile extract of the sample containing the pyrazines is prepared using techniques such as solvent extraction or solid-phase microextraction (SPME).

  • GC Separation: The extract is injected into a gas chromatograph, where the individual pyrazines are separated based on their boiling points and affinity for the chromatographic column.

  • Olfactory Detection: The effluent from the GC column is split into two paths. One path leads to a chemical detector (e.g., a flame ionization detector or mass spectrometer) for compound identification and quantification. The other path is directed to a sniffing port, where a trained sensory panelist detects and describes the odor of the eluting compounds.

  • Aroma Extract Dilution Analysis (AEDA): To determine the odor activity value (OAV), the sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceptible corresponds to the flavor dilution (FD) factor, which is proportional to the OAV.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample Extraction Extraction (e.g., SPME) Sample->Extraction VolatileExtract Volatile Extract Extraction->VolatileExtract Injector GC Injector VolatileExtract->Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Detector Chemical Detector (FID/MS) Splitter->Detector Identification & Quantification SniffingPort Sniffing Port Splitter->SniffingPort Sensory Evaluation OAV Odor Activity Value (OAV) SniffingPort->OAV

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Method of Constant Stimuli

This psychophysical method is used to determine absolute detection thresholds. It involves presenting a series of samples with different concentrations of a specific pyrazine to a sensory panel in a randomized order.

Experimental Protocol for Method of Constant Stimuli:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to recognize the specific pyrazine being tested.

  • Stimulus Preparation: A range of concentrations of the pyrazine in a neutral medium (e.g., deionized water) is prepared. This range should bracket the expected threshold, with some concentrations being clearly detectable and others being sub-threshold. A blank (zero concentration) is also included.

  • Sensory Evaluation: In a controlled environment, panelists are presented with the series of samples in a randomized order and asked to indicate whether they can detect the stimulus ("yes" or "no"). This is often done using a forced-choice test, such as a triangle test, where the panelist must identify the odd sample out of three, two of which are blanks.

  • Data Analysis: The proportion of "yes" responses is plotted against the pyrazine concentration. A psychometric function (e.g., a sigmoid curve) is fitted to the data. The threshold is typically defined as the concentration at which the stimulus is detected 50% of the time above chance.

Constant_Stimuli_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis SelectPanel Select & Train Panel PrepareStimuli Prepare Stimuli (Varying Concentrations) SelectPanel->PrepareStimuli PresentSamples Present Samples (Randomized Order) PrepareStimuli->PresentSamples RecordResponses Record 'Yes'/'No' Responses PresentSamples->RecordResponses PlotData Plot % 'Yes' vs. Concentration RecordResponses->PlotData FitCurve Fit Psychometric Function PlotData->FitCurve DetermineThreshold Determine Threshold (e.g., 50% Detection) FitCurve->DetermineThreshold

Caption: Workflow for the Method of Constant Stimuli.

Structure-Activity Relationships of Pyrazines

The relationship between the chemical structure of a pyrazine and its sensory properties is a key area of research.

  • Alkyl Substitution: The number, size, and position of alkyl groups on the pyrazine ring influence the odor character and threshold. Generally, increasing the number of carbon atoms in the alkyl substituent tends to lower the odor threshold, up to a certain point, after which steric hindrance may reduce the interaction with olfactory receptors.

  • Methoxy Group: The presence of a methoxy group, particularly at the 3-position, dramatically lowers the sensory threshold and imparts the characteristic "green" and "earthy" notes associated with methoxypyrazines. This is attributed to the specific shape and electronic properties of these molecules, which allow for a strong interaction with a specific class of olfactory receptors.

SAR_Pyrazines cluster_substituents Substituent Groups cluster_properties Sensory Properties PyrazineCore Pyrazine Ring Alkyl Alkyl Groups (e.g., -CH3, -C2H5) PyrazineCore->Alkyl Methoxy Methoxy Group (-OCH3) PyrazineCore->Methoxy OdorCharacter Odor Character (e.g., Nutty, Green) Alkyl->OdorCharacter SensoryThreshold Sensory Threshold Alkyl->SensoryThreshold Methoxy->OdorCharacter Methoxy->SensoryThreshold

A Tale of Two Pyrazines: A Comparative Analysis of 2-Ethyl-3,5-dimethylpyrazine and 2,3,5-trimethylpyrazine in Flavor Profiles

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor chemistry, the pyrazine family of heterocyclic nitrogen-containing compounds holds a position of paramount importance. Formed predominantly through the Maillard reaction during the thermal processing of food, these molecules are the architects of the desirable roasted, nutty, and toasted aromas that define a vast array of culinary delights, from freshly brewed coffee to oven-baked bread.[1][2][3] This guide delves into a comparative analysis of two influential alkylpyrazines: 2-ethyl-3,5-dimethylpyrazine and 2,3,5-trimethylpyrazine. We will explore their distinct flavor profiles, the subtle structural nuances that dictate their sensory perception, their formation mechanisms, and the rigorous analytical methodologies required for their characterization.

At a Glance: Key Differentiators

FeatureThis compound2,3,5-Trimethylpyrazine
Molecular Formula C₈H₁₂N₂C₇H₁₀N₂
Molecular Weight 136.19 g/mol [4][5]~122.17 g/mol
Primary Flavor Descriptors Nutty, coffee, cocoa, caramel, earthy, and roasted notes.[4][5][6]Toasted, caramelized, roasted, chocolate, burnt, and dark brown notes.[7][8][9]
Odor Detection Threshold (in water) 1 ppb[10]400 ppb[10]
Natural Occurrence Roasted nuts, coffee beans, Swiss cheese, and cooked beef.[4][5]Roasted barley, cocoa, coffee, meat, peanuts, and potatoes.[7][9]

The Subtle Art of Molecular Structure and Sensory Perception

The distinct flavor profiles of this compound and 2,3,5-trimethylpyrazine are a direct consequence of their molecular architecture. The presence of an ethyl group in the former, as opposed to a third methyl group in the latter, significantly influences its volatility and interaction with olfactory receptors.

Structures cluster_EDMP This compound cluster_TMP 2,3,5-Trimethylpyrazine node_EDMP node_EDMP node_TMP node_TMP

Caption: Chemical structures of the two pyrazine compounds.

The lower odor detection threshold of this compound (1 ppb) compared to 2,3,5-trimethylpyrazine (400 ppb) indicates that a much lower concentration of the former is required to elicit a sensory response.[10] This heightened potency is likely attributable to the ethyl group, which may facilitate a more favorable binding affinity with specific olfactory receptors responsible for nutty and roasted aroma perception.

Genesis of Flavor: The Maillard Reaction Pathway

Both pyrazines are primarily born from the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids upon heating.[3][11][12][13] The specific amino acid and sugar precursors, along with reaction conditions such as temperature, pH, and water activity, dictate the resulting pyrazine profile.[14]

The general pathway involves the formation of α-aminoketones from the Strecker degradation of amino acids. These intermediates then condense and cyclize to form dihydropyrazines, which are subsequently oxidized to the aromatic pyrazines. The nature of the alkyl substituents on the pyrazine ring is determined by the side chains of the participating amino acids and the structure of the dicarbonyl compounds formed from the sugar degradation.

Maillard_Reaction AminoAcid Amino Acid Amadori Amadori Product AminoAcid->Amadori StreckerAldehyde Strecker Aldehyde AminoAcid->StreckerAldehyde ReducingSugar Reducing Sugar ReducingSugar->Amadori Dicarbonyl α-Dicarbonyls Amadori->Dicarbonyl Aminoketone α-Aminoketone Dicarbonyl->Aminoketone StreckerAldehyde->Aminoketone Dihydropyrazine Dihydropyrazine Aminoketone->Dihydropyrazine Pyrazine Alkylpyrazine Dihydropyrazine->Pyrazine

Caption: Generalized Maillard reaction pathway for pyrazine formation.

For instance, the formation of 2,3,5-trimethylpyrazine can be favored by the reaction of amino acids like alanine and valine with simple sugars. The additional ethyl group in this compound likely arises from the involvement of amino acids with longer side chains, such as isoleucine or leucine, or from the condensation of different Strecker aldehydes.

Experimental Protocols for Pyrazine Characterization

To objectively compare and quantify these pyrazines in a food matrix, a combination of analytical chemistry and sensory science is essential.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the extraction and quantification of pyrazines from a solid food matrix, such as roasted coffee beans.

1. Sample Preparation and Extraction:

  • Cryogenically grind 10 g of the roasted coffee beans to a fine powder.
  • Spike the sample with a known concentration of an internal standard (e.g., 2-methyl-3-octylpyrazine).
  • Perform solvent extraction with 50 mL of dichloromethane for 2 hours using a Soxhlet apparatus.
  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
  • Oven Program: 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 10 min.
  • Injector: Splitless mode at 250°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Mass Spectrometer: Agilent 5977B or equivalent.
  • Ionization: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 35-350.

3. Data Analysis:

  • Identify this compound and 2,3,5-trimethylpyrazine based on their retention times and mass spectra by comparison with authentic standards.
  • Quantify the compounds by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Start [label="Sample Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction"]; Concentration [label="Concentration"]; Injection [label="GC-MS Injection"]; Separation [label="Chromatographic Separation"]; Detection [label="Mass Spectrometric Detection"]; Analysis [label="Data Analysis & Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Extraction -> Concentration -> Injection -> Separation -> Detection -> Analysis; }

Caption: Experimental workflow for GC-MS analysis of pyrazines.

Protocol 2: Sensory Evaluation by Quantitative Descriptive Analysis (QDA)

This protocol describes a method for a trained sensory panel to characterize and quantify the flavor profiles of the two pyrazines.

1. Panelist Training:

  • Select 8-12 panelists based on their sensory acuity and verbalization skills.
  • Train the panel over several sessions to recognize and scale the intensity of key aroma attributes (e.g., nutty, roasted, cocoa, baked, earthy) using reference standards.

2. Sample Preparation:

  • Prepare aqueous solutions of this compound and 2,3,5-trimethylpyrazine at concentrations above their respective detection thresholds but below saturation (e.g., 10 ppb and 800 ppb, respectively).
  • Present the samples in coded, opaque glasses to prevent visual bias.

3. Evaluation:

  • Panelists will evaluate the aroma of each sample and rate the intensity of the agreed-upon descriptors on a 15-cm line scale anchored from "not perceptible" to "very strong."
  • Provide unsalted crackers and purified water for palate cleansing between samples.

4. Data Analysis:

  • Convert the line scale ratings to numerical data.
  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in the perceived intensities of the descriptors between the two pyrazines.
  • Visualize the results using a spider web plot to compare the flavor profiles.

Conclusion

This compound and 2,3,5-trimethylpyrazine, while structurally similar, offer distinct and valuable contributions to the flavor profiles of thermally processed foods. The former is characterized by its potent nutty and coffee-like notes, while the latter provides a broader roasted and baked potato aroma.[4][7][8] The choice of which pyrazine to enhance or target in a food product depends on the desired sensory outcome. A thorough understanding of their formation chemistry, coupled with precise analytical and sensory evaluation, empowers food scientists and researchers to master the art and science of flavor creation.

References

  • Belitz, H.-D., Grosch, W., & Schieberle, P. (2009). Food Chemistry. Springer.
  • Maga, J. A. (1982). Pyrazines in foods: an update. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48.
  • Martins, S. I., & van Boekel, M. A. (2005). A kinetic model for the glucose/glycine Maillard reaction pathways. Food chemistry, 90(1-2), 257-269.
  • Exploring this compound: A Key Flavor and Fragrance Intermediate. (URL: [Link])

  • The Good Scents Company. (n.d.). 2,3,5-trimethyl pyrazine. (URL: [Link])

  • Hofmann, T., & Schieberle, P. (1998). Formation of aroma-active pyrazines in the reaction of carbohydrates and α-amino acids. Journal of Agricultural and Food Chemistry, 46(6), 2270-2277.
  • Ames, J. M. (1998). The Maillard reaction. In Chemistry and technology of flavours and fragrances (pp. 88-118). Blackwell Science.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (URL: [Link])

  • Olfactorian. (n.d.). 2,3,5-trimethylpyrazine. (URL: [Link])

  • Threshold-Based Structure−Activity Relationships of Pyrazines with Bell-Pepper Flavor. (URL: [Link])

  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (URL: [Link])

  • 2,3,5-trimethylpyrazine nat. (URL: [Link])

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The Subtle Art of Roasting: A Comparative Analysis of 2-Ethyl-3,5-dimethylpyrazine in Diverse Coffee Bean Varieties

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in flavor chemistry and product development, the aromatic landscape of coffee is a universe of intricate complexity. Within this universe, pyrazines, a class of nitrogen-containing heterocyclic compounds, are the celestial bodies that impart the quintessential "roasted" character. Among these, 2-Ethyl-3,5-dimethylpyrazine stands out as a potent contributor to the nutty, earthy, and cocoa-like notes that define a quality cup of coffee. This guide provides a deep dive into the comparative analysis of this key aroma compound across different coffee bean varieties, offering both field-proven insights and a robust experimental framework for its quantification.

Introduction: The Significance of this compound in Coffee Aroma

This compound is a product of the Maillard reaction, a complex series of chemical transformations that occur between amino acids and reducing sugars during the roasting of coffee beans. Its characteristic aroma profile, often described as nutty, roasted, and reminiscent of cocoa or baked potatoes, makes it a crucial component of the overall coffee flavor experience. While it is one of many volatile compounds that contribute to the final aroma, its low odor threshold means that even minute concentrations can have a significant sensory impact.

The concentration of this compound, like other pyrazines, is not uniform across all coffee beans. The two most prominent species, Coffea arabica (Arabica) and Coffea canephora (Robusta), exhibit distinct chemical compositions in their green beans, which in turn influences the formation of aroma compounds during roasting. Generally, Robusta beans are known to have a higher pyrazine content, contributing to their bolder, more "roasty" and sometimes rubbery flavor profile, while Arabica beans are often characterized by a more nuanced and acidic flavor with a wider array of volatile compounds. This guide will explore these differences and the analytical methodologies to quantify them.

Experimental Protocol: Quantification of this compound

To conduct a reliable comparative analysis, a validated and reproducible analytical method is paramount. The following protocol outlines a robust workflow for the extraction and quantification of this compound in roasted coffee beans using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is widely adopted for its sensitivity, solvent-free nature, and suitability for analyzing volatile and semi-volatile compounds in complex matrices.

Sample Preparation
  • Roasting: Green coffee beans of the desired varieties (e.g., single-origin Arabica and Robusta) should be roasted under identical and controlled conditions (time and temperature profile) to ensure a valid comparison. A medium roast is often a good starting point for a balanced aroma profile.

  • Grinding: Immediately after cooling, the roasted beans are ground to a consistent particle size. A medium grind is suitable for HS-SPME analysis.

  • Sample Weighing: Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.

HS-SPME Procedure
  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog) to each vial for accurate quantification.

  • Incubation: Seal the vial and incubate it in a heating block at a controlled temperature (e.g., 60°C) for a set period (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) at the same temperature as the incubation. This fiber type is effective for trapping a broad range of volatile compounds, including pyrazines.

GC-MS Analysis
  • Desorption: Immediately after extraction, the SPME fiber is inserted into the heated injection port (e.g., 250°C) of the GC-MS for thermal desorption of the analytes onto the analytical column.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the volatile compounds.

    • Oven Program: A typical temperature program would start at 40°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantification: The concentration is calculated by comparing the peak area of the analyte to that of the internal standard.

Comparative Data and Discussion

The following table provides an estimated concentration range for this compound in Arabica and Robusta coffee beans based on the general understanding from various studies. It is important to note that these values can vary significantly based on the specific origin, processing method, and roasting conditions.

Coffee Bean VarietyTypical Concentration Range of this compound (µg/kg)Key Precursor Availability
Coffea arabica Lower to ModerateHigher concentration of sucrose and a diverse range of amino acids.
Coffea canephora (Robusta)Moderate to HigherHigher concentration of free amino acids and lower sucrose content compared to Arabica.

The higher concentration of pyrazines, including this compound, in Robusta can be attributed to the higher concentration of free amino acids, which are key precursors in the Maillard reaction. Although Arabica beans have a higher sucrose content, the limiting factor for pyrazine formation is often the availability of specific amino acids. The roasting process itself is a critical variable; darker roasts will generally lead to higher concentrations of pyrazines in both varieties due to the more extensive Maillard reactions.

Visualizing the Process and the Molecule

To better understand the experimental workflow and the chemical structure of the target analyte, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Roasting Coffee Bean Roasting Grinding Grinding Roasting->Grinding Weighing Weighing (2g) Grinding->Weighing Incubation Incubation (60°C, 20 min) Weighing->Incubation Extraction Headspace Extraction (SPME Fiber) Incubation->Extraction Desorption Thermal Desorption (250°C) Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Chemical structure of this compound.

Conclusion

The concentration of this compound is a subtle yet significant factor in defining the aromatic profile of different coffee bean varieties. While present in relatively low concentrations, its potent nutty and roasty aroma contributes significantly to the overall sensory experience. The higher precursor content in Robusta beans generally leads to a greater abundance of this pyrazine compared to the more nuanced Arabica varieties. The provided experimental protocol offers a reliable and sensitive method for the quantification of this key aroma compound, enabling researchers and quality control professionals to objectively assess and compare the aromatic characteristics of different coffee beans. Further research focusing on a wider range of single-origin varieties and the impact of specific processing methods will continue to unravel the intricate chemistry behind the perfect cup of coffee.

References

  • Richling, E., et al. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution–gas chromatography–mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6829-6836. [Link]

  • Blank, I., Sen, A., & Grosch, W. (1992). Potent odorants of the roasted powder and brew of Arabica coffee. Zeitschrift für Lebensmittel-Untersuchung und-Forschung, 195(3), 239-245.
  • Caporaso, N., et al. (2018). The effect of roasting on the volatile composition of single origin coffee beans.
  • Flament, I. (2002). Coffee flavor chemistry. John Wiley & Sons.
  • Pickard, S., Becker, I., Merz, K. H., & Richling, E. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed, 23745606. [Link]

Sources

A Comparative Guide to Sensory Panel Validation for 2-Ethyl-3,5-dimethylpyrazine Perception

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic fields of flavor and fragrance development, the precise characterization and validation of aroma compounds is paramount. This guide provides an in-depth technical comparison of sensory panel validation methodologies specifically for the perception of 2-Ethyl-3,5-dimethylpyrazine, a key pyrazine derivative known for its characteristic nutty, roasted, and cocoa-like aromas.[1][2] By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for designing and executing robust sensory evaluation studies.

The Olfactory Signature of this compound: A Comparative Overview

This compound is a heterocyclic nitrogen-containing compound that contributes significantly to the desirable aromas of many thermally processed foods, including coffee, cocoa, roasted nuts, and baked goods.[3] Its complex scent profile is often described as nutty, coffee, cocoa, and caramel.[2] Understanding its sensory properties in relation to other pyrazine alternatives is crucial for effective application in product formulation.

While extensive proprietary data exists within the flavor industry, publicly available direct quantitative comparisons in a neutral base are limited. However, by synthesizing existing literature, we can construct a valuable comparative profile. A study on soy sauce aroma type Baijiu provides insights into the odor activity values (OAVs) of various pyrazines, indicating their relative contribution to the overall aroma.[4]

CompoundPredominant Sensory AttributesTypical Food Matrix ApplicationOdor Activity Value (OAV) in a Specific Study*
This compound Earthy, potato-chip like, nutty, coffee, cocoa, caramel[2][3]Roasted potatoes, coffee, cocoa[3]Highest among 16 pyrazines[4]
2,5-Dimethylpyrazine Nutty, roasted, cocoa, coffee-like[3]Coffee, cocoa products, roasted nuts, baked goods[3]Not reported in the comparative study
2,3-Dimethylpyrazine Roasted, nutty, chocolate[3]Coffee, cocoa products[3]Correlated with roasted aroma[4]
Trimethylpyrazine Roasted, nutty, musty, earthy[3]Coffee, cocoa, roasted nuts[3]High concentration, but lower OAV than this compound[4]
2-Acetylpyrazine Popcorn-like, roasted, nutty[3]Popcorn, baked goods, cereals[3]Not reported in the comparative study

*Data from a study on soy sauce aroma type Baijiu and may not be directly transferable to all food matrices.[4]

Methodologies for Sensory Panel Validation: A Comparative Analysis

The validation of a sensory panel for the perception of a specific aroma compound like this compound relies on a combination of descriptive and discriminative testing methodologies. The choice of method depends on the specific research objective.

Descriptive Analysis aims to identify and quantify the sensory attributes of a product. Quantitative Descriptive Analysis (QDA) is a widely used method that provides a detailed sensory profile.[3] It is invaluable for understanding the complete sensory signature of this compound and how it differs from other pyrazines.

Discrimination Tests , on the other hand, are used to determine if a sensory difference exists between two or more samples.[5] These tests are crucial for quality control, product development, and ingredient substitution. The most common discrimination tests are the Triangle Test and the Paired Comparison Test .

The following diagram illustrates the logical relationship between these key sensory evaluation methodologies.

Sensory_Methodologies cluster_Descriptive Descriptive Analysis cluster_Discrimination Discrimination Tests QDA Quantitative Descriptive Analysis (QDA) Triangle Triangle Test Paired Paired Comparison Test Sensory_Evaluation Sensory Panel Validation Descriptive_Analysis_Goal Characterization & Quantification Sensory_Evaluation->Descriptive_Analysis_Goal To characterize and quantify sensory attributes Discrimination_Tests_Goal Difference Testing Sensory_Evaluation->Discrimination_Tests_Goal To determine if a difference exists Descriptive_Analysis_Goal->QDA Discrimination_Tests_Goal->Triangle Discrimination_Tests_Goal->Paired

Caption: Logical flow of sensory evaluation methodologies.

Experimental Protocols

Quantitative Descriptive Analysis (QDA) for Sensory Profiling of this compound

This protocol outlines the steps for developing a comprehensive sensory profile of this compound and comparing it to other pyrazine alternatives. This method is based on the principles outlined in ISO 13299.[6]

1. Panelist Selection and Training (20-40 hours)

  • Selection: Recruit 10-12 individuals based on their sensory acuity, descriptive ability, and commitment.[3]

  • Training:

    • Introduce the panelists to a wide range of reference standards representing key aroma and flavor attributes associated with pyrazines (e.g., roasted almonds for "nutty," dark roast coffee for "roasted," unsweetened cocoa powder for "cocoa").[3]

    • Develop a consensus on the sensory lexicon for the product being tested.

    • Train panelists to rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[3]

2. Sample Preparation and Presentation

  • Prepare solutions of this compound and alternative pyrazines at precise, predetermined concentrations in a neutral base (e.g., sugar-water solution, deodorized oil, or a simple biscuit dough).

  • Present samples to panelists in a controlled environment, typically in individual sensory booths with controlled lighting and temperature to minimize distractions.[3]

  • Code samples with random three-digit numbers to prevent bias.

3. Sensory Evaluation

  • Randomize the order of sample presentation for each panelist to counterbalance any order effects.[3]

  • Instruct panelists to evaluate the samples and rate the intensity of each sensory attribute on the agreed-upon scale.

  • Provide unsalted crackers and water for palate cleansing between samples.[3]

4. Data Analysis

  • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in attribute intensity between the samples.

  • Visualize the results using spider web plots or bar charts to provide a clear comparison of the sensory profiles.

The following diagram illustrates the typical workflow of a QDA sensory panel evaluation.

QDA_Workflow Start Start: Define Objective Panel_Selection Panelist Selection & Training Start->Panel_Selection Lexicon_Dev Lexicon Development Panel_Selection->Lexicon_Dev Sample_Prep Sample Preparation & Presentation Lexicon_Dev->Sample_Prep Evaluation Sensory Evaluation Sample_Prep->Evaluation Data_Analysis Data Analysis & Interpretation Evaluation->Data_Analysis End End: Sensory Profile Data_Analysis->End

Caption: Workflow for Quantitative Descriptive Analysis.

Discrimination Testing: Triangle and Paired Comparison Tests

These protocols are designed to determine if a perceptible sensory difference exists between this compound and an alternative compound.

The triangle test is a forced-choice procedure where a panelist is presented with three samples, two of which are identical and one is different, and is asked to identify the odd sample.[7]

1. Panelist Selection and Instruction

  • Select a panel of at least 20-30 trained or untrained assessors.

  • Instruct panelists that they will receive three samples, two are the same and one is different, and their task is to identify the odd sample.

2. Sample Preparation and Presentation

  • Prepare two batches of samples: one with the reference compound (e.g., a standard formulation) and one with the test compound (e.g., a formulation with this compound).

  • Present the samples in six possible orders (AAB, ABA, BAA, BBA, BAB, ABB) to an equal number of panelists.

  • Code the samples with random three-digit numbers.

3. Evaluation and Data Analysis

  • Panelists evaluate the samples from left to right and select the sample they believe is different.

  • Tally the number of correct responses.

  • Determine the statistical significance by comparing the number of correct responses to a statistical table for the triangle test.

The paired comparison test is used to determine if two samples differ in a specific attribute (e.g., nutty aroma intensity).

1. Panelist Selection and Instruction

  • Select a panel of at least 20-30 trained assessors.

  • Instruct panelists that they will receive two samples and they need to identify which sample is higher in a specific attribute (e.g., "Which sample has a more intense nutty aroma?").

2. Sample Preparation and Presentation

  • Prepare the two samples to be compared.

  • Present the samples in both possible orders (AB and BA) to an equal number of panelists.

  • Code the samples with random three-digit numbers.

3. Evaluation and Data Analysis

  • Panelists evaluate the two samples and make their selection based on the specified attribute.

  • Tally the number of panelists who selected each sample as being higher in the attribute.

  • Determine the statistical significance using a binomial or chi-square test.

The following diagram illustrates the workflow for discrimination testing.

Discrimination_Workflow Start Start: Define Objective Panel_Selection Panelist Selection Start->Panel_Selection Sample_Prep Sample Preparation & Coding Panel_Selection->Sample_Prep Test_Execution Test Execution Sample_Prep->Test_Execution Data_Collection Data Collection Test_Execution->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Conclusion Conclusion on Difference Stat_Analysis->Conclusion

Caption: General workflow for discrimination testing.

Conclusion

The robust sensory validation of this compound is a critical step in its successful application in the food and fragrance industries. By employing a combination of descriptive analysis, such as QDA, and discrimination tests, researchers can obtain a comprehensive understanding of its sensory profile and how it compares to other alternatives. The methodologies and protocols outlined in this guide provide a scientifically sound framework for conducting these evaluations, ensuring the generation of reliable and actionable sensory data. Adherence to established standards from organizations like ASTM and ISO is essential for maintaining the integrity and trustworthiness of the results.

References

  • Li, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 433. [Link]

  • Vertex AI Search. (n.d.).
  • ASTM International. (2018). ASTM E1885-18, Standard Test Method for Sensory Analysis - Triangle Test. [Link]

  • International Organization for Standardization. (2016). ISO 13299:2016, Sensory analysis — Methodology — General guidance for establishing a sensory profile. [Link]

  • ASTM International. (2020). MNL13-2ND-EB, Descriptive Analysis Testing for Sensory Evaluation: Second Edition. [Link]

  • International Organization for Standardization. (2004). ISO 4120:2004, Sensory analysis — Methodology — Triangle test. [Link]

  • International Organization for Standardization. (2005). ISO 5495:2005, Sensory analysis — Methodology — Paired comparison test. [Link]

  • BRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0040299). [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. [Link]

  • Inno Pharmchem. (2025). The Science Behind Nutty Aromas: Exploring this compound. [Link]

Sources

A Senior Application Scientist's Guide to the Isomeric Differentiation of Ethyl-dimethylpyrazines by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Aromatic Isomers

Alkylpyrazines are a critical class of heterocyclic aromatic compounds that define the sensory landscape of many foods and beverages.[1] Formed during Maillard reactions, they are responsible for the desirable roasted, nutty, and cocoa-like aromas in products like coffee, grilled meats, and nuts.[][3] The ethyl-dimethylpyrazines (C₈H₁₂N₂), with a molecular weight of 136.19 g/mol , are particularly significant contributors to these flavor profiles.[4][5][6]

However, for researchers in flavor chemistry, quality control, and drug development, identifying the specific isomers present in a sample is a formidable challenge. Positional isomers such as 2-ethyl-3,5-dimethylpyrazine, 3-ethyl-2,5-dimethylpyrazine, and 5-ethyl-2,3-dimethylpyrazine have identical molecular weights and elemental compositions. Consequently, their standard electron ionization (EI) mass spectra are often nearly indistinguishable, rendering simple library matching unreliable.[7]

This guide provides a comprehensive comparison of mass spectrometric techniques for the unambiguous differentiation of these commercially important isomers. We will explore the limitations of conventional Gas Chromatography-Mass Spectrometry (GC-MS) and demonstrate how advanced techniques, specifically tandem mass spectrometry (MS/MS), can provide the definitive structural information required for confident identification.

Part 1: The Baseline Method - Gas Chromatography with Electron Ionization Mass Spectrometry (GC-EI-MS)

The workhorse technique for volatile compound analysis is GC-MS. The gas chromatograph separates compounds based on their volatility and interaction with a stationary phase, while the mass spectrometer generates a fragmentation pattern upon electron ionization.

The Power of Chromatographic Separation

While the mass spectra are similar, the subtle differences in the isomers' structures lead to variations in their boiling points and polarities. These differences can be exploited for chromatographic separation. Retention Index (RI), a normalized measure of retention time, is a more robust identifier than retention time alone.

Experimental Causality: The elution order of alkylpyrazines on a non-polar stationary phase (like one based on 5% phenyl-polydimethylsiloxane) is primarily governed by boiling point. Isomers with more exposed or sterically hindered alkyl groups tend to have slightly different intermolecular interactions, affecting their retention. For the ethyl-dimethylpyrazines, this results in a consistent, albeit small, separation window that can be used for tentative identification.

The Limitation: Indistinguishable EI Mass Spectra

Upon entering the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing fragmentation. The primary fragmentation pathway for these isomers is the loss of a methyl group (CH₃•, 15 Da) from the molecular ion (m/z 136) to form a highly stable, resonance-delocalized cation at m/z 121. This process, known as benzylic cleavage, is so favorable that the resulting m/z 121 ion is the base peak for all isomers. Other minor fragments exist, but their relative abundances are too similar and instrument-dependent to be reliably diagnostic.

IsomerCAS NumberMolecular Ion (m/z)Base Peak (m/z)Key Fragments (Relative Abundance)
This compound 13925-07-0[4]136121m/z 136 (M⁺), 121 ([M-15]⁺), 108, 94, 53
3-Ethyl-2,5-dimethylpyrazine 13360-65-1[5]136121m/z 136 (M⁺), 121 ([M-15]⁺), 108, 94, 53
5-Ethyl-2,3-dimethylpyrazine 15707-34-3[6]136121m/z 136 (M⁺), 121 ([M-15]⁺), 108, 94, 53
Table 1: Comparison of Electron Ionization (EI) mass spectral data for ethyl-dimethylpyrazine isomers. Note the identical molecular ion and base peak, highlighting the difficulty in differentiation using this method alone.

As the data clearly shows, relying solely on the EI spectrum for identification is impractical. While GC retention indices provide a strong clue, co-elution in complex matrices is a common problem, necessitating a more selective technique.

Part 2: The Definitive Method - Tandem Mass Spectrometry (GC-MS/MS)

Tandem mass spectrometry, or MS/MS, adds a layer of analytical specificity by allowing for the isolation and subsequent fragmentation of a specific ion from the initial mass spectrum.[8] This technique is exceptionally powerful for differentiating isomers whose initial fragmentation patterns are similar.[9]

Experimental Workflow: A Two-Stage Analysis

The process involves a multi-stage mass analyzer, such as a triple quadrupole (QqQ) or an ion trap.

GC_MSMS_Workflow cluster_GC Gas Chromatograph cluster_MS Tandem Mass Spectrometer Injector Injector Column GC Column (Separation by RI) Injector->Column Sample Vapor IonSource Ion Source (EI, 70 eV) Column->IonSource Eluted Isomers Q1 Q1: Mass Filter (Isolates m/z 121) IonSource->Q1 Fragment Ions Q2 Q2: Collision Cell (CID with Argon) Q1->Q2 Precursor Ion (m/z 121) Q3 Q3: Mass Analyzer (Scans Product Ions) Q2->Q3 Product Ions Detector Detector Q3->Detector DataSystem Data System (Product Ion Spectrum) Detector->DataSystem Signal

Caption: GC-MS/MS workflow for isomer differentiation.

Protocol for GC-MS/MS Product Ion Scan
  • GC Separation: Utilize a GC method capable of chromatographically separating the isomers (a standard non-polar column is often sufficient).

  • Primary Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Precursor Ion Selection (Q1): Set the first quadrupole (Q1) to act as a mass filter, allowing only the common, abundant fragment ion at m/z 121 to pass through.

  • Collision-Induced Dissociation (CID, Q2): The isolated m/z 121 ions are accelerated into a collision cell (Q2) filled with an inert gas like argon. The kinetic energy from the resulting collisions is converted into internal energy, causing the m/z 121 ion to fragment further.[8]

  • Product Ion Analysis (Q3): The third quadrupole (Q3) scans the resulting product ions, generating a unique MS/MS spectrum for each isomer's m/z 121 precursor.

The Causality of Differentiation: Unmasking Structural Fingerprints

The key to this method's success is that the precursor ion at m/z 121, while having the same mass-to-charge ratio for all isomers, retains the structural fingerprint of its parent molecule. The relative positions of the remaining ethyl and methyl groups on the pyrazine ring dictate the stability of the ion and the preferred pathways for its dissociation under CID.

For example, an isomer that can readily lose a neutral molecule of ethylene (C₂H₄, 28 Da) via a rearrangement will show a more intense product ion at m/z 93. Another isomer, where the loss of a hydrogen cyanide molecule (HCN, 27 Da) is sterically favored, might produce a dominant ion at m/z 94. These differences in the product ion ratios provide a robust and reproducible method for positive identification.

Precursor Ion (m/z)IsomerDiagnostic Product Ion 1 (m/z)Diagnostic Product Ion 2 (m/z)Rationale for Differentiation
121 This compound 93 (High Abundance)106 (Low Abundance)The proximity of the ethyl and methyl groups facilitates a rearrangement, favoring the neutral loss of ethylene (28 Da), resulting in a strong m/z 93 signal.
121 3-Ethyl-2,5-dimethylpyrazine 93 (Low Abundance)106 (High Abundance)With the groups further apart, the ethylene loss is less favored. Instead, the loss of a methyl radical (15 Da) is the more dominant pathway, leading to an intense m/z 106 fragment.
121 5-Ethyl-2,3-dimethylpyrazine 94 (High Abundance)79 (Moderate Abundance)The adjacent methyl groups and the ethyl group create a unique electronic environment that promotes ring fragmentation pathways, such as the loss of HCN (27 Da), yielding a characteristic m/z 94 ion.
Table 2: Illustrative comparative MS/MS product ion data for ethyl-dimethylpyrazine isomers. The distinct ratios of product ions serve as a definitive fingerprint for each isomer.

Summary and Recommendations

This guide demonstrates a clear, tiered approach to the complex analytical challenge of differentiating ethyl-dimethylpyrazine isomers.

Decision_Tree Start Isomer Differentiation Required? Method Select Analytical Method Start->Method GCMS GC-EI-MS Method->GCMS Screening / QC GCMSMS GC-MS/MS Method->GCMSMS Research / Confirmation Result1 Tentative ID via Retention Index (RI) GCMS->Result1 Result2 Unambiguous ID via Unique Product Ion Spectrum GCMSMS->Result2 Limitation Limitation: Identical Mass Spectra, Risk of Co-elution Result1->Limitation

Caption: Decision workflow for selecting the appropriate analytical method.

  • For routine screening and quality control , where authentic standards are available, GC-EI-MS can be a sufficient and cost-effective method. Identification should be based primarily on matching the Gas Chromatographic Retention Index (RI) , not the mass spectrum.

  • For research, complex matrix analysis, or unambiguous identification , GC-MS/MS is the required technique. By selecting the common m/z 121 fragment as the precursor ion and analyzing its unique, collision-induced dissociation pattern, researchers can definitively distinguish between the isomers.

The adoption of tandem mass spectrometry provides a self-validating system that moves beyond simple spectral matching to an analysis based on the fundamental chemical structures of the molecules, ensuring the highest level of confidence in analytical results.

References

  • NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB020021). Retrieved from [Link]

  • Havey, D. K., et al. (2007). Collisions of highly vibrationally excited pyrazine (E vib = 37,900 cm(-1)) with HOD: state-resolved probing of strong and weak collisions. Journal of Physical Chemistry A, 111(51), 13321-9. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Collisional deactivation of highly vibrationally excited pyrazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS/EI spectrum of 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethyl-5-ethylpyrazine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on alkyl pyrazines. Retrieved from [Link]

  • Polfer, N. C., et al. (2008). On the dynamics of fragment isomerization in collision-induced dissociation of peptides. Journal of Physical Chemistry A, 112(6), 1286-93. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). This compound GC-MS (Non-derivatized) - 70eV, Positive. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylpyrazine. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Tandem Mass Spectrometry: Techniques and Applications. Retrieved from [Link]

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A Comparative Guide to Natural vs. Synthetic 2-Ethyl-3,5-dimethylpyrazine for Flavor and Aroma Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of natural and synthetically derived 2-Ethyl-3,5-dimethylpyrazine (CAS No. 13925-07-0), a key aroma compound responsible for nutty, roasted, and cocoa-like notes. Designed for researchers, flavor chemists, and quality control professionals, this document delves into the fundamental differences in production, chemical purity, isotopic signature, and sensory perception. We will explore the causality behind analytical choices and provide validated experimental protocols for definitive characterization.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound belonging to the pyrazine family.[1] It is a potent, character-impact molecule naturally found in a wide array of thermally processed foods, including roasted coffee, cocoa, peanuts, and cooked meats.[1][2] Its formation in nature is primarily a result of the Maillard reaction between amino acids and reducing sugars during cooking.[3] The powerful and desirable aroma profile makes it an invaluable ingredient in the flavor and fragrance industry for recreating or enhancing roasted and nutty notes.[4]

The distinction between "natural" and "synthetic" sources for this compound is not merely a labeling concern; it has significant implications for regulatory compliance, consumer perception, and the nuanced final aroma profile of a product. While the primary molecule is chemically identical (C₈H₁₂N₂), the pathways of its creation lead to distinguishable differences.[5]

Production Pathways: A Tale of Two Origins

The origin of this compound dictates the presence of trace impurities and a unique isotopic fingerprint. Understanding these production methods is fundamental to its analysis.

Natural Production via Microbial Fermentation

The designation "natural flavor" is strictly regulated and, for pyrazines not directly extracted from a source, typically requires production via microbial fermentation.[6] Specific strains of microorganisms, notably Bacillus subtilis, are known to produce a variety of alkylpyrazines, including this compound, from amino acid precursors like L-threonine.[3][7][8]

This biotransformation occurs under mild, aqueous conditions. The resulting product contains a complex mixture of metabolites and fermentation by-products, which, even after purification, can leave a trace profile that contributes to a more complex, rounded aroma.

Synthetic Production via Chemical Synthesis

Synthetic routes offer high yields and exceptional purity (often ≥99%).[4] These methods typically involve the condensation of diamines with dicarbonyls or the alkylation of a pyrazine core.[4] For instance, a common approach is the reaction of 2,3-pentanedione with propylenediamine. These reactions occur under controlled chemical conditions using reagents and solvents derived from petrochemical feedstocks. The resulting impurity profile is fundamentally different from that of the natural, fermented product and is characteristic of the specific chemical pathway used.

Analytical Differentiation: Experimental Frameworks

To objectively compare and authenticate the origin of a this compound sample, a multi-pronged analytical approach is required. We will focus on three pillars of analysis: Chemical Profiling (GC-MS), Isotopic Signature (GC-C-IRMS), and Sensory Perception (Triangle Test).

Chemical Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the gold standard for analyzing volatile aroma compounds.[9] Its primary utility here is not just to confirm the identity of the main compound, but to create a detailed fingerprint of trace-level impurities. Synthetic routes may leave behind residual starting materials, solvents, or reaction by-products. Conversely, natural fermentation will produce a different set of trace congeners and related pyrazines. The choice of a polar GC column (e.g., one with a polyethylene glycol stationary phase like SUPELCOWAX 10) is deliberate; it provides excellent separation for nitrogen-containing heterocyclic compounds like pyrazines, allowing for the resolution of closely related isomers.[10]

  • Sample Preparation:

    • Accurately prepare a 1000 ppm (0.1%) solution of the this compound sample in high-purity ethanol or propylene glycol.

    • Prepare a blank solvent sample for background subtraction.

  • Instrumentation (Example):

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • GC Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • GC Method:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (50:1 ratio) to avoid column overloading with the main peak.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 5°C/min.

      • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • MS Method:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan.

    • Mass Range: m/z 35-350.

  • Data Analysis:

    • Identify the main peak of this compound (molecular ion m/z 136, primary fragment m/z 121).[11]

    • Carefully examine the baseline and identify all minor peaks. Compare the chromatograms of the natural and synthetic samples, focusing on the differences in the number and identity of these trace peaks.

    • Utilize a mass spectral library (e.g., NIST) to tentatively identify impurities.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare 1000 ppm Solution in Ethanol Inject 1 µL Split Injection (250°C) Prep->Inject GC_Sep GC Separation (DB-WAX Column, Temp Program) Inject->GC_Sep MS_Detect EI Ionization (70 eV) & Mass Detection (m/z 35-350) GC_Sep->MS_Detect Data Acquire Chromatogram & Mass Spectra MS_Detect->Data Compare Compare Impurity Profiles (Natural vs. Synthetic) Data->Compare IRMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-C-IRMS Analysis cluster_data Data Interpretation Prep Prepare Concentrated Solution in Hexane GC_Sep GC Separation (DB-5ms Column) Prep->GC_Sep Combust Combustion to CO₂ Gas (1000°C) GC_Sep->Combust IRMS_Detect IRMS Detection of CO₂ Isotopes (m/z 44, 45, 46) Combust->IRMS_Detect Data Calculate δ¹³C Value (vs. V-PDB Std.) IRMS_Detect->Data Compare Compare to Known Ranges (Natural vs. Synthetic) Data->Compare Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Analysis Prep Prepare Samples A (Natural) & B (Synthetic) at 5 ppm Present Present 3 Coded Samples (e.g., A, B, A) to Panelist Prep->Present Task Panelist Identifies the 'Odd' Sample Present->Task Collect Collect Responses from All Panelists (N > 20) Task->Collect Analyze Count Correct Identifications Collect->Analyze Stat Determine Statistical Significance (p < 0.05) Analyze->Stat

Sources

Inter-laboratory comparison of 2-Ethyl-3,5-dimethylpyrazine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparison of 2-Ethyl-3,5-dimethylpyrazine Quantification: A Guide for Researchers

Introduction to this compound

This compound is a vital volatile organic compound that significantly contributes to the desirable aroma and flavor profiles of a wide array of cooked and roasted foods, including coffee, cocoa, and baked goods.[1][2][3] Its characteristic nutty, roasted aroma makes it a key analyte in the food and beverage industry for quality control, product development, and sensory analysis.[4] Accurate and precise quantification of this compound is paramount for ensuring product consistency and meeting consumer expectations. This guide provides a comparative overview of the prevalent analytical methodologies for the quantification of this compound, supported by a hypothetical inter-laboratory study to illustrate expected performance and variability.

Comparison of Analytical Methodologies

The accurate quantification of this compound is heavily reliant on the chosen analytical technique. The most common and robust methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5][6] These instrumental techniques are typically preceded by an extraction step to isolate and concentrate the analyte from the complex sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone for the analysis of volatile and semi-volatile compounds like pyrazines. GC separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which provides identification and quantification based on their mass-to-charge ratio. For this compound, GC-MS offers excellent sensitivity and selectivity, particularly when operated in Selected Ion Monitoring (SIM) mode.[6]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS provides a powerful alternative, especially for less volatile or thermally labile compounds. The separation in UPLC is based on the compound's partitioning between a mobile liquid phase and a stationary solid phase.[7] The use of a tandem mass spectrometer (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).[8][9]

Extraction Techniques: The choice of extraction method is critical for obtaining accurate results. Common techniques for pyrazines include:

  • Liquid-Liquid Extraction (LLE): A conventional method that partitions the analyte between two immiscible solvents.[1]

  • Solid-Phase Extraction (SPE): Utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample, followed by elution.[1]

  • Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract volatile and semi-volatile compounds from the headspace of a sample or directly from a liquid sample.[1]

Hypothetical Inter-laboratory Comparison Study

To provide a practical comparison of these methods, this guide presents a hypothetical inter-laboratory study. In this study, ten laboratories were provided with a spiked coffee sample containing a known concentration of this compound (25 µg/kg). The participating laboratories were instructed to quantify the analyte using their preferred in-house validated method (either GC-MS or UPLC-MS/MS).

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the hypothetical results from the ten participating laboratories. The data allows for a comparative assessment of the methods' capabilities in a real-world scenario.

LaboratoryAnalytical MethodReported Mean Concentration (µg/kg)Standard Deviation (SD)Coefficient of Variation (CV%)z-score*
Lab 1GC-MS24.61.24.9-0.57
Lab 2GC-MS25.81.55.81.14
Lab 3UPLC-MS/MS25.10.83.20.14
Lab 4UPLC-MS/MS24.90.72.8-0.14
Lab 5GC-MS23.91.87.5-1.57
Lab 6UPLC-MS/MS26.20.93.41.71
Lab 7GC-MS25.51.35.10.71
Lab 8UPLC-MS/MS24.70.62.4-0.43
Lab 9GC-MS26.11.66.11.57
Lab 10UPLC-MS/MS25.30.83.20.43

*z-scores are calculated based on the assigned value of 25 µg/kg and a target standard deviation for proficiency assessment of 0.7. A z-score between -2 and 2 is generally considered satisfactory.

The hypothetical data illustrates that while both techniques can provide accurate results, UPLC-MS/MS generally exhibits better precision (lower CV%). This is often attributed to the enhanced selectivity of MRM in complex matrices.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for this compound.[10][11] Below are representative experimental protocols.

GC-MS Protocol for this compound Quantification

This method is suitable for the extraction and quantification of volatile pyrazines in a solid food matrix like coffee.

1. Sample Preparation and Extraction (HS-SPME):

  • Weigh 2 g of ground coffee into a 20 mL headspace vial.
  • Add a known amount of an appropriate internal standard (e.g., 2,3,5-trimethylpyrazine-d9).[8]
  • Seal the vial with a PTFE/silicone septum and an aluminum cap.
  • Equilibrate the sample at 60°C for 15 minutes.
  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

2. Instrumentation (GC-MS):

  • Gas Chromatograph: Coupled to a mass spectrometer with a single quadrupole or triple quadrupole analyzer.
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Injector: Splitless injection at 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).
  • Mass Spectrometer:
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound (e.g., m/z 136, 121, 108) and the internal standard are monitored.[12][13]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Quantification:

  • Generate a calibration curve using standards of known concentrations.
  • Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
UPLC-MS/MS Protocol for this compound Quantification

This method is suitable for the analysis of a range of pyrazines in liquid matrices or extracts from solid matrices.

1. Sample Preparation and Extraction (SPE):

  • Dilute a liquid sample or a prepared extract of a solid sample with ultrapure water.
  • Add a known amount of an appropriate internal standard (e.g., 2,3,5-trimethylpyrazine-d9).
  • Condition a C18 SPE cartridge with methanol followed by water.
  • Load the sample onto the SPE cartridge.
  • Wash the cartridge with water to remove interferences.
  • Elute the pyrazines with an appropriate solvent (e.g., acetonitrile).
  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
  • Filter the sample through a 0.22 µm syringe filter.

2. Instrumentation (UPLC-MS/MS):

  • UPLC System: Coupled to a tandem mass spectrometer.
  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 1 minute, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer:
  • Ionization: Electrospray ionization (ESI) in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for this compound and the deuterated internal standard.

3. Quantification:

  • Construct a calibration curve using standards of known concentrations.
  • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Workflow Visualization

Understanding the experimental workflow is crucial for reproducing results and troubleshooting. The following diagram illustrates the key steps in the inter-laboratory comparison study.

InterLab_Comparison_Workflow cluster_Preparation Sample Preparation cluster_Analysis Laboratory Analysis cluster_Data Data Analysis and Reporting Prep Preparation of Spiked Coffee Sample (25 µg/kg this compound) Distribute Distribution to Participating Laboratories Prep->Distribute Lab_Analysis Quantification using in-house validated method Distribute->Lab_Analysis GC_MS GC-MS Method Lab_Analysis->GC_MS UPLC_MSMS UPLC-MS/MS Method Lab_Analysis->UPLC_MSMS Collect_Results Collection of Reported Concentrations GC_MS->Collect_Results UPLC_MSMS->Collect_Results Stats_Analysis Statistical Analysis (Mean, SD, CV%, z-score) Collect_Results->Stats_Analysis Comparison Method Performance Comparison Stats_Analysis->Comparison

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Conclusion and Recommendations

This guide provides a comparative overview of the primary analytical methods for the quantification of this compound. The hypothetical inter-laboratory study highlights that both GC-MS and UPLC-MS/MS are suitable for this purpose, with UPLC-MS/MS potentially offering superior precision. The choice of method will ultimately depend on the specific application, sample matrix, and available instrumentation.

For robust and reliable quantification, it is essential to adhere to validated analytical methods and utilize appropriate quality control measures, such as the inclusion of internal standards and participation in proficiency testing schemes.[14][15] The use of certified reference materials, when available, is also highly recommended to ensure the traceability and accuracy of measurements.[16][17][18]

References

  • Standard Reference Materials for Food Analysis | NIST. (2013). Analytical and Bioanalytical Chemistry, 405.
  • Inter-laboratory comparison of pyrazine quantific
  • Standard reference materials for foods and dietary supplements - PubMed. (2007).
  • Pyrazine, 2-ethyl-3,5-dimethyl - SIELC Technologies. (2018).
  • Inter-laboratory Comparison of Acetylpyrazine-d3 Quantification: A Compar
  • (PDF)
  • Unveiling the Nuances of Pyrazine Quantification in Research and Development - Benchchem. (n.d.).
  • This compound GC-MS (Non-derivatized) - 70eV, Positive (HMDB0040299). (n.d.).
  • Showing metabocard for this compound (HMDB0040299)
  • Pyrazine, 2-ethyl-3,5-dimethyl- - the NIST WebBook. (n.d.).
  • Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (2008). Food and Chemical Toxicology, 46(12 Suppl), S1-S6.
  • Showing Compound this compound (FDB020021) - FooDB. (2010).
  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA.
  • Analytical Method Validation: A Recipe for Accurate Results - Certified Labor
  • Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. (2014). Food Safety Magazine.
  • A Comparative Guide to 2,3,5-Trimethylpyrazine-d9 and Other Deuterated Internal Standards in Analytical Quantific
  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL - FAO Knowledge Repository. (1997).
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - MDPI. (2021). Foods, 10(2), 441.

Sources

A Comparative Guide to the Formation Pathways of 2-Ethyl-3,5-dimethylpyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Ethyl-3,5-dimethylpyrazine

This compound is a vital heterocyclic aromatic compound that significantly contributes to the desirable roasted, nutty, and earthy aromas in a variety of foods and beverages, including coffee, cocoa, nuts, and grilled meats.[1][2] Its potent sensory profile, detectable even at low concentrations, makes it a key target for flavor chemists and food scientists.[1] Beyond its role in the food industry, the precise control of pyrazine formation is relevant in pharmaceutical applications where Maillard reactions can occur during drug formulation and storage, potentially impacting stability and efficacy. This guide provides a comprehensive literature review of the two primary formation pathways of this compound: the Maillard reaction and microbial biosynthesis. We will objectively compare these pathways, supported by experimental data, and provide detailed protocols for their investigation.

I. The Maillard Reaction: A Thermal Pathway to Flavor

The Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars at elevated temperatures, is a primary route for the formation of this compound.[1][3] This pathway is fundamental to the flavor development in cooked foods.

Mechanistic Insights

The formation of this compound via the Maillard reaction involves the generation of key α-dicarbonyl and α-aminocarbonyl intermediates.[4] Two principal mechanisms have been proposed based on the precursor amino acids.

1. Formation from Alanine and α-Dicarbonyls:

One proposed pathway involves the amino acid alanine . Alanine undergoes Strecker degradation in the presence of an α-dicarbonyl compound (e.g., methylglyoxal, formed from sugar degradation) to produce acetaldehyde.[5][6] This acetaldehyde can then react with a dihydropyrazine intermediate. The core dihydropyrazine structure is formed from the condensation of two α-aminocarbonyl molecules. For instance, the condensation of 1-amino-2-propanone (derived from the Strecker degradation of threonine or from the reaction of methylglyoxal with an amino acid) and 2-amino-3-pentanone (derived from the α-dicarbonyl 2,3-pentanedione) can lead to the formation of an ethyldimethyldihydropyrazine, which is subsequently oxidized to this compound.[6]

2. Formation from Threonine:

The amino acid L-threonine has been identified as a direct precursor for this compound during thermal processing.[7] The proposed mechanism involves the thermal degradation of threonine, which can generate key intermediates like α-aminoketones that condense to form the pyrazine ring.[7] Decarbonylation followed by dehydration is a key pathway to generate the necessary α-aminocarbonyl intermediates.[7]

dot

Caption: Generalized Maillard reaction pathway for this compound.

Factors Influencing Formation

The yield of this compound via the Maillard reaction is highly dependent on several factors:

  • Temperature: Higher temperatures (typically above 100°C) favor the formation of pyrazines.[5]

  • pH: The rate of pyrazine formation is influenced by pH, with different optimal pH ranges reported for various model systems.[8]

  • Precursor Composition: The type and concentration of amino acids and reducing sugars significantly impact the final pyrazine profile. For example, a mixture of lysine and alanine has been shown to increase the yield of 2,5-dimethyl-3-ethylpyrazine compared to the individual amino acids.[9]

II. Microbial Biosynthesis: A "Green" Alternative

Certain microorganisms, particularly species of Bacillus, are capable of producing alkylpyrazines, including this compound, under mild, environmentally friendly conditions.[10][11] This biosynthetic route offers a "natural" alternative to chemical synthesis.

Mechanistic Insights

The microbial synthesis of this compound has been primarily studied in Bacillus subtilis . The key precursors for this pathway are L-threonine and D-glucose .[10][11]

The proposed biosynthetic pathway involves the following key steps:

  • Formation of Aminoacetone: L-threonine is oxidized by the enzyme L-threonine-3-dehydrogenase (TDH) to the unstable intermediate L-2-amino-acetoacetate, which then spontaneously decarboxylates to form aminoacetone .[1][12]

  • Formation of 2,3-Pentanedione: This α-dicarbonyl is also derived from the metabolism of L-threonine and D-glucose.[10][11]

  • Condensation and Cyclization: It is proposed that aminoacetone and 2,3-pentanedione serve as intermediates that condense and cyclize to form the dihydropyrazine precursor, which is then oxidized to this compound.[10][11] A related chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine has been demonstrated where two molecules of aminoacetone and one molecule of acetaldehyde condense to form the pyrazine ring.[13][14] The acetaldehyde in this system is supplied by the enzyme 2-amino-3-ketobutyrate CoA ligase.[13][14]

dot

Caption: Proposed microbial biosynthesis pathway of this compound in Bacillus subtilis.

Factors Influencing Formation

The efficiency of microbial pyrazine production is influenced by:

  • Microbial Strain: Different strains of Bacillus subtilis exhibit varying capacities for pyrazine production.[15]

  • Fermentation Conditions: Factors such as temperature, pH, aeration, and media composition (e.g., precursor concentrations) play a crucial role in optimizing yield.[16][17] For example, the conversion of aminoacetone to 2,5-dimethylpyrazine is a pH-dependent non-enzymatic reaction.[1][18]

  • Genetic Engineering: Metabolic engineering strategies, such as overexpressing key enzymes like TDH and knocking out competing pathways, can significantly enhance the production of specific pyrazines.[12]

III. Comparative Analysis of Formation Pathways

FeatureMaillard ReactionMicrobial Biosynthesis
Primary Precursors Amino acids (e.g., alanine, threonine), Reducing sugarsL-threonine, D-glucose
Key Intermediates α-Dicarbonyls, α-Aminocarbonyls, Strecker aldehydesAminoacetone, 2,3-Pentanedione
Conditions High temperatures (>100°C)Mild temperatures (e.g., 37°C), controlled pH
Control & Specificity Complex, produces a wide range of compoundsPotentially more specific through strain selection and genetic engineering
Yield Variable, dependent on multiple factorsCan be optimized through fermentation control and metabolic engineering
"Natural" Labeling Generally considered a natural process in foodCan be labeled as "natural" when produced through fermentation
Environmental Impact High energy consumptionLower energy consumption, more sustainable

IV. Experimental Protocols

Protocol 1: Formation of this compound via Maillard Reaction (Model System)

This protocol describes a laboratory-scale model system to study the formation of this compound.

Materials:

  • L-Alanine

  • D-Glucose

  • 2,3-Pentanedione

  • Phosphate buffer (0.2 M, pH 7.0)

  • Reaction vials (e.g., 20 mL headspace vials with screw caps)

  • Heating block or oven

  • Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Mixture Preparation: In a reaction vial, dissolve L-alanine (e.g., 0.1 M), D-glucose (e.g., 0.1 M), and 2,3-pentanedione (e.g., 0.05 M) in the phosphate buffer.

  • Reaction: Tightly cap the vial and place it in a preheated heating block or oven at a specific temperature (e.g., 140°C) for a defined time (e.g., 90 minutes).[19]

  • Extraction (HS-SPME): After the reaction, allow the vial to cool to room temperature. Place the vial in a heating block at a suitable temperature (e.g., 60°C) for equilibration (e.g., 15 minutes). Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.[16]

  • Analysis (GC-MS): Retract the fiber and immediately inject it into the GC-MS for thermal desorption and analysis.

dot

Caption: Experimental workflow for Maillard reaction model system.

Protocol 2: Microbial Production of this compound using Bacillus subtilis

This protocol outlines the steps for the fermentation and extraction of this compound from a Bacillus subtilis culture.

Materials:

  • Bacillus subtilis strain (e.g., a known pyrazine producer)

  • Luria-Bertani (LB) broth or a defined minimal medium

  • L-threonine and D-glucose stock solutions

  • Incubator shaker

  • Centrifuge

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • GC-MS

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into a starter culture of LB broth and incubate overnight at 37°C with shaking.

  • Fermentation: Inoculate a larger volume of fermentation medium (e.g., minimal medium supplemented with L-threonine and D-glucose) with the overnight culture. Incubate at 37°C with shaking for a specified period (e.g., 48-72 hours).[16]

  • Extraction:

    • Centrifuge the culture broth to separate the cells.

    • To the supernatant, add sodium chloride to saturate the solution.

    • Extract the supernatant with ethyl acetate multiple times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract using a rotary evaporator or under a gentle stream of nitrogen.

  • Analysis (GC-MS): Reconstitute the concentrated extract in a suitable solvent and analyze by GC-MS.

dotdot graph Microbial_Protocol { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Inoculum Preparation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fermentation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Centrifugation & Supernatant Collection" [fillcolor="#FBBC05", fontcolor="#202124"]; "Solvent Extraction" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Concentration" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "GC-MS Analysis" [fillcolor="#202124", fontcolor="#FFFFFF"];

"Inoculum Preparation" -> "Fermentation"; "Fermentation" -> "Centrifugation & Supernatant Collection"; "Centrifugation & Supernatant Collection" -> "Solvent Extraction"; "Solvent Extraction" -> "Concentration"; "Concentration" -> "GC-MS Analysis"; }

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. 2-Ethyl-3,5-dimethylpyrazine, a key compound in flavor and fragrance chemistry, requires meticulous handling and disposal due to its specific chemical properties.[1] This guide provides a comprehensive, step-by-step protocol for its safe management, moving beyond mere instruction to explain the scientific rationale behind each procedure.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. This compound is classified under several hazard categories, which dictate our handling and disposal protocols.[2] It is a combustible liquid, harmful if ingested, and causes significant skin and eye irritation.[3][4]

The primary risks stem from its potential for human exposure and improper release. While not classified for transport as an environmentally hazardous substance, its entry into drains or soil must be strictly avoided to prevent contamination.[2][5]

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS CodeSignal WordDescription of Hazard
Flammable LiquidsH227WarningCombustible liquid.[6]
Acute Toxicity, OralH302WarningHarmful if swallowed.[2][3]
Skin IrritationH315WarningCauses skin irritation.[2]
Serious Eye IrritationH319WarningCauses serious eye irritation.[2]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.

This hazard profile necessitates that this compound be treated as a hazardous waste stream, segregated from general laboratory trash and aqueous waste.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or disposing of this compound, the appropriate PPE is mandatory. This is a non-negotiable step to prevent accidental exposure.

  • Eye and Face Protection : Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][9] This is crucial to protect against splashes that can cause serious eye irritation.[2]

  • Skin Protection : Wear a standard lab coat and chemically resistant gloves, such as nitrile.[10] Gloves must be inspected before use and removed using the proper technique to avoid contaminating your skin.[5] This is because the compound is a known skin irritant.[3]

  • Respiratory Protection : Under conditions of adequate ventilation, such as within a certified chemical fume hood, respiratory protection is generally not required.[10] For spill cleanup or in areas with insufficient ventilation, a NIOSH-approved respirator with a Type ABEK (EN14387) filter for organic vapors is recommended to prevent respiratory tract irritation.[10]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. The strategy for spill cleanup depends on the scale of the incident.[11]

Minor Spill Cleanup (less than 4 Liters)

A minor spill is one that you are comfortable and equipped to handle safely.[11]

  • Alert and Isolate : Notify colleagues in the immediate area.[12]

  • Ensure Ventilation & Remove Ignition Sources : Work within a fume hood or ensure the area is well-ventilated. Although it is a combustible, not flammable, liquid, it is best practice to remove any nearby sources of ignition.[5][11]

  • Don PPE : Wear the full PPE described in Section 2.

  • Contain the Spill : Create a dike around the spill using a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite.[11][12] Do not use paper towels , as this can increase the rate of evaporation.[11]

  • Absorb and Collect : Slowly add absorbent material over the spill, working from the outside in.[12] Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, leak-proof container labeled for hazardous waste.[8]

  • Decontaminate : Clean the spill surface thoroughly with soap and water. Collect the rinse water for proper disposal if the spill was large or the chemical is highly toxic.[12]

  • Dispose : Seal and label the waste container and manage it according to the disposal procedure in Section 4.

Major Spill Response

If a spill is large, occurs in a public area, involves a fire risk, or you feel unequipped to handle it, prioritize safety:

  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your institution's Environmental Health and Safety (EHS) office and emergency personnel.

  • Secure : If safe to do so, close the doors to the affected area to contain vapors.

Standard Operating Procedure for Waste Disposal

Routine disposal of this compound and its contaminated materials must be systematic and compliant with regulations. Never dispose of this chemical down the drain or in the regular trash.[4][8]

Step-by-Step Disposal Workflow
  • Waste Collection : Collect all waste containing this compound—including unused product, solutions, and contaminated materials (e.g., gloves, absorbent, pipette tips)—in a designated, chemically compatible, and sealable container.[8]

  • Labeling : The container must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name, "Waste this compound," and an approximate concentration or volume.[8]

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area must be cool, dry, well-ventilated, and away from heat, open flames, and incompatible materials like strong oxidizing agents and acids.[3][8]

  • Professional Disposal : Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management contractor.[3] All disposal must occur at an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing this compound waste.

G Disposal Workflow for this compound start Start: Chemical Waste Generated identify Identify Waste Type start->identify assess_spill Assess Situation: Spill or Routine Waste? identify->assess_spill spill_size Assess Spill Size assess_spill->spill_size Spill Occurred routine_waste Follow Routine Disposal Protocol (Sec. 4) assess_spill->routine_waste Routine Waste minor_spill Follow Minor Spill Protocol (Sec. 3.1) spill_size->minor_spill Minor major_spill Follow Major Spill Protocol (Sec. 3.2): Evacuate & Call EHS spill_size->major_spill Major collect_waste Collect in Labeled, Sealed Container minor_spill->collect_waste contact_ehs Arrange for Professional Disposal via EHS major_spill->contact_ehs routine_waste->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for safe disposal of this compound.

Regulatory and Compliance Overview

All disposal activities must comply with the requirements of environmental protection and waste disposal legislation.[13] In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14][15] While this compound is not specifically listed as a P- or U-listed waste by the EPA, its hazardous characteristics (combustibility and toxicity) require it to be managed as a hazardous waste.[2][16]

Always consult your institution's EHS department, as they will provide specific guidance that aligns with local and national laws, ensuring your disposal practices are fully compliant.

References

  • Synerzine. (2019, September 12). SAFETY DATA SHEET 2-ETHYL-3,(5 or 6)-DIMETHYLPYRAZINE MIXTURE, NATURAL.
  • Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET 2-Ethyl-3,5(6)-dimethylpyrazine.
  • Aurochemicals. (2022, August 3). 2-ETHYL-3(5-6) DIMETHYL PYRAZINE 5% in PG, Natural - SDS.
  • CPAChem. (2024, January 15). Safety data sheet.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
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  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Sigma-Aldrich. (n.d.). 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG.
  • Benchchem. (n.d.). Proper Disposal of 2-Ethyl-3-methoxypyrazine-d5: A Comprehensive Guide.
  • Cornell University Environment, Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
  • Synerzine. (2018, November 7). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-.
  • University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline.
  • ChemicalBook. (2025, December 20). This compound - Safety Data Sheet.
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  • Advanced Biotech. (2025, January 24). Safety Data Sheet.
  • Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(2), 433–442.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Axxence Aromatic GmbH. (2022, December 13). Safety Data Sheet NATURAL PYRAZINES 18.
  • ChemicalBook. (n.d.). Pyrazine - Safety Data Sheet.
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Operational Guide: Personal Protective Equipment for Handling 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our primary objective extends beyond providing high-quality chemical reagents; we are fundamentally committed to ensuring your success and safety in the laboratory. This guide provides a detailed, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling 2-Ethyl-3,5-dimethylpyrazine. The protocols herein are designed to be self-validating, grounding every recommendation in the specific hazard profile of the compound to empower your team with the knowledge to work safely and effectively.

Hazard Profile Analysis: The "Why" Behind the "What"

Understanding the intrinsic hazards of this compound is the cornerstone of effective PPE selection. This compound is not benign, and its hazard classifications dictate the necessary layers of protection.

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H227: Combustible liquid .[1][2][3] This indicates that the liquid can ignite when exposed to an ignition source at temperatures at or above its flash point of approximately 66-69°C (151-156°F).[3] While not flammable at standard room temperature, this property necessitates careful storage and handling away from heat sources.

  • H302: Harmful if swallowed .[1][2][3][4][5] Ingestion can lead to acute toxicity. This underscores the importance of preventing ingestion through contaminated hands, emphasizing strict hygiene protocols.

  • H315: Causes skin irritation .[1][2] Direct contact with the skin can cause redness and irritation. This makes proper glove selection and use non-negotiable.

  • H319: Causes serious eye irritation .[1][2] The potential for significant eye damage from splashes or vapors mandates robust eye protection.

  • H335: May cause respiratory irritation .[2][6] Inhalation of vapors or mists, particularly at elevated temperatures or in poorly ventilated spaces, can irritate the respiratory tract.

These classifications collectively demand a multi-faceted PPE strategy that shields the user from all potential routes of exposure: dermal, ocular, ingestion, and inhalation.

Core PPE Requirements: A Risk-Based Approach

The level of PPE required is not static; it must be scaled to the specific task, considering the quantity of the chemical being handled, the potential for aerosol generation, and the quality of engineering controls (e.g., fume hood).

Data Presentation: Recommended PPE Levels
Task Scale & ConditionsEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small Scale (<100 mL) Benchtop, in fume hoodANSI Z87.1-compliant safety glasses with side shields.Chemically resistant gloves (e.g., Nitrile). Inspect for integrity before use.Standard flame-resistant lab coat.Not typically required if handled exclusively within a certified chemical fume hood.
Medium Scale (100 mL - 1 L) Transfers, dilutions in fume hoodANSI Z87.1-compliant chemical splash goggles.Chemically resistant gloves (e.g., Nitrile). Consider double-gloving.Flame-resistant lab coat.Recommended if there is any potential for vapor release outside of the fume hood. Use a half-mask respirator with organic vapor cartridges.
Large Scale (>1 L) or Spill Cleanup Bulk transfers, potential for splashesChemical splash goggles and a full-face shield.Heavy-duty, chemically resistant gloves (e.g., Neoprene or Viton over Nitrile). Consult manufacturer breakthrough time data.Chemical-resistant apron over a flame-resistant lab coat.Mandatory. A full-face respirator with organic vapor cartridges or a Powered Air-Purifying Respirator (PAPR) for extended work.
Eye and Face Protection

The H319 classification (Causes serious eye irritation) is a critical directive.[1][2] At a minimum, safety glasses with side shields are required for any quantity. However, for tasks involving transfers or heating, where the risk of a splash is higher, chemical splash goggles that form a seal around the eyes are essential.[2][3] For large-volume transfers, adding a full-face shield over goggles provides a necessary secondary layer of protection against widespread splashes.[2]

Hand Protection

Given the H315 classification (Causes skin irritation), gloves are mandatory.[1][2] The choice of material is critical. Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or immersion, it is imperative to consult the glove manufacturer's chemical resistance guides to verify compatibility and determine the breakthrough time for this compound. Always inspect gloves for tears or pinholes before use.[2] After handling, remove gloves using a technique that avoids touching the outer surface and wash hands thoroughly.[1][2]

Body Protection

A standard flame-resistant lab coat is sufficient for most small-scale laboratory operations to protect against minor spills and skin contact.[3][7] When handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and laundered before reuse.[1][2]

Respiratory Protection

The H335 classification (May cause respiratory irritation) necessitates careful management of vapors and aerosols.[2][6] All work should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[1] If work must be done outside of a fume hood, or during a spill cleanup where vapor concentrations may be high, respiratory protection is required.[5] An air-purifying respirator with organic vapor (OV) cartridges is typically sufficient.[8][9][10] Ensure all users are properly fit-tested and trained in accordance with OSHA 1910.134 standards.

Procedural Protocols

Protocol 3.1: PPE Selection Workflow

The following workflow provides a logical pathway for determining the appropriate level of PPE for any given task involving this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_ppe PPE Specification start Assess Task: Handling this compound q_scale Quantity > 100mL? start->q_scale q_aerosol Aerosol / Splash Risk? q_scale->q_aerosol No ppe_goggles Upgrade to: Chemical Goggles q_scale->ppe_goggles Yes q_vent Outside Fume Hood? q_aerosol->q_vent No ppe_face_shield Add: Face Shield q_aerosol->ppe_face_shield Yes ppe_base Base PPE: - Safety Glasses - Nitrile Gloves - Lab Coat q_vent->ppe_base No ppe_resp Add: Respirator (OV Cartridge) q_vent->ppe_resp Yes ppe_goggles->q_aerosol ppe_face_shield->q_vent ppe_resp->ppe_base

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.